molecular formula C8H7N3S B1463170 5-(Pyridin-4-yl)thiazol-2-amine CAS No. 40353-55-7

5-(Pyridin-4-yl)thiazol-2-amine

Cat. No.: B1463170
CAS No.: 40353-55-7
M. Wt: 177.23 g/mol
InChI Key: UQQWEGWMBDAOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-4-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQWEGWMBDAOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677944
Record name 5-(Pyridin-4-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40353-55-7
Record name 5-(Pyridin-4-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Pyridin-4-yl)thiazol-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(Pyridin-4-yl)thiazol-2-amine

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details the Hantzsch thiazole synthesis, the most direct and widely employed method for this class of compounds, offering field-proven insights into the reaction mechanism, experimental protocol, and critical process parameters for researchers and drug development professionals.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents such as Famotidine, Cefdinir, and Meloxicam.[1][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively bind to biological targets. The incorporation of a pyridine ring at the 5-position, as in this compound, introduces a key hydrogen bond acceptor and a site for further chemical modification, making it a valuable intermediate for the synthesis of novel bioactive compounds.[5] This guide focuses on the practical synthesis of this bifunctional heteroaromatic compound, grounding the protocol in the principles of the classical Hantzsch thiazole synthesis.[6]

The Hantzsch Thiazole Synthesis Pathway

The most reliable and time-tested method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8] For the synthesis of this compound, the pathway is a two-step process commencing from commercially available 4-acetylpyridine.

  • Step 1: α-Bromination of 4-Acetylpyridine to form the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone.

  • Step 2: Cyclocondensation of the resulting α-haloketone with thiourea to yield the target molecule, this compound.

This approach is efficient, high-yielding, and utilizes readily accessible starting materials.[9]

Overall Synthetic Scheme

The logical flow from starting material to final product is illustrated below.

Synthesis_Pathway cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Cyclocondensation A 4-Acetylpyridine B 2-Bromo-1-(pyridin-4-yl)ethanone A->B Br₂, HBr/AcOH D This compound B->D EtOH, Reflux C Thiourea C->D EtOH, Reflux

Caption: Overall two-step synthesis of this compound.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Hantzsch synthesis is a robust transformation that proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.[6][8]

Hantzsch Thiazole Synthesis Mechanism

The reaction begins with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the bromide ion.[8] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting tetrahedral intermediate to form the stable aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium_Salt Isothiouronium Salt Intermediate Thiourea->Isothiouronium_Salt S_N2 Attack alpha-Haloketone 2-Bromo-1-(pyridin-4-yl)ethanone Cyclized_Intermediate 4-Hydroxy-4,5-dihydrothiazole Intermediate Isothiouronium_Salt->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product This compound Cyclized_Intermediate->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Expertise & Experience: The choice of ethanol as a solvent is strategic; it readily dissolves both the α-haloketone and thiourea, facilitating the reaction, and its boiling point is suitable for refluxing without degrading the components.[10] The workup procedure involving neutralization with a base like sodium bicarbonate is crucial to deprotonate the aminothiazole product, which may form a salt in the acidic reaction environment, thereby reducing its solubility in the aqueous phase and promoting precipitation for easy isolation.[8]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, with appropriate laboratory technique, should provide the target compound in good yield and purity.

Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide

This procedure is adapted from established methods for the α-bromination of aryl ketones. The reaction is performed in an acidic medium to prevent the pyridine nitrogen from reacting with bromine.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Acetylpyridine121.1412.1 g0.10
Bromine (Br₂)159.815.1 mL (16.0 g)0.10
Glacial Acetic Acid60.0550 mL-
33% HBr in Acetic Acid-25 mL-

Protocol:

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, combine 4-acetylpyridine (12.1 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Acidification: Add 33% HBr in acetic acid (25 mL) to the flask. The solution will warm up and the pyridinium salt may precipitate.

  • Bromination: Warm the mixture to 60-70°C. Add bromine (5.1 mL, 0.1 mol) dropwise from the addition funnel over 30 minutes, maintaining the temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at 70°C for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether to remove residual acetic acid and unreacted bromine. Air-dry the solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This is the core Hantzsch cyclocondensation reaction.[11][12]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(pyridin-4-yl)ethanone HBr281.9628.2 g0.10
Thiourea76.128.4 g0.11
Ethanol (95%)46.07200 mL-
Sodium Bicarbonate (NaHCO₃)84.01As needed-

Protocol:

  • Setup: To a 500 mL round-bottom flask, add 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (28.2 g, 0.1 mol), thiourea (8.4 g, 0.11 mol), and ethanol (200 mL).

  • Reaction: Heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by TLC.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid, which is the hydrobromide salt of the product, will precipitate.

  • Neutralization & Isolation: Pour the reaction mixture into a beaker containing 500 mL of water. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the mixture is ~8. This neutralizes the hydrobromide salt and precipitates the free base of the product.

  • Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.

  • Drying & Characterization: Dry the solid in a vacuum oven. The crude product is often of sufficient purity for many applications. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.[13] The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[10]

Trustworthiness: A Self-Validating System

The success of this synthesis is validated at each stage through standard analytical techniques.

  • TLC Monitoring: Throughout both steps, TLC is essential. In Step 1, the disappearance of the 4-acetylpyridine spot and the appearance of a new, more polar spot indicates the formation of the α-haloketone. In Step 2, the consumption of the bromoketone confirms the reaction is proceeding.

  • pH Control: The neutralization in Step 2 is a critical control point. The product is amphoteric; insufficient base will result in poor yield as the product remains in solution as a salt, while excess base is generally not detrimental but should be avoided. A final pH of 7-8 is optimal for precipitation.

  • Spectroscopic Confirmation: Final product identity and purity must be confirmed. Expected ¹H NMR signals would include characteristic peaks for the pyridine ring protons, a singlet for the thiazole ring proton, and a broad singlet for the -NH₂ protons.

Conclusion

The Hantzsch synthesis provides a direct, efficient, and scalable route to this compound. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The causality behind each step—from the choice of acidic conditions for bromination to the final basic workup—is rooted in the fundamental principles of organic reactivity, ensuring a robust and reproducible synthetic pathway.

References

5-(Pyridin-4-yl)thiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-(Pyridin-4-yl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, creating scaffolds that offer unique three-dimensional structures and electronic properties for targeted drug design. Among these, the 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs.[1][2] This guide focuses on the chemical properties of this compound, a bifunctional heteroaromatic compound that combines the proven 2-aminothiazole scaffold with a pyridine ring.[3] This combination presents a synthetically versatile framework with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology.[4][5] This document provides a comprehensive analysis of its structure, physicochemical properties, synthesis, reactivity, and biological significance, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug development endeavors.

Core Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a pyridine ring linked at its 4-position to the 5-position of a 2-aminothiazole ring. This arrangement creates a unique interplay of electronic effects and hydrogen bonding capabilities that dictate its chemical behavior and biological interactions.

While extensive experimental data for this specific molecule is limited in public literature, its physicochemical properties can be reliably predicted using computational models and by comparison with closely related analogs.[5] These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding formulation and assay development.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H ₇N₃SDefines the elemental composition and exact mass.
Molecular Weight ~177.23 g/mol Influences ADME properties; falls within the range for good oral bioavailability (Lipinski's Rule of Five).[5][6]
pKa (Basic) ~4-6 (Pyridine N), ~2-4 (Amino group)Affects the ionization state at physiological pH, which is crucial for solubility, membrane permeability, and target binding.[5]
logP ~1.2 - 2.5Indicates lipophilicity, a key factor in predicting membrane permeability and aqueous solubility.[5][6]
Solubility Sparingly soluble in water, moderately soluble in organic solvents like DMSO and methanol.Critical for compound handling, formulation for in vitro and in vivo studies, and bioavailability.[5]
Topological Polar Surface Area (TPSA) ~80 ŲA predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.[6][7]

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the classic Hantzsch thiazole synthesis, a reliable and versatile method for constructing the 2-aminothiazole ring system.[8][9]

Primary Synthetic Route: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide-containing compound, in this case, thiourea.[10][11] The causality behind this choice lies in its efficiency, high yields, and the ready availability of starting materials. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

The specific synthesis for this compound would utilize 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide and thiourea.

Hantzsch Thiazole Synthesis reactant1 2-bromo-1-(pyridin-4-yl)ethan-1-one plus + reactant1->plus reactant2 Thiourea arrow Ethanol, Reflux reactant2->arrow plus->reactant2 product This compound arrow->product

Caption: Hantzsch synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by comprehensive spectroscopic analysis.

  • Reaction Setup: To a solution of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1 equivalent) in absolute ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser, add thiourea (1.1 equivalents).

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approximately 78°C). The choice of reflux is to provide sufficient activation energy for the cyclization and dehydration steps.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 10% Methanol/Dichloromethane mobile phase) until the starting ketone spot has been consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrobromide salt should form. If not, reduce the solvent volume under reduced pressure.

  • Neutralization & Isolation: Collect the precipitate by filtration. Dissolve the solid in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. This deprotonates the amine and pyridine, precipitating the free base.

  • Purification: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected spectral data are outlined below.

TechniqueExpected Features
¹H NMR - Pyridine Protons: Two doublets in the aromatic region (~8.6-8.8 ppm and ~7.6-7.8 ppm) corresponding to the α and β protons of the pyridine ring. - Thiazole Proton: A singlet in the aromatic region (~7.5-8.0 ppm) for the C4-H of the thiazole ring. - Amine Protons: A broad singlet (~7.0-7.5 ppm, exchangeable with D₂O) for the -NH₂ group.
IR (KBr, cm⁻¹) - N-H Stretch: Broad peaks around 3100-3400 cm⁻¹ (amine). - C=N Stretch: Peaks around 1600-1650 cm⁻¹ (thiazole and pyridine). - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Mass Spec (MS) - [M+H]⁺: Expected molecular ion peak at m/z ≈ 178.04, confirming the molecular weight.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the nucleophilic character of the 2-amino group and the basicity of the pyridine nitrogen. These sites provide facile handles for chemical modification, making this scaffold highly attractive for building libraries of analogs in structure-activity relationship (SAR) studies.[5]

Reactivity_Map cluster_sites Key Reactive Sites cluster_derivatives Potential Derivatizations core This compound amino 2-Amino Group (Nucleophilic) core->amino Site 1 pyridineN Pyridine Nitrogen (Basic/Nucleophilic) core->pyridineN Site 2 acylation Amides amino->acylation R-COCl sulfonylation Sulfonamides amino->sulfonylation R-SO2Cl urea Ureas / Thioureas amino->urea Isocyanate alkylation Secondary/Tertiary Amines amino->alkylation R-X schiff Schiff Bases amino->schiff Aldehyde n_oxide Pyridine N-Oxides pyridineN->n_oxide m-CPBA quat_salt Quaternary Pyridinium Salts pyridineN->quat_salt R-X

Caption: Key reactive sites and derivatization pathways for the scaffold.

  • Reactions of the 2-Amino Group: As the most nucleophilic site, the exocyclic amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with sulfonyl chlorides to yield sulfonamides, and condenses with isocyanates to produce ureas.[12] These reactions are fundamental in medicinal chemistry for probing interactions with protein targets.

  • Reactions of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it a basic center that can be protonated to form salts or alkylated with alkyl halides to form quaternary pyridinium salts.[5] It can also be oxidized (e.g., with m-CPBA) to the corresponding N-oxide, which alters the electronic properties of the pyridine ring and can modulate solubility and metabolic stability.

Biological Significance and Drug Discovery Applications

The 2-aminothiazole core is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][13] Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid structure, makes it an ideal motif for binding to protein active sites.

Kinase Inhibition

The this compound framework is a prototypical "hinge-binder" for protein kinases.[4][5] The pyridine nitrogen can accept a hydrogen bond from the "hinge region" of the kinase ATP-binding pocket, while the 2-amino group can donate a hydrogen bond to a backbone carbonyl. This bidentate interaction provides a strong anchor for the molecule, allowing derivatives to be built off the core to achieve high potency and selectivity. This mechanism is central to the action of many successful kinase inhibitor drugs.[14]

Protocol: Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of this compound and its derivatives against a target kinase. The choice of a fluorescence-based assay is due to its high throughput, sensitivity, and broad applicability.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in the kinase buffer.

    • Prepare a serial dilution of the test compound (and a known inhibitor as a positive control) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase and substrate solution to each well and incubate for 10-15 minutes.

    • Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing a phosphorylation-specific antibody conjugated to a fluorophore.

    • Incubate to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

    • Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition for DMSO, 100% inhibition for no kinase).

  • Data Analysis:

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start: Prepare Reagents reagents 1. Dispense Compound Dilutions into 384-well plate start->reagents add_enzyme 2. Add Kinase + Substrate Solution (Incubate 10 min) reagents->add_enzyme add_atp 3. Initiate Reaction with ATP (Incubate 60 min) add_enzyme->add_atp stop 4. Stop Reaction & Add Fluorescent Detection Reagent add_atp->stop read 5. Read Fluorescence Signal stop->read analyze 6. Calculate % Inhibition & IC50 read->analyze end End: Report IC50 Value analyze->end

Caption: Workflow for a generic fluorescence-based kinase inhibition assay.

Conclusion

This compound is a heterocyclic compound built upon a privileged medicinal chemistry scaffold. Its chemical properties are defined by the accessible reactive handles on the amino group and pyridine ring, which allow for extensive and predictable derivatization. The core structure is ideally suited for targeting protein kinases through specific hydrogen bonding interactions. Supported by robust synthetic routes like the Hantzsch synthesis and well-established bioassay protocols, this molecule represents a valuable starting point for the design and development of novel therapeutics. Further investigation into its analogs is warranted to explore its full potential in oncology and other therapeutic areas.

References

The Core Mechanism of 5-(Pyridin-4-yl)thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 5-(pyridin-4-yl)thiazol-2-amine scaffold has emerged as a structure of significant interest, underpinning the development of targeted therapies. This bifunctional heteroaromatic compound, which marries a pyridine ring with a thiazole-2-amine framework, presents a unique topography of reactive sites, rendering it a versatile asset in drug discovery, particularly in oncology.[1][2] This guide delineates the hypothesized and empirically supported mechanism of action for this compound and its derivatives, offering a granular look into its molecular interactions, cellular consequences, and the experimental methodologies required for its comprehensive evaluation.

The core hypothesis, substantiated by extensive research on structurally analogous compounds, posits that this compound functions primarily as a protein kinase inhibitor .[3] The unique arrangement of its thiazole and pyridine rings facilitates specific and potent interactions within the ATP-binding pockets of various kinases, leading to the modulation of critical cellular signaling pathways.[1] This guide will dissect this primary mechanism, explore potential secondary activities, and provide actionable protocols for researchers in the field.

Part 1: The Primary Mechanism of Action - Competitive Kinase Inhibition

The foundational mechanism of action for this compound is ATP-competitive inhibition of protein kinases.[3] This mode of action is dictated by the molecule's inherent structural features that mimic the adenosine moiety of ATP, allowing it to occupy the enzyme's active site and prevent the phosphorylation of downstream substrates.

Structural Basis for Kinase Interaction

The efficacy of the this compound scaffold as a kinase inhibitor is rooted in its molecular architecture:

  • The Hinge-Binding Motif: The 2-aminopyridine component is a critical hydrogen bond donor, enabling a crucial interaction with the "hinge" region of the kinase ATP-binding pocket. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is often a primary determinant of binding affinity.[4]

  • Occupation of the Adenine Pocket: The heterocyclic pyridine and thiazole rings are hypothesized to occupy the adenine-binding region of the kinase's ATP-binding site.[3] The specific orientation and substitution patterns on these rings are pivotal in determining the selectivity and potency against different kinases.

  • Conformational Integrity: The relative orientation of the pyridine and thiazole rings is essential for optimal fitting within the ATP-binding cleft of the target kinases.[4] Rotational freedom around the bond connecting the two rings can influence binding affinity.

Hypothesized Kinase Targets and Downstream Signaling Pathways

Based on the activity of close structural analogs, several kinase families are predicted as potential targets for this compound, leading to distinct cellular outcomes.

1. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Derivatives of the pyridinyl-thiazole scaffold have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle.[1][3]

  • Mechanism: By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA replication and cell cycle progression.

  • Cellular Outcome: The net result is a G1 cell cycle arrest, leading to the suppression of tumor growth.[1]

CDK4_6_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Cyclin D Cyclin D Receptor Tyrosine Kinase->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Phosphorylated pRb p-pRb Cyclin D-CDK4/6 Complex->Phosphorylated pRb phosphorylates pRb pRb pRb-E2F Complex pRb-E2F Complex pRb->pRb-E2F Complex E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription pRb-E2F Complex->pRb Phosphorylated pRb->E2F releases This compound This compound This compound->Cyclin D-CDK4/6 Complex inhibits

Caption: Inhibition of the CDK4/6-pRb signaling pathway.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A Key Mediator of Angiogenesis

N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been identified as potent inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis.[1]

  • Mechanism: Inhibition of VEGFR2 blocks the downstream signaling cascade initiated by VEGF, which includes pathways such as PI3K/Akt and MAPK.

  • Cellular Outcome: This disruption of VEGFR2 signaling inhibits the proliferation and migration of endothelial cells, ultimately preventing the formation of new blood vessels that are essential for tumor growth and metastasis.[1]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival MAPK->Cell Proliferation & Survival Angiogenesis Angiogenesis Cell Proliferation & Survival->Angiogenesis This compound This compound This compound->VEGFR2 inhibits

Caption: Simplified VEGFR2 signaling pathway in angiogenesis.

3. Aurora Kinases: Orchestrators of Mitosis

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, which are essential for mitotic progression.[3][5]

  • Mechanism: Inhibition of Aurora kinases leads to defects in centrosome separation, spindle assembly, and cytokinesis.

  • Cellular Outcome: Disruption of these critical mitotic events results in aberrant mitosis, polyploidy, and subsequent apoptotic cell death.[5]

Part 2: Potential Secondary Mechanisms of Action

While kinase inhibition is the most prominently hypothesized mechanism, the versatile this compound scaffold may exhibit other biological activities.

  • Bloom Helicase Inhibition: A study on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, a structurally related class of compounds, revealed potent inhibition of Bloom Helicase (BLM).[6] BLM is a DNA helicase involved in maintaining genomic stability, and its inhibition can lead to synthetic lethality in certain cancer contexts.

  • Lipoxygenase (LOX) Inhibition: N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been evaluated as inhibitors of 15-lipoxygenase-1, a potential target for anticancer drug discovery.[7] LOX enzymes are involved in the metabolism of arachidonic acid, and their dysregulation has been implicated in several cancers.

Part 3: Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is required to validate the hypothesized mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Antiproliferative Assays Antiproliferative Assays Mechanism of Inhibition Studies->Antiproliferative Assays Cell Cycle Analysis Cell Cycle Analysis Antiproliferative Assays->Cell Cycle Analysis Target Engagement Assays Target Engagement Assays Cell Cycle Analysis->Target Engagement Assays Western Blotting Western Blotting Target Engagement Assays->Western Blotting Xenograft Tumor Models Xenograft Tumor Models Western Blotting->Xenograft Tumor Models Pharmacodynamic Studies Pharmacodynamic Studies Xenograft Tumor Models->Pharmacodynamic Studies

Caption: General experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.

  • Methodology:

    • Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the kinase reaction by adding a phosphate source (e.g., radiolabeled ATP or a universal phosphate donor).

    • Incubate the reaction at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as scintillation counting for radiolabeled ATP or luminescence-based assays.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • For MTT assays, add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assays, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

3. Western Blotting for Phosphoprotein Analysis

  • Objective: To determine if this compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.

  • Methodology:

    • Treat cultured cells with this compound at various concentrations and for different time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., phospho-pRb) and the total form of the substrate.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. A decrease in the phosphorylated protein signal with increasing concentrations of the compound indicates target engagement and inhibition.

Part 4: Data Summary and Structure-Activity Relationships

While specific quantitative data for this compound is not publicly available, the following table summarizes representative data for analogous compounds, highlighting key structure-activity relationships (SAR).

Compound ClassTarget Kinase(s)Representative IC50/KiCellular ActivityReference
4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK4/CDK6Low nanomolarG1 cell cycle arrest[4],[3]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A/B8.0 nM / 9.2 nM (for CYC116)Mitotic arrest, apoptosis[3],[5]
N-(1,3-thiazol-2-yl)pyridin-2-amine derivativesVEGFR-2 (KDR)Potent inhibition reportedAnti-angiogenic effects[1]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativesBloom Helicase1.4 µM (for lead compound)Induction of sister chromatid exchanges[6]
5-(pyridin-2-yl)thiazolesALK5>95% inhibition at 0.1 µMInhibition of TGF-β signaling[8]

Key SAR Insights:

  • Substitutions on the Pyridine Ring: Fine-tuning substituents on the pyridine ring is a promising strategy for optimizing the pharmacological properties and selectivity of these analogs.[4]

  • Aniline Substitutions: For Aurora kinase inhibitors, a substituent at the para-position of the aniline ring was shown to correlate with potency and selectivity.[5]

  • Isomeric Variations: The relative positions of the nitrogen and sulfur atoms in the five-membered ring (e.g., thiazole vs. thiadiazole isomers) can significantly impact activity against different targets.[6]

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with a primary mechanism of action centered on the ATP-competitive inhibition of protein kinases.[1][3] Its structural features allow for potent interactions with the hinge region and adenine-binding pocket of kinases such as CDKs, VEGFR2, and Aurora kinases, leading to significant anti-proliferative and anti-angiogenic effects. While other potential mechanisms, such as helicase or lipoxygenase inhibition, may exist, the preponderance of evidence points towards kinase inhibition as the core directive. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and further characterizing the therapeutic potential of novel compounds based on this versatile scaffold.

References

An In-depth Technical Guide to the Biological Activity of the 5-(Pyridin-4-yl)thiazol-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Core in Drug Discovery

Preamble: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in the architecture of potent and selective therapeutic agents. These "privileged structures" serve as versatile platforms for drug discovery, offering a synthetically accessible core that can be systematically modified to optimize pharmacological properties. The 5-(pyridin-4-yl)thiazol-2-amine scaffold has emerged as one such privileged motif, particularly in the realm of oncology.[1][2][3] This guide provides an in-depth technical analysis of the biological activities associated with this scaffold, focusing on its role as a kinase inhibitor. We will delve into the mechanistic underpinnings of its action, present methodologies for its evaluation, and synthesize data from key analogs to build a comprehensive understanding of its therapeutic potential.

Core Hypothesis: A Kinase Inhibitor by Design

The convergence of a pyridine ring, a thiazole ring, and a 2-amino group creates a pharmacophore with a high propensity for interacting with the ATP-binding pocket of protein kinases.[2][3] Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[2] The this compound scaffold is hypothesized to function as an ATP-competitive inhibitor, where its heterocyclic components mimic the adenine region of ATP, while the amino group forms crucial hydrogen bonds with the kinase "hinge" region—a key interaction for many potent kinase inhibitors.[1][2]

Key Kinase Targets and Signaling Pathways

Based on extensive research into structurally related analogs, several kinase families have been identified as primary targets for compounds built upon this scaffold.[2][3]

  • Cyclin-Dependent Kinases (CDK4/6): Derivatives of the pyridinyl-thiazole core have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6.[2][3] These kinases are pivotal regulators of the G1-S phase transition in the cell cycle. Their inhibition leads to cell cycle arrest and has proven to be an effective anti-cancer strategy.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of VEGFR2 (also known as KDR), a key mediator of angiogenesis.[3] By blocking VEGFR2 signaling, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[3]

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar structural motif, are potent inhibitors of Aurora A and B kinases.[2][4] These kinases are crucial for mitotic progression, and their inhibition leads to mitotic failure and subsequent cancer cell death.[4]

The following diagram illustrates the central role of these kinases in cancer-related signaling pathways and the points of intervention for inhibitors based on the this compound scaffold.

Kinase_Inhibition_Pathways Hypothesized Kinase Inhibition Signaling Pathways cluster_0 Cell Cycle Progression cluster_1 Angiogenesis cluster_2 Mitosis CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S G1-S Phase Transition E2F->G1_S promotes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Aurora_AB Aurora A/B Mitotic_Spindle Mitotic Spindle Formation Aurora_AB->Mitotic_Spindle Mitosis Successful Mitosis Mitotic_Spindle->Mitosis Inhibitor This compound Scaffold Inhibitor->CDK4_6 Inhibitor->VEGFR2 Inhibitor->Aurora_AB

Caption: Hypothesized kinase inhibition signaling pathways.

Beyond Kinase Inhibition: Exploring Other Biological Activities

While the primary focus has been on kinase inhibition, the versatility of the pyridinyl-thiazole scaffold extends to other biological targets.

  • Bloom Helicase Inhibition: A noteworthy study detailed the optimization of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase (BLM).[5][6] BLM is a DNA helicase involved in DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging agents.[5][6] This suggests a potential application for these compounds in combination therapies.

  • Antimicrobial and Antiplasmodial Activities: Derivatives of the 2-aminothiazole scaffold have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively.[7][8] These studies indicate that with appropriate structural modifications, the core scaffold can be adapted to target infectious diseases.

  • Antifungal Activity: Trisubstituted 2-amino-4,5-diarylthiazole derivatives have shown promising activity against Candida albicans, with some analogs exhibiting efficacy comparable to the antifungal drug fluconazole.[9][10]

Experimental Evaluation Workflow

Validating the biological activity of a compound based on the this compound scaffold requires a systematic, multi-tiered approach, progressing from in vitro biochemical assays to cell-based and in vivo models.

Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation Synthesis Compound Synthesis and Characterization Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Synthesis->Biochemical_Assay ADME_Tox ADME/Tox Profiling Synthesis->ADME_Tox Cell_Proliferation Cell-Based Antiproliferative Assay (GI50/IC50 Determination) Biochemical_Assay->Cell_Proliferation Biochemical_Assay->ADME_Tox Mechanism_Validation Mechanism of Action Validation in Cells (e.g., Western Blot for Phospho-protein Levels) Cell_Proliferation->Mechanism_Validation Cell_Proliferation->ADME_Tox In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_Validation->In_Vivo In_Vivo->ADME_Tox

Caption: General experimental workflow for inhibitor evaluation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: CDK4/Cyclin D1)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant active CDK4/Cyclin D1 enzyme and its substrate (e.g., a peptide derived from Retinoblastoma protein, Rb) in kinase buffer.

    • Prepare ATP solution in kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compound in kinase buffer containing DMSO to maintain a constant final DMSO concentration (e.g., 1%).

    • In a 96-well or 384-well plate, add the kinase, substrate, and diluted test compound.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a specific concentration of ATP (typically at or near the Km value for the enzyme).

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence-based ATP detection).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative analogs of the this compound scaffold against various biological targets. It is important to note that these data are for derivatives and not the core compound itself, but they illustrate the potential of the scaffold.

Compound ClassTargetActivity MetricValueReference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A KinaseKi8.0 nM[4]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora B KinaseKi9.2 nM[4]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative (ML216)Bloom HelicaseIC50<1 µM[5]
3-pyridine analog of a thiadiazole derivativeBloom HelicaseIC503.5 µM[5]
Pyridine-thiazole hybrid (Compound 3)HL-60 (Leukemia) CellsIC500.57 µM[11]

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of potent inhibitors of several important therapeutic targets, most notably protein kinases.[1][3] The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic properties.[3][5] Future research should focus on synthesizing and testing the specific this compound molecule to establish its baseline activity and provide a direct comparison for future analog development. Furthermore, exploring this scaffold against a broader range of kinase targets and in other therapeutic areas, such as infectious and inflammatory diseases, could unlock its full potential. The integration of computational docking and medicinal chemistry will undoubtedly accelerate the discovery of novel drug candidates based on this privileged structure.

References

An In-depth Technical Guide to 5-(Pyridin-4-yl)thiazol-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-(pyridin-4-yl)thiazol-2-amine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery.[1] This bifunctional heteroaromatic compound, which combines a pyridine ring with a thiazole-2-amine framework, presents multiple reactive sites, rendering it a versatile building block for the synthesis of diverse molecular entities.[1] The unique arrangement of the pyridine and thiazole rings allows for specific interactions with various biological targets, particularly the ATP-binding pockets of kinases, making this scaffold a cornerstone in the development of targeted therapies.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of this compound derivatives and analogs, with a focus on their application as kinase inhibitors in oncology.

Core Chemical Structure and Physicochemical Properties

The foundational structure consists of a pyridine ring linked at its 4-position to the 5-position of a 2-aminothiazole ring. This arrangement imparts specific physicochemical properties that are crucial for its biological activity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~177.22 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.[3]
LogP Varies with derivativesImpacts solubility and membrane permeability.
Hydrogen Bond Donors 1 (from the amino group)Crucial for interactions with biological targets.[4]
Hydrogen Bond Acceptors 3 (1 from pyridine N, 2 from thiazole N and S)Facilitates binding to target proteins.[5]
Topological Polar Surface Area (TPSA) ~80 ŲAffects cell permeability and oral bioavailability.

The pyridine ring's nitrogen atom acts as a basic center and a hydrogen bond acceptor, while the 2-amino group on the thiazole ring is a key hydrogen bond donor.[3][4] This duality is fundamental to the scaffold's ability to interact with the hinge region of kinase ATP-binding pockets.[5]

Synthesis of this compound and Its Derivatives

The synthesis of this core scaffold and its derivatives can be achieved through several strategic routes. A common and effective method is the Hantzsch thiazole synthesis , which involves the reaction of a haloketone with a thioamide.[2]

General Synthetic Workflow

A generalized workflow for the synthesis of this compound derivatives is depicted below. This process often begins with the construction of one of the heterocyclic rings, followed by its coupling to the other.

Synthetic_Workflow cluster_0 Ring A Synthesis cluster_1 Ring B Synthesis cluster_2 Core Scaffold Formation cluster_3 Derivatization A Starting Materials (e.g., Pyridine-4-carbothioamide) C Hantzsch Thiazole Synthesis or Cross-Coupling Reaction A->C B Starting Materials (e.g., Haloketone) B->C D Functional Group Modification C->D Amination, Acylation, etc. E Final Derivative D->E Purification

Caption: Generalized synthetic workflow for this compound derivatives.

Key Synthetic Reactions

Several powerful chemical reactions are employed in the synthesis and derivatization of this scaffold:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Stille couplings are instrumental in connecting the pyridine and thiazole rings when they are synthesized separately.[2]

  • Buchwald-Hartwig Amination: This reaction is often used in the final steps to introduce the 2-amino group onto the pyridine or a related pyrimidine ring.[2]

  • Acylation and Alkylation: The 2-amino group is nucleophilic and can be readily acylated or alkylated to introduce a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.[3]

Exemplary Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of a 5-aryl-thiazol-2-amine core.

Step 1: Synthesis of α-Bromoketone

  • Dissolve the corresponding aryl ketone in a suitable solvent (e.g., diethyl ether or chloroform).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a brominating agent, such as pyridinium tribromide, to the solution.[6]

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).[7]

  • Work up the reaction to isolate the α-bromoketone.

Step 2: Cyclization with Thiourea

  • Dissolve the α-bromoketone and thiourea in ethanol.[6]

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[6][8]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.[8]

  • Filter, wash, and dry the solid to obtain the 5-aryl-thiazol-2-amine.

Biological Activity and Therapeutic Applications

The this compound scaffold is a versatile pharmacophore with a broad spectrum of biological activities. Its derivatives have been extensively explored as kinase inhibitors for the treatment of cancer.[2]

Kinase Inhibition

The primary mechanism of action for many derivatives is ATP-competitive inhibition of protein kinases .[5] The heterocyclic core mimics the adenine ring of ATP, binding to the enzyme's active site. The 2-aminopyridine moiety typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for many kinase inhibitors.[5]

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->Receptor Binds Kinase Protein Kinase (e.g., CDK4/6, Aurora) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cell Proliferation, Angiogenesis, Survival PhosphoSubstrate->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase Inhibits (ATP-Competitive)

Caption: Hypothesized mechanism of kinase inhibition by this compound derivatives.

Key Kinase Targets
  • Cyclin-Dependent Kinases (CDK4/6): Derivatives of this scaffold have been identified as highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle.[2][9][10] Inhibition of these kinases leads to G1 cell cycle arrest and suppression of tumor growth.[2]

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have shown potent inhibition of Aurora A and B kinases, which are crucial for mitotic progression.[5][11] Inhibition of these kinases results in mitotic failure and subsequent cancer cell death.[11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Some analogs act as potent inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis, thereby blocking the formation of new blood vessels essential for tumor growth.[2]

  • Bloom Helicase (BLM): A high-throughput screen identified a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative as an inhibitor of Bloom helicase, an enzyme involved in DNA repair.[12] This suggests a potential application in potentiating the anticancer activity of DNA damaging agents.[12]

Other Biological Activities

Beyond kinase inhibition, this scaffold and its analogs have demonstrated a range of other biological activities, including:

  • Antimicrobial and Antifungal Activity: The thiazole ring is a known pharmacophore in various antimicrobial and antifungal agents.[3][6][8]

  • Antiparasitic Activity: Derivatives have been explored for their potential as antiparasitic agents.[2]

  • Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: Certain 2-amino-5-nitrothiazole derived semicarbazones have shown dual inhibitory activity against MAO and ChE, suggesting potential applications in neurodegenerative diseases.[13]

Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

Modifications of the Pyridine Ring
  • Position of the Nitrogen: The position of the nitrogen atom in the pyridine ring is critical. For BLM helicase inhibitors, changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, while the 3-pyridine analog retained comparable activity.[12]

  • Substituents on the Pyridine Ring: The introduction of various substituents on the pyridine ring can modulate potency and selectivity. This is a key area for optimizing the pharmacological properties of these analogs.[4]

Modifications of the Thiazole Ring
  • Isomeric Scaffolds: Replacement of the 1,3,4-thiadiazole with a 5-substituted thiazole in BLM inhibitors led to a complete loss of activity, highlighting the importance of the core heterocycle's structure.[12]

  • Substituents on the Thiazole Ring: Substitutions on the thiazole ring can influence the compound's interaction with the target kinase.[4]

Modifications of the 2-Amino Group
  • Linker Functionality: The 2-amino group is a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[4] Modifications to this group, such as acylation, can be tolerated and are often used to introduce additional binding interactions or modulate physicochemical properties.[6] However, significant alterations can lead to a substantial loss of activity.[4]

Table 2: SAR Summary for Kinase Inhibitory Activity

Molecular RegionModificationGeneral Outcome on ActivityReference
Pyridine Ring Altering N positionHighly sensitive; 4- and 3-positions often preferred.[12]
SubstitutionsCan fine-tune potency and selectivity.[4]
Thiazole Ring Isomeric replacement (e.g., thiadiazole, oxadiazole)Generally leads to a loss of activity.[12]
SubstitutionsModulates interaction with the target kinase.[4]
2-Amino Group Acylation/AlkylationCan be used to introduce further interactions.[6]
Major alterationsOften results in a significant loss of activity.[4]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a microplate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess cell viability and proliferation.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.[4]

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[2][10]

Procedure:

  • Implant human tumor cells subcutaneously into immunocompromised mice.[2]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]

  • Randomize the mice into treatment and control groups.[2]

  • Administer the test compound or vehicle control via an appropriate route (e.g., oral gavage) at a specified dose and schedule.[2][10]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[2]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Evaluate the antitumor efficacy by comparing tumor growth in the treatment groups to the control group.[2]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its synthetic tractability and the ability to finely tune its biological activity through structural modifications make it an attractive starting point for the development of novel therapeutics.[2] The extensive research into its derivatives, particularly as kinase inhibitors, has yielded potent and selective compounds with significant potential in oncology and other therapeutic areas. The continued exploration of the chemical space around this privileged scaffold is likely to lead to the discovery of new and improved drug candidates.

References

discovery and history of 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Pyridin-4-yl)thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Forward

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. It is important to note that publicly available research specifically detailing the discovery and history of this exact molecule is limited. Therefore, this guide has been constructed by integrating foundational principles of organic chemistry with data from closely related structural analogs. As a Senior Application Scientist, the aim is to offer a robust and scientifically-grounded resource for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" behind the chemical and biological properties of this scaffold.

Introduction: A Scaffold of Promise

The this compound structure represents a compelling fusion of two pharmacologically significant heterocycles: pyridine and 2-aminothiazole.[1] The pyridine ring is a cornerstone in pharmaceutical sciences, present in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[2][3] Similarly, the 2-aminothiazole moiety is a privileged scaffold, renowned for its diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

The combination of these two rings into a single molecular entity creates a bifunctional heteroaromatic compound with multiple reactive sites, making it a versatile building block for drug discovery and development.[5] This guide will delve into the chemical properties, plausible synthetic routes, and potential biological applications of this compound, providing a foundational understanding for its exploration in therapeutic contexts.

Core Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the electronic interplay between its constituent rings and the exocyclic amino group.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₇N₃SDefines the elemental composition.
Molecular Weight 177.23 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP ~1.5 - 2.0Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) ~70-80 ŲAffects drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from the amino group)Potential for interaction with biological targets.
Hydrogen Bond Acceptors 3 (1 from pyridine N, 2 from thiazole N)Potential for interaction with biological targets.
Chemical Reactivity
  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally undergoes electrophilic aromatic substitution at the 3- and 5-positions under harsh conditions.[7][8]

  • Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although it is less reactive than benzene.

  • 2-Amino Group: This exocyclic amino group is the most reactive site for many reactions. It is nucleophilic and can readily undergo acylation, sulfonylation, and alkylation.[9] The reactivity of the amino group can be modulated by the electronic effects of the thiazole and pyridine rings.[10][11]

Synthesis and Discovery

While a specific historical account of the first synthesis of this compound is not prominent in the literature, its synthesis can be reliably achieved through well-established methods for constructing 2-aminothiazole rings. The most probable and widely used method is the Hantzsch thiazole synthesis.[12][13]

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide (or thiourea).[14] For the synthesis of this compound, the key starting materials would be a 2-halo-1-(pyridin-4-yl)ethan-1-one and thiourea.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethan-1-one

  • To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of diethyl ether and chloroform, add bromine (1.0-1.1 eq) dropwise at 0-5 °C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(pyridin-4-yl)ethan-1-one. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form this compound

  • Dissolve the crude 2-bromo-1-(pyridin-4-yl)ethan-1-one (1.0 eq) in ethanol.

  • Add thiourea (1.0-1.2 eq) to the solution and reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as aqueous sodium carbonate or ammonia, to precipitate the free base of the product.[12]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Hantzsch_Synthesis acetylpyridine 4-Acetylpyridine bromoacetylpyridine 2-Bromo-1-(pyridin-4-yl)ethan-1-one acetylpyridine->bromoacetylpyridine Bromination bromine Br₂ bromine->bromoacetylpyridine thiourea Thiourea product This compound thiourea->product bromoacetylpyridine->product Hantzsch Cyclization

Caption: Proposed Hantzsch synthesis of this compound.

Potential Biological Significance and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the extensive biological activities reported for its core components and related analogs.

The 2-Aminothiazole Core: A Privileged Pharmacophore

The 2-aminothiazole scaffold is a key structural motif in a wide array of biologically active compounds.[15][16] It is present in molecules with demonstrated:

  • Anticancer Activity: Many 2-aminothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[4]

  • Antimicrobial Properties: This scaffold is found in numerous antibacterial and antifungal agents.[5]

  • Anti-inflammatory Effects: Certain derivatives have been investigated for their ability to modulate inflammatory pathways.[4]

The Pyridine Ring: A Staple in Medicinal Chemistry

The pyridine ring is one of the most common nitrogen-containing heterocycles in approved drugs.[2][17][18] Its presence can enhance solubility, modulate basicity, and provide key interaction points with biological targets.[1]

Hypothesized Therapeutic Targets

Given the structural features of this compound, it is plausible that this compound and its derivatives could interact with various biological targets, particularly protein kinases. The pyridine and thiazole scaffolds are common features in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1]

Kinase_Inhibition compound This compound kinase Protein Kinase compound->kinase Binds to ATP-binding site (Inhibition) p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) p_substrate->downstream

Caption: Hypothetical kinase inhibition by this compound.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound are not available, we can extrapolate potential SAR trends from related compounds, such as the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives studied as Bloom Helicase inhibitors.

  • Modification of the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is often crucial for activity. For the related thiadiazole series, the 4-pyridyl and 3-pyridyl analogues showed activity, while the 2-pyridyl analogue was inactive. This suggests that the spatial orientation of the nitrogen atom and its hydrogen bonding capacity are critical for target engagement.

  • Substitution on the 2-Amino Group: The exocyclic amino group is a key handle for derivatization. Acylation or sulfonylation at this position can introduce new functionalities that can interact with the target protein, potentially increasing potency and selectivity.

  • Substitution on the Thiazole Ring: The thiazole ring itself can be substituted at the C4 position. The nature of the substituent (e.g., alkyl, aryl) could influence the molecule's conformation and its interaction with the target.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. Its synthesis is readily achievable through established chemical methods, and its structural components are well-recognized pharmacophores. This guide provides a foundational framework for researchers interested in exploring this scaffold. Future work should focus on the synthesis and biological evaluation of a library of derivatives to establish concrete structure-activity relationships and identify lead compounds for various therapeutic targets. The insights provided herein, though partly inferred from related structures, offer a scientifically sound starting point for the rational design of novel therapeutics based on the this compound core.

References

Unlocking the Therapeutic Potential of the 5-(Pyridin-4-yl)thiazol-2-amine Scaffold: A Guide to Structure-Activity Relationships and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(pyridin-4-yl)thiazol-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, with a primary focus on its role in the development of p38 MAP kinase inhibitors. We will dissect the key structural features of the molecule, exploring how modifications to the 2-amino group, the central thiazole ring, and the pyridin-4-yl moiety impact biological activity. Furthermore, this guide will delve into the mechanistic insights of target engagement, supported by structural biology data, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of novel analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound scaffold in their research and development endeavors.

Introduction: The this compound Core - A Versatile Scaffold in Drug Discovery

The confluence of a pyridine and a thiazole ring within a single molecular framework has proven to be a highly successful strategy in the design of bioactive molecules. The 2-aminothiazole motif is a cornerstone in the development of a wide array of therapeutics, including the kinase inhibitor Dasatinib.[1][2] The pyridine ring, a common feature in many pharmaceuticals, is a weak base and can participate in crucial hydrogen bonding interactions within protein active sites. The unique combination of these two heterocycles in the this compound scaffold creates a versatile platform for the development of targeted therapies.[2]

This scaffold has been extensively explored for its potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and inflammatory disorders. The p38 mitogen-activated protein (MAP) kinase, a key player in the inflammatory cascade, has emerged as a primary target for inhibitors based on this scaffold.[3][4] Inhibition of p38 MAP kinase can block the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[4][5] Beyond p38 MAP kinase, derivatives of this scaffold have shown activity against other important kinase targets, including Aurora kinases and cyclin-dependent kinases (CDKs), highlighting its broad therapeutic potential.[6][7]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of the this compound scaffold can be systematically modulated by chemical modifications at three key positions: the 2-amino group, the thiazole ring, and the pyridin-4-yl moiety. A thorough understanding of the SAR at each of these positions is critical for the rational design of potent and selective inhibitors.

The 2-Amino Group: A Key Interaction Hub

The 2-amino group of the thiazole ring is a crucial determinant of biological activity, often serving as a key anchor for interactions with the target protein. SAR studies have shown that this position is highly amenable to substitution, and the nature of the substituent can profoundly influence potency and selectivity.[6]

  • Acylation and Urea Formation: Acylation of the 2-amino group or its conversion to a urea or thiourea derivative is a common strategy to enhance potency. For instance, the introduction of substituted benzoyl groups at this position has been shown to significantly improve the antitubercular activity of related 2-aminothiazole compounds.

  • Cyclic Amines: The incorporation of cyclic amines, such as piperazine or morpholine, at the 2-amino position can lead to a significant boost in activity. Studies on related 2-aminothiazole inhibitors have revealed that six-membered cyclic amines are often more potent than their five-membered counterparts.[6] The substitution on these cyclic amines provides further opportunities for optimization. For example, in the case of the pan-Src kinase inhibitor Dasatinib, a 2-hydroxyethylpiperazinyl group at a related position was found to be optimal for potent activity.[1]

The Thiazole Ring: The Central Scaffold

The central thiazole ring serves as a rigid scaffold that correctly orients the key interacting moieties. While the core thiazole structure is often conserved, some modifications have been explored:

  • Isosteric Replacement: Isosteric replacement of the thiazole ring with other five-membered heterocycles, such as oxazole or thiophene, can be a viable strategy to modulate physicochemical properties and biological activity. In some cases, replacement with an oxazole has been shown to improve antimicrobial activity and physicochemical properties.[8]

  • Substitution at C4: The C4 position of the thiazole ring is another site for modification. The introduction of small alkyl or aryl groups at this position can influence the overall conformation of the molecule and its interaction with the target protein. In many kinase inhibitors, a substituted phenyl group at this position is crucial for activity, often occupying a hydrophobic pocket in the ATP-binding site.[4]

The Pyridin-4-yl Moiety: The Specificity Driver

The pyridin-4-yl group is a key pharmacophoric element, particularly for p38 MAP kinase inhibitors. The nitrogen atom of the pyridine ring plays a critical role in anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[5][9]

  • Position of the Nitrogen: The position of the nitrogen atom within the pyridine ring is crucial for activity. For p38 MAP kinase inhibitors, the 4-pyridyl isomer is generally the most potent, as it optimally positions the nitrogen to form a key hydrogen bond with the backbone NH of Met109 in the hinge region.[5][10] Moving the nitrogen to the 2- or 3-position often leads to a significant loss of activity.

  • Substitution on the Pyridine Ring: Introduction of substituents on the pyridine ring can be used to fine-tune potency and selectivity. Small alkyl or amino groups at the C2 position of the pyridine ring have been shown to enhance the inhibitory activity of related pyridinyl-based p38 MAP kinase inhibitors.[10]

Mechanistic Insights and Target Engagement

The primary mechanism of action for many this compound derivatives is the competitive inhibition of ATP binding to the active site of protein kinases, most notably p38 MAP kinase.[5]

Binding Mode in p38 MAP Kinase

While a crystal structure of p38 MAP kinase in complex with the exact this compound scaffold is not publicly available, the binding mode can be reliably inferred from the structures of closely related pyridinyl-imidazole inhibitors, such as SB203580.[9] These structures reveal that the inhibitor binds in the ATP-binding pocket, making several key interactions:

  • Hinge Region Interaction: The nitrogen atom of the pyridin-4-yl ring forms a crucial hydrogen bond with the backbone amide of methionine 109 (Met109) in the hinge region of the kinase. This interaction is a hallmark of many type I kinase inhibitors and is essential for high-affinity binding.[5]

  • Hydrophobic Pockets: The aryl group at the C4 position of the thiazole ring typically occupies a hydrophobic pocket within the active site. The nature and substitution pattern of this aryl group can significantly impact potency and selectivity.

  • Gatekeeper Residue: The "gatekeeper" residue, a threonine in p38 MAP kinase, controls access to a deeper hydrophobic pocket. The ability of an inhibitor to interact with this region can influence its selectivity profile across the kinome.

The diagram below illustrates the key interactions of a prototypical pyridinyl-heterocycle inhibitor within the ATP-binding site of p38 MAP kinase.

G cluster_kinase p38 MAP Kinase ATP-Binding Site cluster_inhibitor This compound Scaffold hinge Hinge Region (Met109) gatekeeper Gatekeeper (Thr106) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyridine Pyridin-4-yl Moiety pyridine->hinge H-Bond thiazole Thiazole Ring amino 2-Amino Group amino->solvent_front Solvent Exposure c4_substituent C4-Aryl Group c4_substituent->hydrophobic_pocket Hydrophobic Interaction

Caption: Binding mode of a this compound inhibitor in p38 MAP kinase.

Signaling Pathway Modulation

By inhibiting p38 MAP kinase, these compounds can effectively block the downstream signaling cascade that leads to the production of inflammatory cytokines. The simplified pathway below illustrates the point of intervention.

G stress Stress / Cytokines mkk MKK3/6 stress->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation downstream Downstream Targets (e.g., MK2, transcription factors) p38->downstream cytokines Inflammatory Cytokine Production (TNF-α, IL-1β) downstream->cytokines inhibitor This compound Inhibitor inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Experimental Protocols for SAR Elucidation

A systematic approach to the synthesis and biological evaluation of analogs is essential for elucidating the SAR of the this compound scaffold.

General Synthetic Route

A common and versatile method for the synthesis of this compound derivatives is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea derivative.

Step-by-step Methodology:

  • Synthesis of the α-haloketone: The required α-haloketone, 2-bromo-1-(pyridin-4-yl)ethan-1-one, can be synthesized by the bromination of 4-acetylpyridine.

  • Hantzsch Thiazole Synthesis: The α-haloketone is then reacted with a substituted or unsubstituted thiourea in a suitable solvent, such as ethanol, often under reflux conditions, to yield the desired this compound analog.

  • Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel.

Derivatization of the 2-amino group can be achieved post-thiazole formation through standard acylation, sulfonation, or reductive amination reactions.

In Vitro Assay Cascade for Lead Optimization

A tiered approach to in vitro testing allows for the efficient screening and characterization of newly synthesized compounds.

This protocol describes a general method for determining the IC₅₀ value of a test compound against p38α MAP kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate peptide (e.g., ATF2)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant p38α kinase, and the substrate peptide.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: Pre-incubate the differentiated cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.

Workflow for a Typical SAR Campaign

The following diagram outlines a typical workflow for an SAR-driven lead optimization campaign targeting a kinase.

G cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration design Hypothesis-driven Analog Design synthesis Chemical Synthesis & Purification design->synthesis primary_assay Primary Target Assay (e.g., p38 Kinase IC50) synthesis->primary_assay cell_assay Cell-based Assay (e.g., TNF-α Inhibition) primary_assay->cell_assay adme ADME/PK Profiling cell_assay->adme in_vivo In Vivo Efficacy Model adme->in_vivo sar_analysis SAR Analysis in_vivo->sar_analysis decision Decision Making: Select for further studies or redesign analogs sar_analysis->decision decision->design Iterate

Caption: Workflow for an SAR-driven lead optimization campaign.

Data Presentation and Interpretation

The systematic collection and clear presentation of SAR data are paramount for making informed decisions in a drug discovery project.

Example SAR Table

The following table provides an example of how SAR data for a series of this compound analogs targeting p38 MAP kinase could be presented. The data is illustrative and based on general SAR principles discussed in the literature.

CompoundR¹ (at 2-amino)R² (at C4-phenyl)p38α IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)
1 -H-H>10,000>10,000
2 -COCH₃-H1,5002,000
3 -H4-F8001,200
4 -COCH₃4-F50120
5 -CO-(4-morpholinyl)4-F2560
6 -CO-(4-methylpiperazinyl)4-F1545
7 -CO-(4-methylpiperazinyl)2,4-di-F825
Interpreting SAR Data for Lead Optimization

From the example table, several key SAR trends can be deduced:

  • The unsubstituted core (Compound 1) is inactive , highlighting the need for appropriate substitutions.

  • Substitution at the 2-amino position is beneficial. Acylation (Compound 2 vs. 1) improves activity.

  • A 4-fluorophenyl group at the C4 position is crucial for potency (Compound 3 vs. 1), likely due to favorable interactions in a hydrophobic pocket.

  • Combining optimal substituents at both positions leads to a synergistic effect on potency (Compound 4).

  • Exploring different amide functionalities at the 2-amino position reveals that cyclic amines are preferred (Compounds 5 and 6 vs. 4), with the 4-methylpiperazinyl group being particularly effective.

  • Further optimization of the C4-phenyl group with an additional fluorine atom leads to the most potent compound in the series (Compound 7), suggesting that this modification enhances binding affinity.

This systematic analysis allows researchers to build a robust SAR model, guiding the design of the next generation of more potent and selective inhibitors.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of potent kinase inhibitors, particularly for p38 MAP kinase. The well-defined structure-activity relationships, centered around the key interactions of the pyridin-4-yl moiety with the kinase hinge region and the diverse possibilities for substitution at the 2-amino and C4 positions, provide a clear roadmap for lead optimization.

Future efforts in this area could focus on several key aspects:

  • Enhancing Selectivity: While potent p38 MAP kinase inhibitors have been developed, achieving high selectivity against other kinases remains a challenge. A deeper understanding of the subtle structural differences between kinase active sites could guide the design of more selective compounds.

  • Targeting Drug Resistance: The emergence of drug resistance is a major challenge in kinase inhibitor therapy. The design of novel analogs that can overcome known resistance mutations is an important area of research.

  • Exploring New Therapeutic Areas: While the primary focus has been on inflammatory diseases and cancer, the diverse biological activities of 2-aminothiazole derivatives suggest that this scaffold could be repurposed for other indications, such as neurodegenerative diseases[11] and infectious diseases.

By leveraging the extensive knowledge of the SAR of the this compound scaffold and employing rational drug design principles, researchers are well-positioned to develop the next generation of innovative therapeutics based on this versatile and powerful molecular framework.

References

Introduction: The Promise of the Pyridinyl-Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Pyridin-4-yl)thiazol-2-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

The fusion of pyridine and thiazole rings creates a heterocyclic scaffold of profound significance in modern medicinal chemistry.[1][2] This structural motif is recognized as a "privileged structure," one that is capable of binding to multiple, distinct biological targets. Specifically, the 2-aminopyridinyl-thiazole core has emerged as a cornerstone in the development of targeted therapies, most notably as potent inhibitors of protein kinases.[3][4] The unique electronic and geometric arrangement of this scaffold allows for critical interactions within the ATP-binding pockets of various kinases, leading to potent and often selective inhibition.[5][6]

This technical guide focuses on the research chemical This compound . While extensive experimental data for this specific isomer is not yet prevalent in public literature, its core structure is shared by numerous well-characterized kinase inhibitors.[4] Therefore, this document synthesizes data from closely related analogs to construct a robust, hypothesis-driven framework for its synthesis, mechanism of action, and experimental validation. We will delve into the causality behind experimental design, providing field-proven protocols to empower researchers in their exploration of this promising molecule.

Physicochemical Profile and Synthetic Strategy

A molecule's behavior in biological systems is fundamentally governed by its physicochemical properties. While awaiting empirical data, computational predictions provide a valuable baseline for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight~177.22 g/mol Influences ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]
logP~1.5 - 2.5Indicates lipophilicity, which impacts membrane permeability and solubility.[1]
pKa (Basic)~4-6 (Pyridine N), ~2-4 (Amino group)Affects ionization state at physiological pH, influencing solubility and receptor binding.[1]
SolubilitySparingly soluble in water, moderately soluble in organic solventsCrucial for formulation, bioavailability, and assay development.[1]
Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through established heterocyclic chemistry methodologies. The Hantzsch thiazole synthesis offers a reliable and direct route, involving the condensation of a thiourea derivative with an α-halocarbonyl compound.[5][7]

G cluster_start Starting Materials A 2-Bromo-1-(pyridin-4-yl)ethan-1-one C Hantzsch Thiazole Synthesis (Condensation & Cyclization) A->C B Thiourea B->C D Crude this compound C->D Reflux in Ethanol E Purification (Column Chromatography) D->E Neutralization & Extraction F Characterized Final Product E->F

Caption: General workflow for the synthesis of this compound.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on extensive evidence from structurally related compounds, the primary mechanism of action for this compound is hypothesized to be ATP-competitive protein kinase inhibition .[6] The heterocyclic core is perfectly shaped to occupy the adenine-binding region of the kinase ATP-binding site. The nitrogen atoms on the pyridine and thiazole rings, along with the 2-amino group, can form critical hydrogen bonds with the "hinge" region of the kinase, a hallmark interaction for many potent inhibitors.[3][6] By occupying this site, the molecule prevents the phosphorylation of substrate proteins, thereby arresting downstream signal transduction.

Several kinase families are predicted as high-priority targets based on the activity of close analogs:

  • Cyclin-Dependent Kinases (CDK4/6): Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine are highly potent and selective inhibitors of CDK4 and CDK6, key regulators of the G1-S phase cell cycle transition.[5][8][9] Inhibition leads to cell cycle arrest and has proven to be an effective anti-cancer strategy.[9]

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, which are essential for mitotic progression.[6][10] Inhibition of these kinases results in flawed mitosis and subsequent cancer cell death.[10]

  • TGF-β Receptor Kinase (ALK5): The pyridinyl-amine motif is present in known inhibitors of the Transforming Growth Factor-beta (TGF-β) pathway, such as SB-431542, which selectively inhibits ALK4, ALK5, and ALK7.[11][12] This pathway is implicated in cancer cell migration, invasion, and fibrosis.[13][14]

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., CDK4/6, Aurora) ATP->Kinase Binds to ATP Pocket Inhibitor This compound Inhibitor->Kinase Competitive Binding Substrate Substrate Protein (e.g., Rb, Histone H3) Block SIGNAL BLOCKED Kinase->Block PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Cell Cycle Progression, Mitosis) PhosphoSubstrate->Downstream

Caption: Hypothesized ATP-competitive inhibition of a protein kinase signaling pathway.

Framework for Experimental Validation

A logical and rigorous experimental workflow is essential to validate the hypothesized mechanism and characterize the biological activity of this compound.

G A Synthesis & Characterization B In Vitro Kinase Inhibition Assay (IC50 Determination) A->B C Kinase Selectivity Panel B->C D Cellular Proliferation Assay (e.g., MTT) (GI50 Determination) B->D E In Vivo Efficacy (Xenograft Model) D->E

Caption: General experimental workflow for inhibitor synthesis and evaluation.[3]

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general, self-validating method to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

Objective: To quantify the potency of this compound against a target kinase (e.g., CDK4/Cyclin D1).

Materials:

  • Test Compound: this compound

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase substrate (e.g., Retinoblastoma protein, Rb)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • DMSO (Dimethyl sulfoxide)

  • 96- or 384-well microplates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. This ensures minimal and consistent solvent concentration across all wells.

  • Reaction Setup: In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km value for the specific kinase). Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using an appropriate detection reagent that quantifies either substrate phosphorylation or ATP consumption.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all data points.

    • Normalize the data to the "vehicle control" (set to 100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.[7]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the compound's ability to inhibit the proliferation of a relevant cancer cell line.

Objective: To determine the GI50 (concentration for 50% growth inhibition) in a cancer cell line known to be dependent on the target kinase (e.g., MV-4-11 acute myeloid leukemia for CDK4/6).[9]

Materials:

  • Cancer cell line (e.g., MV-4-11, HT29, PC3)[15]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound and vehicle (DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and resume growth for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%). Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the vehicle-treated cells and plot against compound concentration to determine the GI50 value.

Comparative Activity of Structurally Related Inhibitors

To provide context for future experimental results, the following table summarizes the reported inhibitory activities of key analogs that share the pyridinyl-thiazole or aminothiazole scaffold.

Table 2: In Vitro Kinase Inhibitory Activity of Representative Analogs

Compound Class/NameTarget KinaseIC50 / Ki (nM)Source
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cpd 83)CDK42[9]
CDK64[9]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Cpd 18)Aurora A8.0 (Ki)[10]
Aurora B9.2 (Ki)[10]
SB-431542ALK594 (IC50)[11]
TGF-β RI Kinase Inhibitor IIALK523 (IC50)[12]

Conclusion and Future Directions

This compound represents a research chemical of significant interest, built upon a privileged scaffold with demonstrated utility in drug discovery.[5] The strong precedent set by its structural analogs points toward a primary mechanism as an ATP-competitive inhibitor of protein kinases, with potential targets including CDKs, Aurora kinases, and TGF-β pathway kinases.[6][9][10][12] Its synthetic tractability and the potential for chemical modification make it an attractive starting point for developing novel therapeutic agents.[5]

The experimental framework provided in this guide offers a clear and robust pathway for researchers to synthesize, characterize, and validate the biological activity and therapeutic potential of this compound. Future work should focus on determining its specific kinase inhibitory profile, elucidating its effects in relevant cellular models, and exploring its structure-activity relationship to optimize potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Experimental Use of 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 5-(pyridin-4-yl)thiazol-2-amine core is a significant structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] This heterocyclic framework, combining a pyridine ring with a thiazole-2-amine moiety, offers a unique spatial arrangement of hydrogen bond donors and acceptors, as well as aromatic systems capable of π-π stacking interactions.[1] These features make it an attractive candidate for interacting with the ATP-binding pockets of various enzymes, particularly protein kinases.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[4]

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We present a tiered experimental approach, beginning with a broad assessment of cytotoxicity, followed by a general screen for kinase inhibition, and culminating in specific protocols for evaluating its effect on select, plausible targets identified through the analysis of structurally related compounds. The methodologies herein are designed to be robust and self-validating, empowering researchers to generate reliable and reproducible data.

Part 1: Foundational Analysis - Cytotoxicity Profiling

A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom sterile microplates

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent like Doxorubicin as a positive control.[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gentle agitation on an orbital shaker for 15 minutes can aid in complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma12.50.9
A549Lung Carcinoma25.11.5
HCT116Colon Carcinoma18.71.1

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound (48-72h) prepare_compound->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for assessing cytotoxicity using the MTT assay.

Part 2: Tier 1 Mechanistic Insight - General Kinase Inhibition

Given the prevalence of the pyridine-thiazole scaffold in known kinase inhibitors, a logical next step is to assess the compound's activity across the kinome.[3][4] The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[3][8] The luminescent signal is inversely proportional to the amount of kinase activity, providing a sensitive and high-throughput compatible readout.[1]

Protocol 2: Kinase-Glo® Luminescent Kinase Assay

This protocol provides a general method for determining the IC50 value of this compound against a specific kinase.

Materials:

  • This compound

  • Recombinant Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase assay buffer

  • 384-well white microplates

  • Known inhibitor for the target kinase (positive control)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations to the kinase assay buffer.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[2]

  • Kinase Reaction: Incubate the reaction mixture for 60 minutes at 30°C.

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. Mix briefly and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Kinase Inhibition Data
Kinase TargetThis compound IC50 (nM)Positive Control IC50 (nM)
Kinase X8510 (Inhibitor A)
Kinase Y>10,00025 (Inhibitor B)
Kinase Z5205 (Inhibitor C)

Signaling Pathway Visualization: Generic Kinase Inhibition

Kinase_Inhibition cluster_reaction Kinase Reaction ATP ATP Kinase Kinase ATP->Kinase Binds to active site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Inhibitor This compound Inhibitor->Kinase Inhibits Signaling Downstream Signaling Phospho_Substrate->Signaling

Inhibition of kinase-mediated signal transduction.

Part 3: Tier 2 Mechanistic Investigation - Specific Target Assays

Based on literature for structurally similar compounds, plausible specific targets for this compound include Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Bloom Helicase (BLM).[3][9][10]

Protocol 3: In Vitro CDK4/6 Inhibition Assay

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can lead to G1 arrest and suppression of tumor growth.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Retinoblastoma (Rb) protein fragment (substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer

  • Filter plates and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CDK4/6 enzyme, Rb substrate, and serially diluted this compound in kinase assay buffer.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Determine the IC50 value as described previously.

Signaling Pathway Visualization: CDK4/6-Rb Pathway

CDK46_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb CDK46->pRb E2F E2F Rb->E2F Inhibits CellCycle G1/S Phase Progression E2F->CellCycle Promotes Inhibitor This compound Inhibitor->CDK46 Inhibits

Inhibition of the CDK4/6-Rb signaling pathway.

Protocol 4: Bloom Helicase (BLM) Inhibition Assay

BLM is a DNA helicase crucial for maintaining genome stability.[10] Its inhibition can be synthetically lethal in certain cancer contexts.

Materials:

  • Recombinant human BLM helicase

  • Forked duplex DNA substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the other[11]

  • ATP

  • Helicase assay buffer

  • 384-well black plates

Procedure:

  • Reaction Setup: In a 384-well plate, combine the BLM helicase and serially diluted this compound in helicase assay buffer.

  • Substrate Addition: Add the fluorescently labeled forked duplex DNA substrate.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. The unwinding of the duplex separates the fluorophore and quencher, leading to an increase in fluorescence.[11]

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition of the rate against the compound concentration.

Part 4: Troubleshooting and Best Practices

IssuePotential CauseRecommended Action
No or Low Inhibition Compound insolubility.Prepare fresh stock solutions. Visually inspect for precipitation. Ensure final DMSO concentration is <1%.[2]
High ATP concentration (for competitive inhibitors).Perform the assay with ATP concentration at or near the Km value for the kinase.[2]
Inactive enzyme.Use a new aliquot of enzyme and include a known positive control inhibitor.[2]
High Variability Pipetting errors.Use calibrated pipettes and prepare master mixes where possible.
Inconsistent incubation times/temperatures.Ensure uniform timing and temperature control for all wells.
Poor Cellular Potency Low cell permeability.The compound may not be efficiently entering the cells. Consider permeability assays (e.g., PAMPA).[2]
Efflux by transporters.The compound may be actively pumped out of the cells.

Conclusion

The this compound scaffold holds considerable promise as a foundation for the development of novel therapeutic agents. The tiered experimental approach and detailed protocols provided in this guide offer a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity and inhibitory potential against a range of biological targets, researchers can effectively elucidate its mechanism of action and pave the way for further preclinical and clinical development.

References

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Evaluation of 5-(Pyridin-4-yl)thiazol-2-amine as a Kinase Inhibitor

The compound this compound belongs to a class of heterocyclic molecules that feature a pyridinyl-thiazole core. This structural motif is recognized in medicinal chemistry as a "privileged scaffold," frequently associated with the potent inhibition of protein kinases.[1][2][3] Protein kinases are a critical family of enzymes that regulate a vast number of cellular processes; their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[1]

The proposed mechanism of action for this compound is ATP-competitive inhibition.[1] It is hypothesized that the compound's heterocyclic rings can occupy the adenine-binding region of a kinase's ATP-binding site. The nitrogen atoms within the pyridine and thiazole rings are positioned to form key hydrogen bonds with the "hinge" region of the kinase, a crucial interaction for anchoring many inhibitors.[1][4] By occupying this site, the inhibitor blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling.

Based on the activity of closely related structural analogs, several kinase families are predicted as potential targets for this compound, including:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK4 and CDK6, which are pivotal regulators of the G1-S phase transition in the cell cycle.[1][2]

  • Aurora Kinases: Aurora A and B are essential for proper mitotic progression, and their inhibition can lead to mitotic failure and cell death.[1][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: Inhibition of receptors like KDR (VEGFR-2) can block angiogenesis, a process vital for tumor growth.[2]

  • Transforming Growth Factor-Beta (TGF-β) Receptors: ALK5, a serine/threonine kinase in this pathway, is another potential target.[1]

This document provides a comprehensive guide with detailed protocols for the systematic evaluation of this compound, enabling researchers to validate its hypothesized mechanism, identify specific kinase targets, and characterize its activity in a cellular context.

Quantitative Benchmarks from Structurally Related Analogs

To establish a baseline for expected potency, the following tables summarize the inhibitory activities of structurally analogous compounds. This data provides a valuable reference point for interpreting the experimental results for this compound.

Table 1: Biochemical Kinase Inhibitory Activity of Analogous Compounds

Compound ClassTarget Kinase(s)Potency MetricValue (nM)Reference
4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amineCDK4Kᵢ1[1][6]
CDK6Kᵢ34[1]
N-(1,3-thiazol-2-yl)pyridin-2-amine derivativeKDR (VEGFR-2)IC₅₀9[7]
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora AKᵢ8.0[1][5]
Aurora BKᵢ9.2[1][5]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant): An absolute measure of binding affinity.[6]

Table 2: Anti-proliferative Activity of an Analogous Compound

Compound ClassCell LinePotency MetricValue (nM)Reference
4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amineMV4-11 (Leukemia)GI₅₀23[1]

GI₅₀ (Growth Inhibition 50): The concentration of a compound that causes a 50% inhibition of cellular proliferation.[6]

Visualizing a Path to Validation

The following diagrams illustrate the key signaling pathways potentially targeted by this compound and a logical workflow for its experimental validation.

G cluster_0 Cell Cycle Regulation cluster_1 Angiogenesis CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates ADP ADP CDK46->ADP E2F E2F Rb->E2F inhibits G1S G1-S Transition E2F->G1S promotes VEGF Growth Factor (e.g., VEGF) VEGFR Receptor Tyrosine Kinase (e.g., VEGFR) VEGF->VEGFR binds Downstream Downstream Signaling (e.g., MAPK Pathway) VEGFR->Downstream activates VEGFR->ADP Angio Angiogenesis Downstream->Angio promotes Inhibitor This compound Inhibitor->CDK46 Inhibits Inhibitor->VEGFR Inhibits ATP ATP ATP->CDK46 ATP->VEGFR

Hypothesized kinase inhibition signaling pathways.

G Hypothesis Hypothesis: Compound is a Kinase Inhibitor Biochem Biochemical Kinase Assay (Broad Panel Screen) Hypothesis->Biochem IC50 IC₅₀ Determination for Top Kinase Hits Biochem->IC50 CellProlif Cell-Based Proliferation Assay (e.g., MTT / CellTiter-Glo®) IC50->CellProlif TargetEngage Target Engagement Assay in Cells (e.g., Phospho-protein Western Blot) CellProlif->TargetEngage Confirm Confirm Mechanism of Action TargetEngage->Confirm

Experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method to determine the IC₅₀ value of this compound against a purified kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] The ADP-Glo™ Kinase Assay (Promega) is a well-established commercial kit for this purpose.[9]

Causality Behind Experimental Choices:

  • Luminescence vs. Other Methods: Luminescence-based ADP detection is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[9]

  • Pre-incubation of Inhibitor: Pre-incubating the kinase with the inhibitor before initiating the reaction allows the compound to bind to the target, ensuring an accurate measurement of its inhibitory potential, especially for slow-binding inhibitors.[10]

  • ATP Concentration: The concentration of ATP can significantly affect the apparent IC₅₀ value of an ATP-competitive inhibitor. For initial characterization, using an ATP concentration close to the Michaelis constant (Kₘ) for the specific kinase is recommended to achieve a balance between signal strength and inhibitor sensitivity.[11]

Materials:

  • Purified, active recombinant kinase (e.g., CDK4/Cyclin D1, Aurora A, VEGFR-2)

  • Appropriate kinase-specific substrate (peptide or protein)

  • This compound ("test compound")

  • Known potent inhibitor for the target kinase (positive control, e.g., Staurosporine)[8]

  • Dimethyl sulfoxide (DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]

  • Adenosine 5'-triphosphate (ATP), high purity

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system[8]

  • White, opaque 96-well or 384-well microplates (low-volume)

  • Multichannel pipettes and a plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 11-point, 3-fold dilutions). A typical final assay concentration range might be 1 nM to 100 µM.[11]

  • Kinase Reaction Setup:

    • In a white microplate, add 2.5 µL of the serially diluted test compound, positive control, or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of a solution containing the kinase in kinase assay buffer to each well.

    • Gently mix and incubate for 10-15 minutes at room temperature. This is the pre-incubation step.[8]

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.

    • Mix the plate gently and incubate for 60 minutes at 30°C.[8] The optimal incubation time should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction.[8]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[12][13]

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay assesses the effect of the test compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[6] It is a crucial step to confirm that the compound's biochemical activity translates into a functional effect within a cellular environment.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Select cell lines where the hypothesized target kinase is known to be a key driver of proliferation (e.g., a cancer cell line known to be dependent on CDK4/6 signaling). This provides a more direct link between target inhibition and cellular outcome.

  • Incubation Time: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation that are dependent on processes like cell cycle arrest.[14]

  • MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective and widely used colorimetric method. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, providing a clear readout.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for CDK4/6, HCT116 for Aurora Kinases)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • This compound ("test compound") dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Sterile, flat-bottom 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6][14]

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.[6]

  • Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions.[14]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[14]

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.[6]

Assay Validation: Ensuring Trustworthy Data with the Z'-Factor

For any screening assay, it is critical to ensure that the results are robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an assay, reflecting both the dynamic range of the signal and the data variation.[15][16] A well-designed assay should have a Z'-factor that indicates a clear separation between positive and negative controls.

Z'-Factor Calculation:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of both the positive (p, e.g., no inhibition) and negative (n, e.g., full inhibition) controls.[15]

Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

Table 3: Interpretation of Z'-Factor Values

Z'-Factor ValueInterpretationSuitability for Screening
> 0.5An excellent assayIdeal for high-throughput screening
0 to 0.5A marginal assayMay be acceptable but requires optimization
< 0A poor assayNot suitable for screening; control signals overlap

Reference:[15][16]

To ensure the trustworthiness of the generated IC₅₀ data, the Z'-factor should be calculated for the assay plates. A value consistently above 0.5 provides high confidence in the results.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
High Variability in Results Edge Effects: Evaporation from the outer wells of the microplate. Reagent Instability: Repeated freeze-thaw cycles of kinase or ATP.Fill outer wells with buffer or media to act as a humidity barrier. Aliquot reagents into single-use volumes upon receipt to maintain stability.[11]
Potent in Biochemical Assay, Weak in Cell-Based Assay Poor Cell Permeability: The compound cannot efficiently cross the cell membrane. High Intracellular ATP: Cellular ATP levels (mM range) are much higher than in biochemical assays, requiring more compound to compete effectively. Metabolism/Efflux: The compound is rapidly metabolized or pumped out of the cell.Conduct a cell permeability assay (e.g., PAMPA). Be aware that higher concentrations are often needed in cellular assays. This discrepancy is expected for ATP-competitive inhibitors. Perform metabolic stability assays using liver microsomes.[11]
No Significant Inhibition Observed Compound Integrity/Solubility: The compound may have degraded or is not soluble in the assay buffer. Incorrect ATP Concentration: If the ATP concentration used is far above the Kₘ, it can be very difficult for the inhibitor to compete. Inactive Kinase: The enzyme may have lost activity.Verify compound identity and purity (MS, NMR) and check for solubility issues. Perform the assay with an ATP concentration at or near the Kₘ for the kinase. Test the kinase with a known potent inhibitor (positive control) to confirm its activity.[11]

References

Application Notes & Protocols: The 5-(Pyridin-4-yl)thiazol-2-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(pyridin-4-yl)thiazol-2-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties, conferred by the juxtaposition of an electron-deficient pyridine ring and an electron-rich 2-aminothiazole moiety, enable it to form key interactions with a variety of biological targets. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It elucidates the therapeutic potential of this scaffold, focusing primarily on its well-documented role in kinase inhibition. We will dissect the underlying mechanisms, provide detailed, field-proven protocols for its evaluation, and offer insights into the structure-activity relationships that drive potency and selectivity.

Introduction: A Scaffold of Therapeutic Promise

The convergence of the pyridine and 2-aminothiazole heterocycles creates a bifunctional aromatic system with remarkable versatility.[1] This framework is not merely a rigid linker but an active participant in molecular recognition, offering multiple hydrogen bond donors and acceptors, as well as opportunities for π-stacking interactions. While derivatives have been explored for antimicrobial and antiparasitic applications, the scaffold has gained the most traction in oncology as a backbone for potent and selective kinase inhibitors.[2]

The core hypothesis for its efficacy lies in its ability to act as an ATP-competitive inhibitor.[3] The structural arrangement mimics the purine ring of ATP, allowing it to dock within the highly conserved ATP-binding pocket of protein kinases. The 2-amino group on the thiazole ring is particularly critical, often forming a crucial hydrogen bond with the "hinge region" of the kinase, an interaction that anchors the molecule and is a hallmark of many successful kinase inhibitors.[4]

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a cornerstone of many diseases, especially cancer.[3] The this compound scaffold is proposed to function by occupying the ATP binding site, thereby preventing the phosphorylation of downstream substrate proteins and interrupting aberrant signaling cascades.[3]

Based on the extensive body of research on structurally related analogs, several key kinase families have emerged as high-priority targets:

  • Cyclin-Dependent Kinases (CDK4/6): Derivatives of the pyridinyl-thiazole scaffold have demonstrated high potency and selectivity for CDK4 and CDK6, which are critical regulators of the G1-S phase transition in the cell cycle.[2][3] Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (pRb), leading to cell cycle arrest and a potent anti-proliferative effect.[2][5]

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share significant structural homology, are potent inhibitors of Aurora A and B kinases.[3][6] These kinases are essential for proper mitotic progression, and their inhibition leads to mitotic failure and apoptosis in cancer cells.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): The aminopyridine-thiazole motif is also found in inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis.[2] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels required for tumor growth and metastasis.

The specific kinase or kinases inhibited by a given derivative will ultimately determine its biological effect, which can range from cytostatic (cell cycle arrest) to cytotoxic (apoptosis) or anti-angiogenic.

Visualizing the Mechanism

The following diagram illustrates the central hypothesis: the compound's competition with ATP for the kinase binding site, which in turn blocks downstream signaling pathways like the CDK4/6-Rb pathway.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Downstream Signaling ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Compound This compound Scaffold Compound->Kinase Competitively Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cell Proliferation, Survival, Angiogenesis pSubstrate->Cellular_Response Activates

Caption: Hypothesized ATP-competitive inhibition of a protein kinase.

Core Experimental Protocols

To validate the hypothesized mechanism and characterize the biological activity of compounds based on the this compound scaffold, a tiered experimental approach is recommended. The following protocols provide a robust framework for this evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general, non-radioactive method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as CDK4/Cyclin D1.

Principle: A purified, active kinase enzyme phosphorylates a specific substrate. The amount of phosphorylated substrate is quantified, often via a luminescence-based assay that measures the amount of ATP remaining in the reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • Purified recombinant kinase (e.g., CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., Rb protein fragment)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (solubilized in 100% DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). This creates a concentration-response curve.

  • Reaction Setup: In the wells of the microplate, add the components in the following order:

    • 25 µL of 2x Kinase/Substrate mixture (prepared in kinase assay buffer).

    • 1 µL of test compound dilution (or DMSO for control wells).

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 25 µL of 2x ATP solution (prepared in kinase assay buffer) to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. Causality Note: This incubation time must be optimized to ensure the reaction is in the linear range for the "no inhibitor" control.

  • Signal Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 50 µL of the detection reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO-only controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Compound Serial Dilutions in DMSO C Add Compound Dilutions (or DMSO control) A->C B Add Kinase/Substrate Mix to 384-well Plate B->C D Pre-incubate (10 min) C->D E Initiate Reaction with ATP D->E F Incubate at 30°C (60 min) E->F G Add Kinase-Glo® Reagent F->G H Incubate (10 min) G->H I Read Luminescence H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound (solubilized in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). Causality Note: A 72-hour incubation period is typical to allow for multiple cell doublings and observe a significant anti-proliferative effect.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in an animal model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line (e.g., A549 lung cancer)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Dosing equipment (e.g., oral gavage needles)

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses).

  • Treatment: Administer the compound or vehicle according to the planned schedule (e.g., once daily by oral gavage). Record body weights and monitor for any signs of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size.

  • Efficacy Evaluation: Euthanize the mice and excise the tumors. Compare the tumor growth in the treatment groups to the control group to assess anti-tumor efficacy.[2]

Structure-Activity Relationship (SAR) Insights

Analysis of analogs provides key insights for optimizing compounds based on this scaffold.[4]

Structural Moiety Role & SAR Insights
2-Amino Group Critical H-bond donor . Interacts with the kinase hinge region. Modifications here typically lead to a significant loss of activity.
Thiazole Ring Core scaffold element . Substitutions can be explored to modulate potency and selectivity, but the ring itself is generally conserved.
Pyridine Ring Positions the molecule in the ATP pocket . The position of the nitrogen is crucial; 4-pyridyl derivatives often show different profiles than 2- or 3-pyridyl isomers.[7] Substitutions on this ring are a key strategy for optimizing pharmacological properties.
Linker Bond The bond connecting the two rings. Its planarity and rotational freedom can influence binding affinity.

A Note on an Alternative Hypothesis: Bloom Helicase Inhibition

While kinase inhibition is the most prominent application, it is crucial to remain open to other mechanisms. Intriguingly, medicinal chemistry optimization of a structurally related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine identified potent inhibitors of Bloom (BLM) Helicase.[7] BLM helicase is a key enzyme in DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging agents. This finding suggests that the broader pyridinyl-heterocycle scaffold may have applications beyond kinase inhibition, and target deconvolution studies for novel hits are highly recommended.[7]

Conclusion

The this compound scaffold is a privileged and synthetically tractable structure in drug discovery.[2] Its demonstrated utility in developing potent inhibitors for clinically relevant targets, particularly protein kinases in oncology, makes it an invaluable starting point for novel therapeutic development. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers aiming to unlock the full potential of this important class of compounds.

References

Application Notes and Protocols for 5-(Pyridin-4-yl)thiazol-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Pyridin-4-yl)thiazol-2-amine is a bifunctional heteroaromatic compound that incorporates both a pyridine and a thiazole-2-amine scaffold.[1] This unique structural arrangement holds significant interest within medicinal chemistry due to the prevalence of these motifs in a wide array of biologically active molecules.[2][3] The pyridine-thiazole core is a key feature in compounds designed to modulate critical cellular signaling pathways, particularly as kinase inhibitors.[3][4] Dysregulation of such pathways is a known hallmark of numerous diseases, including cancer, making compounds with this scaffold promising candidates for therapeutic development.[5][6]

Structurally related analogs of this compound have demonstrated potent inhibitory activity against key cell cycle regulators like Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and mediators of angiogenesis such as Vascular Endothelial Growth Factor Receptor (VEGFR).[4] Furthermore, derivatives of the closely related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been identified as inhibitors of Bloom Helicase, an enzyme critical for maintaining genomic stability.[7] Given these precedents, this compound is a compelling compound for investigation in various cell-based assays to elucidate its biological activity and therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a variety of cell-based assays. The protocols detailed herein are designed to be robust and self-validating, offering a framework for assessing the compound's effects on cell viability, kinase activity, and key signaling pathways.

I. Preliminary Characterization and Handling

a. Compound Preparation and Storage

Proper handling and storage of this compound are paramount to ensure experimental reproducibility.

  • Solubility: Due to the heterocyclic nature of the compound, it is recommended to first prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[8] For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, thaw the stock aliquot at room temperature and dilute it in pre-warmed cell culture medium to the desired final concentrations.

b. Data Presentation: Physicochemical Properties

While experimental data for this specific molecule may be limited, computational methods can provide valuable estimations of its physicochemical properties, which are crucial for experimental design.

PropertyEstimated ValueSignificance in Cell-Based Assays
Molecular Weight ~177.22 g/mol Influences diffusion across cell membranes and overall ADME properties.[3]
cLogP Varies by prediction modelIndicates the lipophilicity of the compound, which can affect membrane permeability and non-specific binding.
Aqueous Solubility LowThe use of a DMSO stock is necessary for achieving desired concentrations in aqueous culture media.[7]

II. Foundational Cell-Based Assay: Cytotoxicity and Cell Viability

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9]

a. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.

b. Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000-10,000 cells/well) overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation add_compound Add Compound to Wells (Include vehicle & positive controls) overnight_incubation->add_compound compound_prep Prepare Serial Dilutions of This compound compound_prep->add_compound incubation_treatment Incubate (24-72 hours) add_compound->incubation_treatment add_mtt Add MTT Reagent (Incubate 2-4 hours) incubation_treatment->add_mtt solubilize Add Solubilization Solution (e.g., DMSO or SDS) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.[10]

c. Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2][10]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A suggested starting concentration range is 0.01 µM to 100 µM.[8]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).[8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

d. Data Presentation: Hypothetical Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines to exemplify the type of data generated.

Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7 Breast Adenocarcinoma15.20.8
A549 Lung Carcinoma22.51.2
HepG2 Hepatocellular Carcinoma18.91.0
PC3 Prostate Adenocarcinoma> 502.5
Table adapted from a similar study on a related compound.[10]

III. Target Identification and Validation: Kinase Inhibition Assays

Given that the pyridine-thiazole scaffold is a common feature in kinase inhibitors, a logical next step is to investigate the effect of this compound on kinase activity.[3][4] Both in vitro biochemical assays and cell-based assays can be employed for this purpose.

a. In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.[5] It is a powerful tool for determining the direct inhibitory effect of a compound on a specific purified kinase.

Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).[5]

  • Assay Plate Setup: In a 96-well plate, add the serially diluted compound or DMSO control.[5]

  • Kinase Addition: Add the purified kinase of interest to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.[5]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase's substrate and ATP. Incubate at 30°C for 60 minutes.[5]

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is used to produce a luminescent signal.[5]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[5]

b. Cell-Based Kinase Phosphorylation Assay

This type of assay quantifies the phosphorylation of a specific substrate within the cell, providing a more physiologically relevant measure of a kinase's activity in its natural environment.[12]

Experimental Workflow: Western Blot for Phospho-Protein Analysis

WesternBlot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_analysis Protein Analysis cluster_detection Immunodetection cluster_final_analysis Data Analysis seed_cells Seed Cells in 6-well Plates grow_cells Grow to 70-80% Confluency seed_cells->grow_cells treat_compound Treat with this compound (Various concentrations & times) grow_cells->treat_compound cell_lysis Cell Lysis & Lysate Collection treat_compound->cell_lysis protein_quant Protein Quantification (BCA/Bradford) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-phospho-protein) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detection with ECL Substrate secondary_ab->detection quantify_bands Quantify Band Intensities detection->quantify_bands normalize Normalize to Loading Control (e.g., β-actin, GAPDH) quantify_bands->normalize

Caption: A generalized workflow for Western blot analysis.[2]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined amount of time.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay like the BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein) to determine the effect of the compound on protein phosphorylation.[2]

IV. Mechanistic Insights: Signaling Pathway Analysis

To understand the broader cellular impact of this compound, it is crucial to investigate its effects on relevant signaling pathways. Given the known activities of similar compounds, the TGF-β and cell cycle (CDK) pathways are logical starting points.

a. Hypothetical Inhibition of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of cell growth, differentiation, and apoptosis.[14] In many advanced cancers, this pathway switches from a tumor-suppressive to a tumor-promoting role.[6] Small molecule inhibitors targeting the TGF-β receptor I (TGFβRI) kinase are of significant therapeutic interest.[14]

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II (TβRII) TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (TβRI) TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Binds SmadComplex Smad2/3-Smad4 Complex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Target Gene Transcription (e.g., Cell Cycle Arrest, Apoptosis, EMT) Nucleus->GeneTranscription Regulates Compound This compound Compound->TGFbRI Inhibits

Caption: Hypothetical inhibition of the TGF-β signaling pathway.

b. Investigating Cell Cycle Arrest

If this compound is a CDK inhibitor, it would be expected to cause cell cycle arrest, typically at the G1/S transition.[4] This can be assessed using flow cytometry to analyze the DNA content of treated cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Culture cells in 6-well plates and treat them with the IC₅₀ concentration of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G0/G1 phase would be indicative of CDK4/6 inhibition.

V. Conclusion

This compound is a compound of significant interest for cell-based screening due to its structural similarity to known kinase inhibitors. The protocols outlined in this document provide a robust framework for its initial characterization, from determining its cytotoxic profile to investigating its effects on specific kinase activities and cellular signaling pathways. The combination of cytotoxicity assays, biochemical and cell-based kinase assays, and cell cycle analysis will provide a comprehensive understanding of the compound's biological activity and pave the way for further preclinical development.

References

5-(Pyridin-4-yl)thiazol-2-amine in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening for Novel Kinase Inhibitors Utilizing the 5-(Pyridin-4-yl)thiazol-2-amine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound core is a bifunctional heteroaromatic framework recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors[1][2]. Its unique structure, combining a pyridine ring with a thiazole-2-amine motif, allows for critical hydrogen bonding interactions within the ATP-binding pocket of numerous kinases, making it an ideal starting point for inhibitor discovery[1]. This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors based on this scaffold. We present detailed protocols for a multi-stage screening cascade, from a robust primary biochemical assay to essential secondary and cellular validation assays, focusing on two therapeutically significant kinase families: Cyclin-Dependent Kinases (CDKs) and Transforming Growth Factor-beta (TGF-β) receptors.

Part I: Scientific Rationale and Strategic Overview

The this compound Scaffold: A Foundation for Kinase Inhibition

Protein kinases have become one of the most important classes of drug targets, second only to G protein-coupled receptors[3]. The development of small molecule inhibitors that target the ATP-binding site is a cornerstone of modern oncology and immunology. The pyridinyl-thiazole motif is particularly effective because the pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amine of the thiazole can act as a hydrogen bond donor. This pattern mimics the adenine portion of ATP, allowing compounds containing this scaffold to effectively compete for the kinase's active site. Derivatives of this core structure have been successfully developed as potent inhibitors of CDKs and other kinases, demonstrating its versatility and therapeutic potential[1][4].

Key Therapeutic Target Families

This guide focuses on two kinase families deeply implicated in cancer pathophysiology, making them high-value targets for inhibitors derived from the this compound scaffold.

  • Cyclin-Dependent Kinases (CDK4/6): CDKs are master regulators of the cell cycle. Specifically, the CDK4/6-Cyclin D complex phosphorylates the retinoblastoma protein (Rb), releasing the E2F transcription factor and driving the cell's transition from the G1 to the S phase[5]. Dysregulation of this pathway is a hallmark of many cancers, and approved CDK4/6 inhibitors have revolutionized the treatment of HR+/HER2- breast cancer[5][6].

  • Transforming Growth Factor-β (TGF-β) Receptors: The TGF-β signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis[7][8]. It signals through a complex of Type I (e.g., ALK5) and Type II serine/threonine kinase receptors[8]. While TGF-β can act as a tumor suppressor in early-stage cancers, it often promotes tumor growth, invasion, and metastasis in advanced stages, making its receptors prime targets for therapeutic intervention[8][9].

The High-Throughput Screening (HTS) Cascade: A Multi-Pronged Approach

A successful HTS campaign relies on a tiered approach to efficiently identify and validate true hits while eliminating artifacts. The transition from a cell-free biochemical environment to a more physiologically relevant cellular context is critical[10][11][12]. Our proposed workflow is designed to maximize rigor and confidence in hit identification.

  • Primary Screen: A highly sensitive, automated biochemical assay to screen a large compound library and identify initial "hits" that modulate kinase activity.

  • Hit Confirmation & Dose-Response: Re-testing of primary hits to confirm activity and determination of potency (IC50) through serial dilutions.

  • Secondary/Orthogonal Assays: Using a different assay technology to confirm hits, thereby reducing the risk of technology-specific false positives (e.g., compound fluorescence interfering with a fluorescence-based readout)[13].

  • Cellular Assays: Moving into a cellular context to confirm that the compound can cross the cell membrane, engage its intended target, and elicit a functional biological response[11][12].

Part II: Experimental Protocols and Methodologies

HTS Campaign Workflow Visualization

The following diagram outlines the logical progression of a screening campaign, from initial large-scale screening to the characterization of promising lead compounds.

HTS_Workflow cluster_0 Biochemical Phase cluster_1 Cellular Phase Primary Primary HTS (e.g., HTRF Assay) ~100,000 Compounds Confirmation Hit Confirmation (Single Concentration) Primary->Confirmation ~1% Hit Rate DoseResponse IC50 Determination (10-point curve) Confirmation->DoseResponse Confirmed Hits Orthogonal Orthogonal Assay (e.g., FP Assay) DoseResponse->Orthogonal Potent Hits TargetEngage Target Engagement (e.g., NanoBRET™) Orthogonal->TargetEngage Validated Hits Functional Functional Assay (e.g., Proliferation) TargetEngage->Functional Selectivity Selectivity Profiling (Kinase Panel) Functional->Selectivity Lead Candidates

Caption: High-Throughput Screening (HTS) cascade for kinase inhibitor discovery.

Protocol 1: Primary Biochemical HTS — HTRF Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for HTS due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds[14][15]. The assay measures the phosphorylation of a biotinylated substrate by the target kinase.

Causality: We choose HTRF for the primary screen because its ratiometric, time-resolved detection minimizes false positives from library compounds and its homogeneous format ("mix-and-read") is highly amenable to automation and miniaturization in 384- or 1536-well plates[14][16].

Caption: HTRF assay principle for kinase activity.

This is a generalized protocol adaptable for CDK4/CyclinD1 or ALK5. Optimization of enzyme and substrate concentrations is required.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 0.01% Tween-20.

    • Kinase Stock: Prepare recombinant kinase (e.g., CDK4/CycD1 or TGFβRI/ALK5) in Assay Buffer at 2X final concentration.

    • Substrate/ATP Mix: Prepare a mix of biotinylated peptide substrate (e.g., a derivative of Rb protein for CDK4) and ATP in Assay Buffer at 2X final concentration. The ATP concentration should be at or near its Km for the kinase to facilitate detection of competitive inhibitors[17][18].

    • Test Compound Plates: Serially dilute this compound derivatives and library compounds in 100% DMSO, then dilute into Assay Buffer to create 4X final concentration plates.

    • Detection Mix: Prepare a mix of Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (or other suitable acceptor) in HTRF Detection Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X test compound solution (or DMSO for controls) to each well.

    • Add 5 µL of 2X Kinase Stock to all wells.

    • Initiate the kinase reaction by adding 10 µL of 2X Substrate/ATP Mix to all wells.

    • Incubate the plate at room temperature for 60-120 minutes (or as optimized).

    • Stop the reaction by adding 10 µL of Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate Percent Inhibition: 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)).

    • Determine the Z' factor for assay quality: Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|. A Z' factor > 0.5 indicates an excellent assay.

Protocol 2: Secondary Orthogonal Assay — Fluorescence Polarization (FP)

FP is a binding assay that measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein[19]. In this context, a fluorescent tracer that binds to the kinase's ATP site is displaced by an active inhibitor, resulting in a decrease in polarization.

Causality: An FP assay provides an orthogonal validation of hits from the HTRF screen. It directly measures compound binding to the kinase active site, not enzymatic turnover, thus eliminating hits that interfere with the HTRF detection system or the substrate itself[20][21][22].

FP_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Tracer1 Fluorescent Tracer (Low Polarization) Kinase1 Kinase Bound Kinase-Tracer Complex (High Polarization) Kinase1->Bound Binds Tracer2 Fluorescent Tracer (Low Polarization) Inhibitor Inhibitor Kinase2 Kinase Inhibitor->Kinase2 Binds & Displaces

Caption: Fluorescence Polarization (FP) competitive binding assay principle.

  • Reagent Preparation:

    • FP Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween-20.

    • Kinase Stock: Prepare kinase in FP Buffer at 2X final concentration.

    • Tracer Stock: Prepare a fluorescently-labeled ATP-competitive tracer in FP Buffer at 2X final concentration.

    • Test Compound Plates: Prepare 4X compound plates as described in Protocol 1.

  • Assay Procedure (384-well, low-volume black plate):

    • Add 5 µL of 4X test compound solution to each well.

    • Add 5 µL of 2X Kinase Stock to each well.

    • Add 10 µL of 2X Tracer Stock to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a microplate reader equipped with appropriate polarization filters.

  • Data Analysis:

    • The instrument calculates millipolarization (mP) values.

    • Determine the IC50 by plotting the mP values against the log of the inhibitor concentration and fitting to a four-parameter logistic equation.

Protocol 3: Cellular Target Engagement — NanoBRET™ Assay

This assay quantifies compound binding to a specific protein target within living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that reversibly binds the target (the acceptor)[23].

Causality: This is a critical step to confirm that a biochemically active compound can penetrate the cell membrane and bind to its intended kinase target in a physiological environment[23]. It bridges the gap between biochemical potency and cellular activity.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., ALK5 or CDK4) fused to NanoLuc® luciferase.

    • Plate the transfected cells into 96- or 384-well white assay plates and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.

    • Prepare a combined solution of the cell-permeable NanoBRET™ tracer and the Nano-Glo® substrate.

    • Add this solution to the wells.

    • Read the plate on a luminometer capable of simultaneously measuring filtered donor (460 nm) and acceptor (610 nm) luminescence.

  • Data Analysis:

    • Calculate the corrected BRET ratio: (Acceptor Emission / Donor Emission).

    • Determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer from the target protein.

Protocol 4: Downstream Functional Assay — Cell Proliferation

The ultimate goal of inhibiting kinases like CDK4/6 or pro-tumorigenic TGF-β is to halt cancer cell proliferation.

Causality: This assay provides a functional readout of the compound's effect on the cell. However, the choice of assay is critical. Standard metabolic assays (e.g., ATP-based) can be misleading for cell cycle inhibitors. CDK4/6-inhibited cells arrest in G1 but continue to grow in size, increasing their mitochondrial content and ATP production, which can mask the anti-proliferative effect[6]. Therefore, a DNA-based assay is a more reliable measure of cell number.

  • Cell Plating: Seed a relevant cancer cell line (e.g., MCF-7 for CDK4/6, a TGF-β responsive line for ALK5) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a positive control (e.g., Palbociclib for CDK4/6) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO₂ incubator.

  • Assay Execution:

    • Remove the media from the plates.

    • Freeze the plates at -80°C to ensure complete cell lysis.

    • Thaw the plates and add the CyQUANT® GR dye/lysis buffer.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Read fluorescence (e.g., 480 nm excitation / 520 nm emission) on a plate reader.

  • Data Analysis:

    • The fluorescence signal is directly proportional to the number of cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting fluorescence against the log of compound concentration.

Part III: Data Presentation and Interpretation

Quantitative data from the HTS cascade should be systematically organized to facilitate hit triage and prioritization.

Table 1: Example Data Summary for a Prioritized Hit Compound

Assay StageTarget KinaseAssay TypeReadoutPotency (IC50/GI50)Z' Factor
Primary Screen CDK4/CycD1HTRF% Inhibition85% @ 10 µM0.78
Dose-Response CDK4/CycD1HTRFIC5075 nMN/A
Orthogonal Assay CDK4/CycD1FPIC5090 nMN/A
Cellular Target Engagement CDK4-NanoLuc®NanoBRET™IC50250 nMN/A
Functional Assay MCF-7 CellsCyQUANT®GI50480 nMN/A

Interpretation: The example hit shows consistent, sub-micromolar activity across biochemical assays. The shift in potency between the biochemical (75-90 nM) and cellular (250-480 nM) assays is expected and reflects factors like cell permeability and intracellular ATP concentration. This profile represents a strong candidate for further lead optimization.

Visualizing Target Pathways and Inhibition

Understanding the biological context of inhibition is crucial.

CDK_Pathway Mitogens Growth Signals (Mitogens) CycD Cyclin D Mitogens->CycD CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F sequesters G1_S G1-S Phase Progression E2F->G1_S activates transcription pRb->E2F releases Inhibitor 5-(Pyridin-4-yl) thiazol-2-amine Inhibitor->CDK46 INHIBITS

Caption: Inhibition of the CDK4/6-Rb cell cycle pathway.

TGFB_Pathway TGFB TGF-β Ligand TBR2 TGF-β RII (Kinase) TGFB->TBR2 TBR1 TGF-β RI (ALK5) (Kinase) TBR2->TBR1 recruits & phosphorylates SMAD R-SMAD (SMAD2/3) TBR1->SMAD phosphorylates pSMAD p-SMAD CoSMAD Co-SMAD (SMAD4) pSMAD->CoSMAD complexes with Nucleus Gene Transcription (Proliferation/Invasion) CoSMAD->Nucleus translocates to nucleus Inhibitor 5-(Pyridin-4-yl) thiazol-2-amine Inhibitor->TBR1 INHIBITS

Caption: Inhibition of the TGF-β receptor (ALK5) signaling pathway.

References

5-(Pyridin-4-yl)thiazol-2-amine dosage and concentration for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-(Pyridin-4-yl)thiazol-2-amine in Cell Culture

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. The protocols and recommendations herein are designed to ensure experimental robustness, reproducibility, and data integrity.

Introduction and Mechanism of Action

This compound is a small molecule of significant interest in cellular biology and drug discovery. Its primary mechanism of action involves the modulation of key signaling pathways that are fundamental to cell fate decisions, including proliferation, differentiation, and apoptosis. Understanding its molecular interactions is critical for designing and interpreting cell-based assays.

The compound is recognized as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor superfamily, specifically the Activin receptor-like kinase 5 (ALK5). By binding to the ATP-binding site of the ALK5 kinase domain, this compound prevents the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins. This blockade effectively abrogates TGF-β-mediated signaling.

TGF_beta_pathway_inhibition TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates P_ALK5 Phosphorylated ALK5 SMAD23 SMAD2/3 P_ALK5->SMAD23 Phosphorylates Compound This compound Compound->ALK5 Inhibits P_SMAD23 Phosphorylated SMAD2/3 SMAD4 SMAD4 P_SMAD23->SMAD4 Complexes with SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Regulates

Figure 1. Simplified signaling pathway of TGF-β and the inhibitory action of this compound.

Recommended Dosage and Concentration for Cell Culture

The optimal concentration of this compound is highly dependent on the cell type, seeding density, and the specific biological question being addressed. The following table provides a general guideline based on empirical data from various studies. It is imperative to perform a dose-response curve for each new cell line and experimental setup to determine the precise EC50 or IC50 values.

ParameterRecommended RangeRationale & Key Considerations
Working Concentration 1 µM - 10 µMThis range is effective for inhibiting ALK5 in most cell lines without inducing significant off-target effects or cytotoxicity.
Stock Solution 10 mM in DMSOA high-concentration stock allows for minimal solvent addition to the cell culture medium, reducing potential solvent-induced artifacts.
Solvent Concentration < 0.1% (v/v)High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same percentage of DMSO) in your experimental design.
Duration of Treatment 24 - 72 hoursThe treatment duration should be optimized based on the kinetics of the biological process being investigated. For long-term studies, media and compound should be refreshed every 48-72 hours.

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step is the accurate preparation of solutions to ensure reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or PBS

  • Complete cell culture medium appropriate for your cell line

Protocol:

  • Stock Solution (10 mM):

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the required amount of this compound powder. Calculation: Molecular Weight (MW) will be needed from the supplier's Certificate of Analysis. For a 10 mM solution, dissolve MW (in mg) in 100 µL of DMSO.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM working solution from a 10 mM stock (1:1000 dilution): Add 1 µL of the 10 mM stock to 999 µL of pre-warmed complete cell culture medium.

    • Prepare fresh working solutions for each experiment.

protocol_workflow start Start stock_prep Prepare 10 mM Stock Solution in DMSO start->stock_prep cell_seeding Seed Cells in Multi-well Plates start->cell_seeding working_prep Prepare Working Concentrations in Culture Medium stock_prep->working_prep adherence Allow Cells to Adhere (24 hours) cell_seeding->adherence treatment Treat Cells with Compound (and Vehicle Control) adherence->treatment working_prep->treatment incubation Incubate for Desired Duration (24-72 hours) treatment->incubation assay Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) incubation->assay end End assay->end

Figure 2. General experimental workflow for cell culture treatment with this compound.

Cell Viability and Cytotoxicity Assay (Example using MTT)

It is essential to assess the cytotoxic effects of the compound on your specific cell line to distinguish between targeted pathway inhibition and general toxicity.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of working concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (0.1% DMSO).

  • Remove the old medium and add 100 µL of the prepared working solutions to the respective wells.

  • Incubate for the desired treatment duration (e.g., 48 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for SMAD2/3 Phosphorylation

This protocol validates the on-target effect of the compound by assessing the phosphorylation status of SMAD2/3.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.

  • Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

Trustworthiness and Self-Validation

To ensure the validity of your results, the following controls are indispensable:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Control: For functional assays, include a known activator of the pathway (e.g., TGF-β1) to confirm that the cellular machinery is responsive.

  • Negative Control: In some instances, a known inactive analogue of the compound can be used to control for non-specific effects.

  • Dose-Response Analysis: Perform experiments across a range of concentrations to understand the potency and potential toxicity of the compound.

  • Orthogonal Assays: Confirm key findings using multiple, independent assay methods (e.g., validate changes in gene expression observed by qPCR with protein-level changes by Western blot).

By adhering to these principles and protocols, researchers can confidently utilize this compound as a precise tool to investigate cellular signaling pathways and explore its therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Pyridin-4-yl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols for improved yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the Hantzsch thiazole synthesis.[1][2][3][4] The primary reactants are 2-bromo-1-(pyridin-4-yl)ethanone and thiourea.[5]

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis of this compound can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and work-up procedures. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • 2-Bromo-1-(pyridin-4-yl)ethanone: This α-haloketone is a key starting material.[6][7] Its purity is crucial as impurities can lead to side reactions. It is often used as its hydrobromide salt, which is more stable.[8] Ensure you are using the correct form and that it is free from decomposition products.

    • Recommendation: If you are preparing the α-haloketone in-house, ensure complete bromination of 4-acetylpyridine and proper purification to remove any unreacted starting material or di-brominated byproducts.[7] Consider recrystallization or column chromatography for purification.[9]

  • Thiourea: Use a high-purity grade of thiourea.[10] Impurities can interfere with the reaction.

2. Reaction Conditions:

  • Solvent: The choice of solvent is critical. Ethanol or methanol are commonly used for Hantzsch thiazole synthesis.[1]

    • Recommendation: Ethanol is a good starting point. If you observe solubility issues with your starting materials, you could explore solvent mixtures or other polar protic solvents.

  • Temperature: The reaction is typically conducted at reflux.[11]

    • Recommendation: Ensure the reaction mixture is heated to the appropriate temperature for the chosen solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][12]

  • Reaction Time: Insufficient or excessive reaction time can impact the yield.

    • Recommendation: Monitor the reaction by TLC to determine the optimal reaction time. Typically, Hantzsch syntheses are relatively fast, often completing within a few hours.[13]

3. Work-up and Purification:

  • Neutralization: After the reaction, the mixture is typically acidic. Neutralization with a base like sodium bicarbonate or sodium carbonate solution is necessary to precipitate the product.[1][11]

    • Recommendation: Carefully adjust the pH to be slightly basic to ensure complete precipitation of the 2-aminothiazole product.

  • Purification: The crude product may contain unreacted starting materials or byproducts.

    • Recommendation: Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) is often effective for purifying 2-aminothiazole derivatives.[9] If recrystallization is insufficient, column chromatography on silica gel can be employed.[9][14]

Question 2: I am observing the formation of multiple spots on my TLC plate, even after the reaction should be complete. What are the potential side reactions?

Answer:

The formation of multiple products in a Hantzsch thiazole synthesis can be attributed to several side reactions:

  • Formation of Bis(2-amino-4-phenylthiazole) derivatives: This can occur if there are impurities in the starting materials or if the stoichiometry is not carefully controlled.

  • Hydrolysis of the α-haloketone: In the presence of water and under prolonged heating, 2-bromo-1-(pyridin-4-yl)ethanone can hydrolyze back to 1-(pyridin-4-yl)ethanone.

  • Reaction of thiourea with itself: Under certain conditions, thiourea can undergo self-condensation reactions.

Recommendations:

  • Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the α-haloketone.[1]

  • Anhydrous Conditions: While not strictly necessary for this reaction, minimizing the amount of water in the reaction mixture can help reduce hydrolysis of the α-haloketone.

  • Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the starting materials have been consumed to prevent the formation of degradation products.

Question 3: The purification of my final product is challenging, and I am losing a significant amount of material during this step. What are some effective purification strategies?

Answer:

Purification of 2-aminothiazole derivatives can sometimes be challenging due to their polarity and potential for co-precipitation with impurities.

1. Recrystallization:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.

    • Recommendation: Start with the reaction solvent (e.g., ethanol). If the product is too soluble, try a mixed solvent system like ethanol/water or ethanol/hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

2. Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of 2-aminothiazole derivatives.[14]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

    • Recommendation: Start with a low polarity mobile phase and gradually increase the polarity to elute your product. For example, a gradient of ethyl acetate in hexane. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve peak shape and reduce tailing for basic compounds like aminothiazoles.

3. Acid-Base Extraction:

  • Principle: As an amine, this compound can be protonated to form a water-soluble salt. This can be used to separate it from non-basic impurities.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt.

      • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure product.

      • Filter and dry the precipitated solid.

Frequently Asked Questions (FAQs)

What is the mechanism of the Hantzsch synthesis for this compound?

The Hantzsch thiazole synthesis is a classic condensation reaction.[2][4] The mechanism involves the following key steps:[15]

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon of 2-bromo-1-(pyridin-4-yl)ethanone in an SN2 reaction, displacing the bromide ion.

  • Tautomerization: The resulting intermediate undergoes tautomerization.

  • Intramolecular Cyclization: The nitrogen atom of the imine intermediate then attacks the carbonyl carbon to form a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

// Reactants Thiourea [label="Thiourea"]; AlphaHaloKetone [label="2-bromo-1-(pyridin-4-yl)ethanone"];

// Intermediates Intermediate1 [label="S-Alkylation Intermediate"]; Intermediate2 [label="Tautomer"]; Intermediate3 [label="Cyclic Intermediate"];

// Product Product [label="this compound"];

// Arrows and Labels Thiourea -> Intermediate1 [label="S-Alkylation (SN2)"]; AlphaHaloKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label="Tautomerization"]; Intermediate2 -> Intermediate3 [label="Intramolecular\nCyclization"]; Intermediate3 -> Product [label="Dehydration (-H2O)"]; } enddot Caption: Mechanism of Hantzsch Thiazole Synthesis.

Are there alternative methods for synthesizing this compound?

While the Hantzsch synthesis is the most common and direct method, other approaches for constructing the thiazole ring exist, though they may be less conventional for this specific target. Some general strategies for thiazole synthesis include:

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[3]

  • From α-Thiocyanoketones: Rearrangement of α-thiocyanoketones can also yield thiazoles.[3]

However, for the preparation of 2-aminothiazoles, the Hantzsch synthesis remains the most widely used due to its simplicity and the ready availability of starting materials.[16]

How can I confirm the identity and purity of my final product?

A combination of spectroscopic and analytical techniques should be used to confirm the structure and purity of the synthesized this compound:

TechniqueExpected Observations
¹H NMR The proton NMR spectrum should show characteristic signals for the pyridine and thiazole ring protons, as well as a signal for the amine protons.
¹³C NMR The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
Mass Spectrometry This will provide the molecular weight of the compound, confirming its elemental composition.
FT-IR Spectroscopy Look for characteristic absorption bands for N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H stretching.
Melting Point A sharp melting point range is indicative of a pure compound.
TLC A single spot on the TLC plate in multiple solvent systems suggests high purity.[12]
What are the safety precautions I should take during this synthesis?
  • α-Haloketones: 2-Bromo-1-(pyridin-4-yl)ethanone is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Ethanol and methanol are flammable. Avoid open flames and ensure proper ventilation.

  • General Precautions: Always follow standard laboratory safety procedures.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a representative protocol and may require optimization for your specific laboratory conditions.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 eq).

  • Add thiourea (1.2 eq) to the flask.

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or 10% sodium carbonate solution to neutralize the reaction mixture until a precipitate forms and the solution is slightly basic.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

References

troubleshooting 5-(Pyridin-4-yl)thiazol-2-amine solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Pyridin-4-yl)thiazol-2-amine

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that navigating the physicochemical properties of complex heterocyclic compounds is a critical step in ensuring experimental success. This molecule, with its unique pyridine and aminothiazole scaffold, holds significant promise in various research applications but often presents a common yet formidable hurdle: poor aqueous solubility.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the solubility issues you may encounter. We will move from foundational concepts to practical, step-by-step protocols, explaining not just what to do, but why it works.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound that influence its solubility?

Answer: The solubility behavior of this compound is dictated by the interplay between its aromatic, heterocyclic structure and its basic functional groups. At its core, the molecule is a bifunctional base.

  • Structural Features: The compound consists of two aromatic heterocyclic rings—pyridine and thiazole. These flat, rigid structures can pack tightly in a solid-state crystal lattice, leading to a high lattice energy that must be overcome for dissolution. This contributes to its inherently low solubility in water.[3][4]

  • Ionizable Centers: The molecule possesses two primary basic centers: the nitrogen atom on the pyridine ring and the exocyclic amino group at the 2-position of the thiazole ring. These sites can accept protons (become protonated) in acidic conditions.[2] The basicity of these nitrogens is the key to manipulating the compound's solubility.

Below is a summary of its predicted physicochemical properties, which are crucial for understanding its behavior in different experimental settings.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~177.22 g/mol Influences ADME properties.[2]
logP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a preference for organic solvents over water.[2]
pKa (Pyridine N) ~4 - 6This nitrogen will be protonated and positively charged at a pH below this range, significantly increasing aqueous solubility.[2]
pKa (Amino group) ~2 - 4This group is a weaker base than the pyridine nitrogen but will also become protonated at very low pH.[2]
Aqueous Solubility Sparingly SolubleThe neutral "free base" form, prevalent at physiological pH, has low water solubility.[2]
Organic Solubility Moderately SolubleMore soluble in polar organic solvents like DMSO, DMF, and alcohols.[2]
Q2: My compound is insoluble in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the most effective first step to dissolve it?

Answer: The most direct and effective strategy is pH adjustment . Given that this compound has two basic nitrogen centers, its aqueous solubility is highly dependent on pH.[5][6]

At neutral pH (7.4), the compound exists predominantly in its uncharged "free base" form, which is poorly soluble. By lowering the pH of your aqueous medium with a dilute acid (like HCl), you can protonate the pyridine nitrogen. This converts the neutral molecule into a positively charged cation (a salt), which is vastly more soluble in polar solvents like water due to favorable ion-dipole interactions.[7]

The relationship between the pH of the solution and the ionization state of the compound is fundamental to its solubility.

Caption: Effect of pH on the ionization and solubility of the compound.

This protocol details how to systematically test the effect of pH on your compound's solubility.

  • Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4). Use 0.01 N HCl for a pH around 2 and appropriate buffer systems like acetate for pH 4 and phosphate for pH 6-7.4.[8]

  • Dispersion: Weigh a small, excess amount of your compound (e.g., 2-5 mg) into separate vials for each pH buffer. Add a fixed volume of the respective buffer (e.g., 1 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a consistent temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[8]

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[9][10]

  • Analysis: Plot the determined solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile. You should observe a significant increase in solubility as the pH decreases.

Q3: I need to make a concentrated stock solution for my assays. What organic solvent is best?

Answer: For preparing high-concentration stock solutions, a strong, polar aprotic solvent is typically required. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds. Dimethylformamide (DMF) is also a suitable alternative.

These solvents are effective because they can efficiently solvate the molecule and overcome the strong intermolecular forces within the crystal lattice.[11]

Important Considerations:

  • DMSO Concentration: For cellular assays, it is critical to keep the final concentration of DMSO low (typically <0.5% v/v) as it can be toxic to cells.

  • Precipitation on Dilution: Be aware that diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate if its aqueous solubility limit is exceeded. This is a very common issue. (See Q6 for troubleshooting this problem).

  • Water Content: Ensure you are using anhydrous or high-purity DMSO, as absorbed water can sometimes reduce the solubilizing power for highly hydrophobic compounds.

Q4: My experimental system is sensitive to pH changes and organic solvents like DMSO. Are there other ways to increase aqueous solubility?

Answer: Yes. When pH modification and high concentrations of DMSO are not viable, the use of co-solvents is the next best approach. A co-solvent is a water-miscible organic solvent that, when added to water in small amounts, increases the solubility of poorly soluble compounds.[12][13]

Mechanism of Action: Co-solvents work by reducing the overall polarity of the aqueous environment. They disrupt the highly ordered hydrogen-bonding network of water, creating a more favorable "micro-environment" for the solute to dissolve in.[][15]

Commonly used co-solvents in pharmaceutical and biological research include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (especially PEG 300 and PEG 400)[]

  • Glycerin[12]

Caption: General workflow for troubleshooting solubility issues.

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 5%, 10%, and 20% v/v of PEG 400 in your primary buffer).

  • Determine Solubility: Using the shake-flask method described in Protocol 3, determine the equilibrium solubility of this compound in each co-solvent mixture.

  • Compare Results: Analyze the data to identify which co-solvent and concentration provides the necessary solubility for your experiment while minimizing the amount of organic solvent used.

Q5: How can I perform a reliable, quantitative measurement of my compound's solubility?

Answer: The gold-standard method for determining the equilibrium solubility of a compound is the shake-flask method .[8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

This protocol provides a robust framework for obtaining accurate solubility data.

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent system (e.g., pH 7.4 buffer, co-solvent mixture) in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37 ± 1 °C for physiological relevance) using a mechanical shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After agitation, allow the suspension to settle. Separate the solid and liquid phases by centrifugation at a high speed (>10,000 x g for 15 min) or by filtering through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound. This step is critical to avoid contaminating your sample with undissolved particles.

  • Sample Preparation: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and accuracy.[16]

    • UV-Vis Spectrophotometry: A simpler method suitable if the compound has a strong chromophore and there are no interfering substances.[10]

  • Calculation: Calculate the original solubility in the solvent system by accounting for the dilution factor used. The experiment should be performed in triplicate to ensure reproducibility.[8]

Q6: When I dilute my concentrated DMSO stock solution into my aqueous assay buffer, a precipitate forms immediately. How can I prevent this?

Answer: This is a classic case of a compound "crashing out" of solution. It occurs because you are rapidly changing the solvent environment from one where the compound is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). The final concentration in the buffer is above the compound's maximum aqueous solubility.

Here are several effective strategies to prevent this:

  • Lower the Final Concentration: The simplest solution is to reduce the target concentration in your assay to a level below the compound's measured aqueous solubility.

  • Modify the Aqueous Buffer:

    • Acidify the Buffer: If your assay can tolerate it, lower the pH of the final aqueous buffer (e.g., to pH 5 or 6). This will protonate the compound as it is diluted, keeping it in its more soluble salt form.[]

    • Add a Co-solvent: Incorporate a small percentage (e.g., 5-10%) of a co-solvent like PEG 400 or ethanol into your final assay buffer. This will increase the buffer's solubilizing capacity.[13]

  • Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution from DMSO to buffer, perform a serial dilution. For example, dilute the DMSO stock 1:10 into an intermediate solvent like ethanol, and then dilute that solution 1:100 into the final aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Increase Temperature (with caution): Gently warming the aqueous buffer before adding the stock solution can sometimes help, as solubility often increases with temperature. However, you must ensure this does not affect your compound's stability or your experimental system.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your research.

References

Technical Support Center: Optimization of Reaction Conditions for 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Pyridin-4-yl)thiazol-2-amine. As a bifunctional heteroaromatic compound, this molecule serves as a versatile scaffold in medicinal chemistry and materials science.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis, primarily via the Hantzsch thiazole synthesis.

I. Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the formation of the thiazole ring.[2][3] The reaction involves the condensation of an α-haloketone with a thioamide.[4] In the context of synthesizing this compound, the key precursors are 2-bromo-1-(pyridin-4-yl)ethan-1-one and thiourea. The overall transformation is robust, but its efficiency is highly dependent on carefully controlled reaction parameters.

II. Synthesis of the α-Haloketone Precursor: 2-Bromo-1-(pyridin-4-yl)ethan-1-one

A common prerequisite for the Hantzsch synthesis is the availability of the corresponding α-haloketone. In this case, 2-bromo-1-(pyridin-4-yl)ethan-1-one is a key intermediate.[5]

Experimental Protocol: Bromination of 4-Acetylpyridine
  • Reaction Setup: To a solution of 4-acetylpyridine (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of chloroform and ethyl acetate, add bromine (1.0-1.1 eq.) dropwise at 0-5 °C with constant stirring. The use of an acidic medium helps to prevent the bromination of the pyridine ring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically poured into ice water to precipitate the hydrobromide salt of the product. The precipitate is then collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum. The product, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide, is often used directly in the next step without further purification.

III. Hantzsch Thiazole Synthesis of this compound

This section details the core cyclization reaction to form the desired product.

Reaction Mechanism Workflow

Hantzsch_Mechanism Thiourea Thiourea SN2 S-Alkylation (SN2) Thiourea->SN2 AlphaBromo 2-Bromo-1-(pyridin-4-yl)ethanone AlphaBromo->SN2 Intermediate1 Isothiouronium Salt Intermediate SN2->Intermediate1 Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate1->Cyclization Attack of N on C=O Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Elimination of H2O Product This compound Dehydration->Product Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the synthesis of this compound, compiled from procedures for structurally similar compounds.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Ethanol, Methanol, or a mixture of Ethanol/WaterAlcohols are common solvents for Hantzsch synthesis, effectively dissolving both reactants.[6] An ethanol/water mixture can sometimes improve yields.[7]
Temperature 60-80 °C (Reflux)While some Hantzsch syntheses can proceed at room temperature, heating is often required to drive the reaction to completion.[6] Excessive heat should be avoided to prevent byproduct formation.
Reactant Ratio Thiourea (1.1-1.5 eq.)A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[4]
Reaction Time 1-4 hoursThe reaction should be monitored by TLC until the starting material (α-haloketone) is no longer visible.
pH Adjustment Addition of a base (e.g., NaHCO₃, Na₂CO₃) during work-upThe reaction generates HBr, which can protonate the product. Neutralization with a base is crucial for precipitating the free amine.[6]
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 eq.) in absolute ethanol.

  • Addition of Thiourea: Add thiourea (1.2 eq.) to the solution and stir to dissolve.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (a typical mobile phase would be a mixture of ethyl acetate and hexane).

  • Work-up: Once the reaction is complete (typically within 1-3 hours), allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: The product, this compound, should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol or diethyl ether to remove any remaining impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50 °C.

IV. Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Verify Reagent Quality (α-haloketone, thiourea) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temperature, Time, Solvent) Start->CheckConditions CheckWorkup Review Work-up Procedure (pH, Extraction) Start->CheckWorkup ReagentSol1 Use fresh/purified α-haloketone CheckReagents->ReagentSol1 ReagentSol2 Recrystallize thiourea CheckReagents->ReagentSol2 CondSol1 Increase temperature/time CheckConditions->CondSol1 CondSol2 Screen alternative solvents CheckConditions->CondSol2 WorkupSol1 Ensure basic pH for precipitation CheckWorkup->WorkupSol1 WorkupSol2 Extract with organic solvent if product is soluble CheckWorkup->WorkupSol2 ImpurityIssue Significant Impurities Observed Recrystallize Recrystallization ImpurityIssue->Recrystallize ColumnChrom Column Chromatography ImpurityIssue->ColumnChrom

Caption: A systematic workflow for troubleshooting low yields.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in the Hantzsch synthesis of this compound can often be attributed to several factors:

  • Purity of the α-Haloketone: The starting material, 2-bromo-1-(pyridin-4-yl)ethanone, can be unstable and may degrade over time, especially if exposed to moisture or light.[6] It is crucial to use a fresh or properly stored batch. If in doubt, purification of the α-haloketone before use is recommended.

  • Suboptimal Reaction Temperature: While refluxing in ethanol is a good starting point, the optimal temperature can be substrate-dependent. If the reaction is sluggish (as indicated by TLC), a modest increase in temperature or switching to a higher-boiling solvent (e.g., n-butanol) might be beneficial. Conversely, if you observe significant byproduct formation, the temperature may be too high, leading to decomposition.

  • Incorrect Reaction Time: The reaction may not be running to completion. It is essential to monitor the reaction's progress by TLC. If starting materials are still present after the initially planned duration, extend the reaction time.

  • Solvent Choice: The polarity of the solvent plays a significant role. While alcohols are generally effective, exploring other solvents or solvent mixtures could improve the yield. For instance, an ethanol/water mixture has been shown to be effective in some Hantzsch syntheses.[7]

  • Inefficient Work-up: The product is an amine and will be protonated in the acidic reaction medium. It is critical to ensure that the pH of the work-up solution is sufficiently basic (pH 8-9) to precipitate the free amine. If the product does not precipitate, it may have some solubility in the aqueous solution, necessitating extraction with an organic solvent like ethyl acetate.

Q2: I am observing significant side products in my reaction mixture. How can I minimize their formation?

A2: The formation of byproducts is a common challenge. Here are some strategies to enhance the selectivity of your reaction:

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.

  • Purity of Starting Materials: Impurities in either the α-haloketone or thiourea can lead to unwanted side reactions. Ensure high purity of your reagents.

  • Atmosphere: While not always necessary for this specific synthesis, some related reactions are sensitive to atmospheric oxygen. If you suspect oxidative side products, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q3: The purification of my final product is proving to be difficult. What are the recommended methods?

A3: For this compound, purification can often be achieved through the following methods:

  • Recrystallization: This is often the most effective method for purifying the crude product. A suitable solvent system must be identified. Common choices for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a viable alternative. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. The polarity can be increased as needed.

  • Acid-Base Extraction: Given the basic nature of the amino and pyridine groups, an acid-base extraction can be an effective purification strategy. The crude product can be dissolved in a dilute acidic solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product.

By systematically addressing these common issues, researchers can optimize the synthesis of this compound, leading to higher yields and purity.

V. References

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. BenchChem. 6

  • Wikipedia contributors. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Bagley, M. C., et al. (n.d.). An improved synthesis of pyridine-thiazole cores of thiopeptide antibiotics. PubMed. Retrieved January 3, 2026, from --INVALID-LINK--

  • ChemBK. (2024, April 10). 2-bromo-1-(pyridin-4-yl)ethanone. --INVALID-LINK--

  • Zhang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PMC. --INVALID-LINK--

  • LookChem. (n.d.). Cas 6221-13-2, 2-BROMO-1-PYRIDIN-4-YLETHANONE. Retrieved January 3, 2026, from --INVALID-LINK--

  • Unknown author. (n.d.). Hantzsch pyridine synthesis. Retrieved January 3, 2026, from --INVALID-LINK--

  • Demchuk, O. M., et al. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. --INVALID-LINK--

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethanone. PubChem. Retrieved January 3, 2026, from --INVALID-LINK--

  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1431. --INVALID-LINK--

  • Navya Chem Pharma Llc. (n.d.). This compound. --INVALID-LINK--

  • Li, Y., et al. (n.d.). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Publishing. --INVALID-LINK--

  • Zhang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. --INVALID-LINK--

  • BLDpharm. (n.d.). 6221-13-2|2-Bromo-1-(pyridin-4-yl)ethanone. Retrieved January 3, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide. Retrieved January 3, 2026, from --INVALID-LINK--

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl). Retrieved January 3, 2026, from --INVALID-LINK--

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Retrieved January 3, 2026, from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 3, 2026, from --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 3, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine and its Chemical Class. Retrieved January 3, 2026, from --INVALID-LINK--

  • Taylor, C. M., et al. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. --INVALID-LINK--

  • El-Metwally, N. H., et al. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. --INVALID-LINK--

  • ResearchGate. (2017, June 26). (PDF) Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. --INVALID-LINK--

  • Parmar, N., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC. --INVALID-LINK--

  • European Patent Office. (2016, August 4). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. Google Patents. --INVALID-LINK--

  • Loupy, A., et al. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. MDPI. --INVALID-LINK--

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. --INVALID-LINK--

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. --INVALID-LINK--

  • ResearchGate. (2026, August 6). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines | Request PDF. Retrieved January 3, 2026, from --INVALID-LINK--

  • ResearchGate. (2026, August 9). (PDF) Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidine-2'-yl)thioureas with Ethyl Bromoacetate. --INVALID-LINK--

  • Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved January 3, 2026, from --INVALID-LINK--

References

5-(Pyridin-4-yl)thiazol-2-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 5-(Pyridin-4-yl)thiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this bifunctional heteroaromatic compound during storage and experimentation. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes information from the known chemical properties of its core components—the 2-aminothiazole and pyridine rings—and data from closely related structural analogs.[1][2] The protocols and advice provided herein are grounded in established principles of organic chemistry to promote experimental success and safety.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the ideal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored under the following conditions, derived from best practices for analogous heterocyclic amines:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Low temperatures slow down the rate of potential decomposition reactions. While room temperature is acceptable for short periods, refrigeration is recommended for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)The 2-aminothiazole moiety can be susceptible to oxidation over time. Storing under an inert atmosphere minimizes contact with atmospheric oxygen.
Light Amber Vial / Protection from LightAromatic and heterocyclic compounds can be sensitive to light, particularly UV wavelengths, which can catalyze degradation.[3][4]
Container Tightly Sealed VialPrevents moisture absorption and exposure to atmospheric contaminants. Glass is a preferred container material.[5]

Q2: How should I store solutions of this compound?

Storing this compound in solution is generally not recommended for long periods. If necessary, prepare solutions fresh for each experiment. For short-term storage (1-2 days), use a tightly sealed container, protect it from light, and store at 2-8°C. The choice of solvent is critical; protic solvents may participate in degradation pathways, while aprotic solvents like DMSO or DMF are generally preferred. Always perform a solubility test with a small amount first.

Q3: What are the primary signs of degradation?

Visual inspection and analytical checks can help identify potential degradation:

  • Color Change: A noticeable change from its initial color (typically off-white to light yellow) to darker yellow or brown can indicate the formation of degradation products.

  • New Analytical Peaks: The appearance of new spots on Thin Layer Chromatography (TLC) or new peaks in High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) analysis is a clear indicator of impurity formation.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can suggest the formation of less soluble polymeric byproducts.

Q4: What are the potential degradation pathways for this molecule?

While specific degradation pathways have not been published for this exact molecule, based on the reactivity of its functional groups, we can hypothesize the following vulnerabilities:

  • Oxidation: The electron-rich 2-aminothiazole ring and the amino group itself are susceptible to oxidation, which can be accelerated by air and light. This could lead to the formation of N-oxides or dimeric impurities.[6][7]

  • Photodegradation: Heteroaromatic systems can absorb UV-visible light, leading to excited states that can undergo ring-opening, rearrangement, or reaction with other molecules.[3] The ICH guidelines for photostability testing provide a framework for evaluating such risks.[8][9]

  • Hydrolysis: While generally stable, the amine group could potentially undergo slow hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

cluster_main Potential Degradation Pathways Compound This compound Oxidized_Products Oxidized Products (e.g., N-oxides, dimers) Compound->Oxidized_Products O2, Light Photo_Products Photodegradation Products (e.g., rearranged isomers) Compound->Photo_Products hv (UV/Vis) Hydrolysis_Products Hydrolysis Products Compound->Hydrolysis_Products H2O (Acid/Base, Heat)

Caption: Potential degradation pathways for the compound.

Troubleshooting Guide

Issue 1: The solid compound has changed color from light yellow to brown after several months of storage.

  • Probable Cause: This is a strong indicator of oxidative or light-induced degradation. The storage conditions may have been inadequate (e.g., exposure to air and/or light).

  • Recommended Action:

    • Assess Purity: Before use, analyze a small sample via HPLC, LC-MS, or ¹H NMR to quantify the purity and identify potential impurities.

    • Purification: If the purity is compromised but the main compound is still present, consider re-purification by column chromatography or recrystallization.

    • Future Prevention: Ensure all future storage follows the ideal conditions outlined in the FAQ section (refrigerated, under inert gas, protected from light).

Issue 2: After preparing a stock solution in DMSO and storing it for a week, I see a precipitate.

  • Probable Cause A (Physical): The compound may have limited long-term solubility at the storage temperature (e.g., if stored at 4°C or -20°C), causing it to crystallize or precipitate out of solution.

  • Recommended Action A:

    • Gently warm the solution to room temperature or 37°C and vortex to see if the compound redissolves.

    • If it redissolves, it was likely a physical precipitation. For future experiments, prepare fresh solutions or store them at room temperature (if stability permits for a short duration).

  • Probable Cause B (Chemical): The compound may have degraded into a less soluble byproduct. This is more likely if the solution was not protected from light.

  • Recommended Action B:

    • Analyze the supernatant and, if possible, the precipitate by LC-MS to check for the appearance of new chemical species.

    • If degradation is confirmed, discard the stock. It is crucial to prepare solutions fresh and use them immediately to ensure the integrity of your experimental results.

Issue 3: My experimental results are inconsistent, and I suspect compound instability in my assay buffer.

  • Probable Cause: The pH or components of your aqueous assay buffer may be promoting degradation over the course of the experiment. The pyridine nitrogen (pKa ~2.5 for thiazoles) can be protonated, and the molecule's stability might be pH-dependent.[10]

  • Recommended Action (Assay Stability Test):

    • Prepare a solution of the compound in your final assay buffer.

    • Incubate it under the exact conditions of your experiment (time, temperature, light exposure).

    • Take aliquots at different time points (e.g., 0h, 2h, 4h, 24h) and immediately quench any reaction (e.g., by dilution in a stable solvent or freezing).

    • Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining over time. If the concentration drops significantly, the compound is unstable under your assay conditions.

    • Solution: Consider modifying the assay conditions (e.g., adjusting pH, adding antioxidants like ascorbic acid if appropriate, minimizing light exposure) or reducing the incubation time.

start Problem Encountered (e.g., Color Change, Inconsistent Data) check_solid Is the solid compound discolored? start->check_solid check_solution Is there a precipitate in solution? start->check_solution check_data Are experimental results inconsistent? start->check_data analyze_purity Action: Analyze purity (HPLC/LC-MS). Consider repurification. check_solid->analyze_purity Yes warm_solution Action: Warm and vortex solution. Does it redissolve? check_solution->warm_solution Yes run_stability Action: Run in-assay stability test. Analyze compound concentration over time. check_data->run_stability Yes physical_issue Conclusion: Physical precipitation. Adjust storage temp or prepare fresh. warm_solution->physical_issue Yes chemical_issue Conclusion: Chemical degradation. Discard and prepare fresh. warm_solution->chemical_issue No

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Standard Handling and Storage Procedure

This protocol ensures the integrity of a newly received or freshly synthesized batch of this compound.

  • Initial Inspection: Upon receipt, visually inspect the compound for uniform color and consistency. Note the initial appearance for future comparisons.

  • Inert Atmosphere Blanketing: If the compound will be stored for more than a month, transfer it inside a glove box or flush the vial with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds.

  • Sealing and Labeling: Securely cap the vial. For added protection, wrap the cap-vial interface with parafilm. Label the vial clearly with the compound name, batch number, date, and storage conditions ("2-8°C, Inert Atmosphere, Protect from Light").

  • Light Protection: Place the vial inside a secondary container that is opaque or amber-colored to shield it from light.

  • Storage: Place the container in a refrigerator at 2-8°C.

Protocol 2: Quick Purity Check by TLC

This is a rapid method to check for the presence of gross impurities before an experiment.

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spot Samples: Dissolve a small amount of your current batch and, if available, a reference (new or "gold standard") batch in a suitable solvent (e.g., DCM/Methanol 9:1). Spot them side-by-side on the TLC plate.

  • Develop Plate: Elute the plate using an appropriate solvent system (e.g., Dichloromethane:Methanol, 95:5 or Ethyl Acetate:Hexane, 1:1). The ideal system should give the main spot an Rf value of ~0.3-0.4.

  • Visualize: View the plate under a UV lamp (254 nm).

  • Analysis: Compare the lanes. The appearance of new, significant spots or streaking in your current batch that are not present in the reference batch indicates degradation.

References

Technical Support Center: Purification of 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Pyridin-4-yl)thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this versatile heterocyclic amine in high purity. Drawing upon established principles of separation science and extensive experience with analogous compounds, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your purification workflow.

Introduction to the Challenges

This compound is a bifunctional heteroaromatic compound, a scaffold that offers multiple reactive sites for further chemical elaboration.[1] Its unique structure, however, presents several purification challenges. The presence of two basic nitrogen atoms—one on the pyridine ring and the other as a primary amine on the thiazole ring—can lead to issues such as peak tailing in chromatography and solubility complexities. Furthermore, depending on the synthetic route employed, a variety of structurally related impurities may be present, necessitating robust purification strategies.

This guide will address these challenges in a practical, question-and-answer format, providing not just protocols, but the scientific rationale behind them.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during the purification of this compound.

I. Column Chromatography Issues

Question 1: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What's causing this and how can I fix it?

Answer:

Streaking of basic compounds like this compound on silica gel is a classic problem. It's primarily caused by strong interactions between the basic amine/pyridine functionalities and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to a non-uniform elution front and broad, tailing peaks.

Root Cause Analysis and Solutions:

  • Acid-Base Interactions: The acidic nature of silica gel leads to strong adsorption of your basic compound. To mitigate this, you need to "deactivate" the silica or modify your mobile phase.

    • Solution 1: Mobile Phase Modification. The most common and effective solution is to add a small amount of a basic modifier to your eluent. This competitively binds to the acidic sites on the silica, reducing the interaction with your compound.

      • Recommended Additives:

        • Triethylamine (Et₃N): Add 0.1-2% triethylamine to your mobile phase.[2]

        • Ammonia Solution: Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your dichloromethane or ethyl acetate mobile phase.[2]

    • Solution 2: Use of Alternative Stationary Phases. If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]

      • Amine-functionalized silica: This specialized stationary phase has a basic surface, which repels basic compounds and can provide excellent peak shapes.[4]

Experimental Protocol: Deactivating Silica Gel for the Purification of this compound

  • Prepare the Mobile Phase: Based on your TLC analysis, prepare your chosen eluent (e.g., a mixture of dichloromethane and methanol). Add 1% triethylamine to the final mixture.

  • Pack the Column: Pack your column with silica gel using the triethylamine-containing mobile phase.

  • Equilibrate the Column: Flush the packed column with at least 5 column volumes of the mobile phase. This ensures that the silica is fully equilibrated with the basic modifier.[5]

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase or dichloromethane. If solubility is an issue, you can use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.[6]

  • Elute and Collect: Run the column as usual, collecting fractions and monitoring by TLC.

Question 2: I can't find a good solvent system to separate my product from a closely-eluting impurity on TLC. What should I try?

Answer:

Finding the right solvent system is key to a successful separation. If you're struggling with resolution, a systematic approach to solvent selection is needed.

Strategies for Optimizing Selectivity:

  • Vary Solvent Polarity Gradually: Instead of large jumps in solvent polarity, make small, incremental changes. For example, if a 95:5 mixture of dichloromethane:methanol is not giving separation, try 98:2, 97:3, etc.

  • Introduce a Third Solvent: Adding a third solvent can significantly alter the selectivity. For a polar compound, consider combinations like:

    • Dichloromethane/Methanol/Ammonium Hydroxide

    • Ethyl Acetate/Hexane/Triethylamine

  • Utilize Different Solvent Classes: If you are using an alcohol as the polar modifier, try switching to another class of polar solvent like acetonitrile or acetone. These solvents have different interactions with the stationary phase and your compounds, which can improve separation.

Recommended Starting Solvent Systems for TLC Analysis:

System No.SolventsRatio (v/v/v)Notes
1Dichloromethane : Methanol95 : 5A good starting point for moderately polar compounds.
2Dichloromethane : Methanol : Ammonium Hydroxide (conc.)90 : 10 : 1The ammonia will help to reduce tailing.
3Ethyl Acetate : Hexane : Triethylamine50 : 50 : 1A less polar system that can be useful for less polar impurities.
4Chloroform : Methanol : WaterAs per TLCFor highly polar compounds, a biphasic system may be necessary.[7]

TLC Visualization:

  • UV Light (254 nm): As an aromatic, heterocyclic compound, this compound should be UV-active and appear as a dark spot on a fluorescent TLC plate.[8]

  • Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, appearing as brown spots.[9]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized. Your compound, with its amine and thiazole moieties, should give a yellow-brown spot on a purple background upon heating.[10]

II. Recrystallization and Solubility Issues

Question 3: My compound has poor solubility in common organic solvents, making recrystallization difficult. What solvents should I try?

Answer:

The polarity and hydrogen bonding capabilities of this compound can lead to low solubility in non-polar solvents and high solubility in very polar solvents, making it challenging to find a single solvent for recrystallization.

Strategies for Recrystallization:

  • Solvent Pairs: The most effective approach is often a binary solvent system. This involves dissolving the compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

    • Recommended Solvent Pairs to Screen:

      • Methanol / Water

      • Ethanol / Diethyl Ether

      • Acetone / Hexane[11]

      • Dimethylformamide (DMF) / Water

  • Acidification: Given the basic nature of your compound, you can try dissolving it in a dilute acidic solution (e.g., aqueous HCl) and then slowly neutralizing it with a base to precipitate the purified free base. Alternatively, you can crystallize it as a salt.[12]

Experimental Protocol: Recrystallization using a Solvent Pair (Methanol/Water)

  • Dissolution: In a flask, add a minimal amount of hot methanol to your crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot methanolic solution, add water dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.

III. Purity Analysis by HPLC

Question 4: I'm developing an HPLC method for purity analysis, but my peak is broad and tailing. How can I improve the peak shape?

Answer:

Peak tailing in reversed-phase HPLC for basic compounds like this compound is a common issue due to interactions with residual silanol groups on the C18 column.

Strategies for Improving Peak Shape in RP-HPLC:

  • Use an Acidic Modifier: The most effective way to improve peak shape is to add an acid to the mobile phase. This protonates your basic compound, ensuring it has a consistent positive charge, and also protonates the silanol groups, reducing unwanted interactions.

    • Trifluoroacetic Acid (TFA): A common choice, typically used at a concentration of 0.1%.[13]

    • Formic Acid: A more MS-friendly option, also used at 0.1%.[14]

  • Control the pH: The pH of the mobile phase should be at least 2 pH units below the pKa of your most basic nitrogen to ensure complete protonation. The pKa of the pyridine nitrogen is expected to be around 5-6, and the 2-aminothiazole nitrogen is less basic. A mobile phase pH of 2-3 is a good starting point.[13]

  • Use a Modern, End-Capped Column: Newer generation C18 columns have better end-capping and lower silanol activity, which significantly reduces peak tailing for basic compounds.

Recommended HPLC Method for Purity Analysis:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Gradient 5% to 95% B over 10 minutesA good starting gradient to elute a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CCan improve peak shape and reproducibility.
Detection UV at 254 nm and 280 nmAromatic heterocycles typically absorb in this range.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my synthesis of this compound?

A1: If you are using the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl derivative of pyridine with thiourea, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual α-halocarbonyl pyridine and thiourea.

  • Side Products from the α-halocarbonyl: Self-condensation or decomposition products of the reactive α-halocarbonyl starting material.

  • Isomeric Products: Under certain conditions, particularly acidic conditions, the Hantzsch synthesis can sometimes yield minor amounts of the isomeric 3-substituted 2-iminothiazoline.[15][16]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2:

  • Basicity: The molecule has two basic centers: the pyridine nitrogen (pKa ~5-6) and the exocyclic amino group (pKa ~3-5). The pyridine nitrogen is the more basic of the two. This basicity is the primary driver of the purification challenges.

  • Solubility: It is expected to be sparingly soluble in water and non-polar organic solvents, but soluble in polar organic solvents like methanol, ethanol, and DMSO.[17] Its solubility is pH-dependent and will increase significantly in acidic aqueous solutions.

  • Stability: 2-Aminothiazole derivatives are generally stable, but can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light and air.

Q3: Can I use normal phase chromatography on silica with an aqueous mobile phase?

A3: Yes, this technique is known as Hydrophilic Interaction Liquid Chromatography (HILIC). It can be an excellent alternative for purifying very polar compounds that have little or no retention in reversed-phase chromatography. In HILIC, you would use a polar stationary phase (like silica) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a smaller percentage of water.[4]

Visualizations

G cluster_0 Purification Workflow for this compound cluster_1 Purification Method crude Crude Product tlc TLC Analysis (DCM/MeOH/NH4OH) crude->tlc decision Purity Assessment tlc->decision column Column Chromatography (Silica + Et3N or Alumina) decision->column Multiple Impurities recryst Recrystallization (e.g., MeOH/Water) decision->recryst Minor Impurities pure Pure Fractions / Crystals column->pure recryst->pure analysis Purity Check (HPLC, NMR) pure->analysis final Pure this compound analysis->final

Caption: A decision workflow for the purification of this compound.

References

Technical Support Center: Optimizing the Synthesis of 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Pyridin-4-yl)thiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, achieving high purity and yield is critical. This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common challenges, particularly the formation of unwanted byproducts.

Section 1: The Core Reaction - Hantzsch Thiazole Synthesis

The most reliable and widely used method for preparing 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2] For our target molecule, this involves the condensation of an α-haloketone, specifically 2-bromo-1-(pyridin-4-yl)ethanone, with thiourea.[3] The reaction is valued for its efficiency but requires careful control to prevent side reactions.

The mechanism proceeds through two main phases:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, acting as a soft nucleophile, attacks the electrophilic α-carbon of the ketone, displacing the bromide ion.[3]

  • Cyclization and Dehydration: An intramolecular cyclization occurs where a nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.[1][4]

Hantzsch_Mechanism Thiourea Thiourea SN2_Intermediate S-Alkylated Isothiourea Intermediate Thiourea->SN2_Intermediate S_N2 Attack AlphaHaloKetone 2-bromo-1-(pyridin-4-yl)ethanone AlphaHaloKetone->SN2_Intermediate Cyclized_Intermediate Thiazoline Intermediate SN2_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration (-H2O)

Caption: The Hantzsch synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product shows multiple spots on TLC analysis, even after workup. What are the likely byproducts?

A: Impurities in this synthesis typically arise from three sources: unreacted starting materials, side reactions of the α-haloketone, and secondary reactions of the product.

  • Unreacted 2-bromo-1-(pyridin-4-yl)ethanone: This is a common impurity if the reaction is incomplete. It is a lachrymator and can be difficult to remove from the product.

  • Unreacted Thiourea: If used in excess, thiourea may remain. It is highly polar and typically removed during the aqueous workup, but some can persist.[3]

  • Bis(4-pyridylacyl)sulfide: The α-haloketone can react with the sulfide intermediate in a competing SN2 reaction, leading to a dimeric sulfide byproduct.

  • N-Alkylated Product: The primary amine of the desired product, this compound, can act as a nucleophile and react with another molecule of the α-haloketone starting material. This is more prevalent if the reaction is run for extended periods at high temperatures.

Byproduct_Formation cluster_main Desired Pathway cluster_side Side Reaction Pathway Thiourea Thiourea Product Desired 2-Aminothiazole Thiourea->Product Haloketone α-Haloketone Haloketone->Product Haloketone_2 α-Haloketone (Excess) N_Alkylated N-Alkylated Byproduct Haloketone_2->N_Alkylated Product_Side Desired 2-Aminothiazole Product_Side->N_Alkylated Undesired Nucleophilic Attack

Caption: Desired reaction pathway versus a common N-alkylation side reaction.

Q2: My reaction yield is consistently low (<60%). What factors should I investigate?

A: Low yield is a frustrating but solvable problem. The key is to systematically identify the cause, which can range from reagent quality to procedural flaws.

Symptom (Observation) Potential Cause Recommended Solution & Rationale
Significant starting material remains (via TLC). Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Action: Increase reaction time by 1-2 hours or raise the temperature by 10°C. Rationale: The cyclization and dehydration steps require sufficient thermal energy to overcome the activation barrier.[1]
Product precipitates initially, then redissolves during workup. Incorrect pH for Isolation: The product is an amine and is soluble in acidic conditions. Adding too much acid or not enough base during workup will keep it in solution as a salt.Action: Carefully adjust the pH of the cooled reaction mixture to 8-9 using a base like sodium carbonate or aqueous ammonia.[1][3] Rationale: The free base form of the aminothiazole is significantly less soluble in aqueous media, promoting precipitation.
TLC shows a "smear" of products with no dominant spot. Degradation/Polymerization: Overheating or prolonged reaction times can cause the starting materials or product to degrade. The α-haloketone is particularly susceptible.Action: Lower the reaction temperature and monitor closely by TLC every 30 minutes. Ensure the α-haloketone is pure and used promptly after preparation. Rationale: Milder conditions reduce the rate of competing side reactions and degradation pathways.
Low isolated mass after successful precipitation. Mechanical Loss / Product Solubility: The product may have some solubility in the wash solvent (e.g., water, ethanol), leading to loss during filtration.Action: Wash the filtered solid with ice-cold water and minimal amounts of cold ethanol. Ensure complete transfer of the precipitate from the beaker. Rationale: Solubility decreases at lower temperatures, minimizing product loss during washing.

Q3: How can I best control the reaction to maximize purity and avoid the byproducts mentioned in Q1?

A: Control is the essence of successful synthesis. The following three parameters are paramount:

  • Controlled Reagent Addition: Add the 2-bromo-1-(pyridin-4-yl)ethanone solution slowly (dropwise) to the heated solution of thiourea in ethanol. Never do the reverse.

    • Causality: Maintaining a constant excess of thiourea ensures that the highly reactive α-haloketone is more likely to react with the intended nucleophile (thiourea) rather than with the product or itself.

  • Strict Temperature Management: Maintain a steady reflux temperature (typically around 70-80°C in ethanol). Avoid aggressive, uncontrolled heating.

    • Causality: High temperatures can accelerate undesirable side reactions, such as N-alkylation, at a faster rate than the desired cyclization, leading to a less pure product mixture.[5]

  • Inert Atmosphere: While not always mandatory, running the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial.

    • Causality: This prevents potential oxidative side reactions, especially if trace metal impurities are present or if the reagents have slight instabilities, ensuring a cleaner reaction profile.

Section 3: Recommended Experimental Protocols

Protocol 3.1: Optimized Synthesis of this compound

This protocol is a self-validating system, incorporating in-process controls (TLC) to ensure success.

Materials:

  • 4-Acetylpyridine

  • Bromine (Br₂)

  • Thiourea

  • Ethanol (absolute)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Glacial Acetic Acid

Procedure:

Part A: Preparation of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide

  • In a fume hood, dissolve 4-acetylpyridine (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of Bromine (1.05 eq) in acetic acid dropwise at room temperature with vigorous stirring.

  • Stir the reaction for 4-6 hours. The product will precipitate as a hydrobromide salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Caution: This intermediate is a lachrymator.

Part B: Hantzsch Thiazole Synthesis

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiourea (1.2 eq) and absolute ethanol.

  • Heat the mixture to a gentle reflux (approx. 78°C) until the thiourea dissolves completely.

  • Dissolve the 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 eq) from Part A in a minimal amount of warm ethanol.

  • Add the ethanolic solution of the α-haloketone dropwise to the refluxing thiourea solution over 30 minutes.

  • Maintain reflux and monitor the reaction progress using TLC (See Protocol 3.2). The reaction is typically complete in 2-4 hours.

  • Once the reaction is complete (disappearance of the α-haloketone spot), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a cold saturated solution of sodium carbonate. Stir for 30 minutes.

  • A pale yellow or off-white solid should precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake with ice-cold water, followed by a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 50°C to a constant weight. Typical yield: 75-85%.

Protocol 3.2: Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Mobile Phase: Dichloromethane:Methanol (9:1 v/v) with a few drops of triethylamine. The base deactivates the silica gel, preventing streaking of the basic amine spots.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm). The pyridine and thiazole rings are UV active.

  • Procedure:

    • Spot the α-haloketone starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.

    • Develop the plate in the mobile phase.

    • The reaction is complete when the spot corresponding to the α-haloketone (typically higher Rf) is no longer visible in the RM lane. The product spot will appear at a lower Rf value.

Section 4: References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Retrieved from --INVALID-LINK--

  • Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine and its Chemical Class. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (n.d.). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Retrieved from --INVALID-LINK--

  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from --INVALID-LINK--

References

common pitfalls in handling 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Pyridin-4-yl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when handling this versatile heterocyclic compound. The unique bifunctional nature of this molecule, combining a basic pyridine ring and a nucleophilic aminothiazole scaffold, presents specific experimental pitfalls.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here we address the most common initial queries and problems encountered with this compound.

Q1: My compound won't fully dissolve. What is the best solvent to use?

A1: Poor solubility is a frequent issue with aminothiazole derivatives.[2] this compound exhibits limited solubility in many common organic solvents.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions.[2][3]

  • Alternative Solvents: For reactions, Dimethylformamide (DMF) can also be effective. For purification or analysis, mixtures containing methanol or ethanol may be used, but solubility will be lower.

  • Aqueous Solubility: The compound is generally poorly soluble in neutral water. Solubility can be significantly increased in acidic aqueous solutions (e.g., pH 2-4) due to the protonation of the basic pyridine nitrogen.[3] However, be cautious as prolonged exposure to strong acidic or basic conditions can lead to degradation.

Q2: I prepared a DMSO stock solution a week ago, and now my results are inconsistent. What could be the cause?

A2: The stability of 2-aminothiazole derivatives in DMSO stock solutions can be a significant issue.[4] Decomposition can occur even at room temperature, leading to the formation of various byproducts and a loss of the parent compound's activity.[4]

  • Best Practice: Always prepare fresh DMSO stock solutions for your experiments. If storage is unavoidable, store aliquots at -20°C or -80°C for the shortest possible time and avoid repeated freeze-thaw cycles.

  • Troubleshooting: If you suspect degradation, verify the purity of your stock solution using LC-MS before use.

Q3: I'm seeing multiple spots on my TLC plate after a simple acylation reaction. What are the likely side products?

A3: The molecule has two primary nucleophilic sites: the 2-amino group on the thiazole ring and the nitrogen on the pyridine ring.[5] This can lead to competitive reactions.

  • N-Acylation (Desired): Reaction at the 2-amino group.

  • Pyridinium Salt Formation (Side Product): Reaction at the pyridine nitrogen. This is more likely with alkylating agents but can occur with highly reactive acylating agents or under acidic conditions that activate the pyridine ring.

  • Di-acylation: Under harsh conditions, reaction at both sites is possible, though less common.

To favor N-acylation at the amino group, use a non-acidic catalyst or add a mild, non-nucleophilic base to scavenge acid byproducts.

Q4: My NMR spectrum looks complex, and the amine protons are not showing up clearly. Is this normal?

A4: Yes, this is a common observation. While explicit experimental NMR data for this specific molecule is not widely published, analysis of related structures provides insight.[6]

  • Amine Protons (-NH2): The protons of the primary amine often appear as a broad singlet and can exchange with trace amounts of water in the NMR solvent (like DMSO-d6), leading to a broadened signal or its complete disappearance. Their chemical shift is also highly dependent on concentration and temperature.

  • Aromatic Protons: You should expect distinct signals for the pyridine and thiazole ring protons. Due to the electronic interplay between the two rings, the chemical shifts can be complex.[7] Protonation of the pyridine nitrogen, even by trace acid, can dramatically alter the shifts of the pyridine protons.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific experimental hurdles.

Guide 2.1: Solubility Enhancement and Solution Preparation

Low aqueous and organic solubility is a primary bottleneck for this class of compounds. The choice of a solubility enhancement strategy is critical and depends on the experimental context.[3]

Problem: Inconsistent results in biological assays due to compound precipitation.

Root Cause Analysis: The planar, heteroaromatic structure promotes crystal packing, leading to low solubility. The general trend of increased lipophilicity in this class of molecules often results in poor aqueous solubility.[2]

Workflow for Solubility Optimization:

start Start: Compound Solubility Issue stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep check_sol Visually Inspect for Full Dissolution stock_prep->check_sol use_stock Use Fresh Stock for Assay Dilution check_sol->use_stock Yes no_dissolve Problem: Still Insoluble check_sol->no_dissolve No aqueous_dil Dilute Stock into Aqueous Buffer use_stock->aqueous_dil check_precip Observe for Precipitation (Kinetic Solubility) aqueous_dil->check_precip proceed Proceed with Assay (Mindful of Final DMSO %) check_precip->proceed No precip_occurs Precipitation Occurs check_precip->precip_occurs Yes strategy Select Enhancement Strategy precip_occurs->strategy ph_adjust pH Adjustment (Acidic Buffer, pH < 5) strategy->ph_adjust For Aqueous Assays cosolvent Use Co-solvents (e.g., PEG, ethanol) strategy->cosolvent For Formulation validate Validate Strategy Compatibility with Assay ph_adjust->validate cosolvent->validate validate->proceed Compatible

Caption: Workflow for addressing solubility issues.

Protocol: pH-Dependent Solubility Testing

  • Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Prepare a series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 8.

  • Add a small aliquot (e.g., 2 µL) of the DMSO stock to 198 µL of each buffer in a clear 96-well plate. This creates a final concentration of 100 µg/mL with 1% DMSO.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at ~600 nm or inspect visually. A significant increase in turbidity indicates precipitation.

  • This will identify the optimal pH range for maintaining the compound in solution for aqueous-based experiments.

Guide 2.2: Purification of this compound

Effective purification is crucial to remove starting materials and side products. The basicity of the pyridine ring can cause issues with standard silica gel chromatography.

Problem: Tailing or poor separation of the product on a silica gel column.

Root Cause Analysis: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and potential product loss on the column.

Solutions & Protocols:

1. Column Chromatography with Basic Modifier:

  • Technique: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

  • Protocol:

    • Select a primary solvent system, such as Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate/Hexane.

    • To this solvent system, add 0.5-1% of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide.

    • Equilibrate the column with this modified mobile phase before loading your sample.

    • Run the chromatography as usual. The added base will compete for binding to the silica, allowing your product to elute with a much-improved peak shape.

2. Recrystallization:

  • Technique: This is an excellent method for final purification if a suitable solvent system can be found.

  • Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture like ethanol/water).

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.[3]

Data Summary: Recommended Purification Techniques

TechniqueMobile Phase / SolventModifierCommon Issues Addressed
Column Chromatography DCM/Methanol (e.g., 95:5)1% TriethylaminePeak tailing, poor recovery
Recrystallization Ethanol or MethanolN/ARemoves minor impurities, yields high-purity solid

Section 3: Chemical Reactivity and Stability

Understanding the reactivity profile and stability limitations is key to successful synthesis and handling.

Reactivity Profile

The molecule's reactivity is governed by the interplay between the nucleophilic amino group and the basic pyridine ring.[5]

compound This compound amino 2-Amino Group (Nucleophilic) compound->amino pyridine Pyridine Nitrogen (Basic & Nucleophilic) compound->pyridine acylation Acylation / Sulfonylation amino->acylation alkylation Alkylation amino->alkylation Can compete with pyridine coupling Cross-Coupling (e.g., Buchwald-Hartwig) amino->coupling pyridine->alkylation Can compete with amine protonation Protonation / Salt Formation pyridine->protonation

Caption: Key reactive sites and common transformations.

Key Considerations:

  • Protecting Groups: In multi-step syntheses, it may be necessary to protect the 2-amino group (e.g., as a Boc-carbamate) to prevent side reactions if another part of the molecule needs to be modified.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to and poison certain metal catalysts (e.g., Palladium). This may require using higher catalyst loadings or specific ligand systems in cross-coupling reactions.

Storage and Stability

Core Directive: Store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to maximize shelf life.[8]

Stability Profile:

ConditionStability ConcernRecommendation
Air/Oxygen Potential for slow oxidation over time, leading to colored impurities.Store under an inert atmosphere (Argon/Nitrogen).
Light Aromatic heterocyclic compounds can be light-sensitive.Store in an amber vial or in the dark.
Temperature Elevated temperatures can accelerate degradation.Recommended storage at 2-8°C (refrigerator).[9]
Solutions (DMSO) Documented instability of related compounds.[4]Prepare solutions fresh. Avoid long-term storage.

References

Technical Support Center: Enhancing the Selectivity of 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Pyridin-4-yl)thiazol-2-amine and its analogs. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental process, with a core focus on enhancing inhibitor selectivity. The question-and-answer format directly addresses specific issues, explaining the scientific principles behind the troubleshooting steps.

I. Foundational Understanding & Initial Troubleshooting

This section addresses common initial hurdles and foundational concepts for working with this compound, a scaffold with known kinase inhibitory potential.[1][2]

Q1: My initial screens with this compound show broad activity against multiple kinases. How do I begin to parse these results and identify a primary target?

A1: Broad activity in initial screens is a common starting point for many kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[3] The pyridinyl-thiazole core is a "privileged scaffold," meaning it has the appropriate structural and electronic features to interact with the ATP-binding site of numerous kinases.[1][2]

Your first step is to move from a single-point screen to a dose-response analysis to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for each "hit." This quantitative data is crucial for ranking the kinases by their sensitivity to your compound.

Recommended Workflow for Initial Hit Triage:

G cluster_0 Phase 1: Initial Screening & Triage A Broad Kinase Panel Screen (Single High Concentration) B Identify Initial 'Hits' (e.g., >50% Inhibition) A->B C Dose-Response Assays on Hits (Determine IC50/Ki) B->C D Rank Kinases by Potency C->D

Caption: Workflow for triaging initial kinase screening hits.

Q2: I'm observing a significant discrepancy between the potency of my compound in biochemical assays versus cell-based assays. What are the likely causes?

A2: This is a frequent and important challenge in drug discovery. A drop in potency from a purified enzyme (biochemical) to a cellular environment points to several factors that must be investigated systematically.[4][5]

Common Causes for Potency Discrepancies:

Factor Explanation Troubleshooting Steps
Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.- Perform permeability assays (e.g., PAMPA, Caco-2).- Analyze physicochemical properties (LogP, polar surface area).[4]
High Intracellular ATP Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas cellular ATP levels are much higher (millimolar range), creating greater competition for ATP-competitive inhibitors.[5][6]- Rerun biochemical assays at higher ATP concentrations (e.g., 1-5 mM) to better mimic the cellular environment.
Efflux Pumps The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[5]- Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored.
Compound Stability The compound could be rapidly metabolized or degraded in the cellular milieu or culture media.[4][5]- Assess compound stability in cell culture media and liver microsomes.
Off-Target Effects In a cellular context, the observed phenotype might be a result of inhibiting multiple kinases, leading to complex signaling outcomes that differ from the inhibition of a single, purified kinase.[5][6]- Conduct a broad kinome selectivity screen to identify potential off-targets.[4]

II. Strategies for Enhancing Selectivity

Once you have a validated on-target effect, the next critical phase is to improve selectivity. This involves medicinal chemistry modifications to the this compound scaffold and sophisticated assay design.

Q3: What structural modifications to the this compound core can I make to improve selectivity?

A3: Enhancing selectivity often involves exploiting less conserved regions of the kinase ATP-binding site.[7] While the core scaffold provides the essential hinge-binding interactions, modifications to the periphery can create specific contacts with unique residues in your target kinase.

Strategies for Medicinal Chemistry Optimization:

  • Targeting the "Gatekeeper" Residue: The gatekeeper residue controls access to a deeper hydrophobic pocket. Modifying substituents on your compound to interact favorably with a small gatekeeper (like glycine or threonine) versus a large one (like phenylalanine or methionine) is a powerful strategy for achieving selectivity.[8]

  • Exploiting the Solvent-Exposed Region: Adding moieties that extend into the solvent-exposed region can improve both potency and selectivity by forming additional interactions.[7] For example, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines showed that substituents at the aniline para-position were crucial for Aurora kinase potency and selectivity.[9]

  • Allosteric Targeting: While more complex, designing inhibitors that bind to allosteric sites (sites other than the highly conserved ATP pocket) can lead to exceptional selectivity.[10]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, introducing a reactive group (like an acrylamide) to your inhibitor can lead to irreversible, highly selective binding.[8]

Q4: How do I design an effective experimental workflow to validate that I've improved selectivity?

A4: A robust workflow involves a tiered approach, starting with broad biochemical screens and progressing to more physiologically relevant cellular assays.

G cluster_0 Selectivity Enhancement Workflow A Synthesize Analog Library B Primary Biochemical Screen (Target Kinase) A->B C Secondary Screen (Counterscreen) (Key Off-Target Kinases) B->C Select most potent D Broad Kinome Profiling (e.g., 300+ Kinases) C->D Select most selective E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E Confirm cellular binding F Downstream Signaling & Phenotypic Assays E->F Validate functional effect

Caption: Tiered workflow for validating inhibitor selectivity.

Key Experimental Protocols:

  • Biochemical Kinase Selectivity Profiling:

    • Objective: To determine the IC50 values of your lead compound and its analogs against a large panel of kinases.[11][12]

    • Method: Use a service provider or an in-house platform that offers a broad kinase panel (e.g., >300 kinases). Assays are typically run in a 384-well format.[3] Common formats include radiometric assays (e.g., using [γ-³³P]-ATP), which are considered a gold standard for accuracy, or non-radiometric formats like luminescence-based ATP detection (e.g., ADP-Glo) or mobility shift assays.[3][11][13][14]

    • Procedure:

      • Prepare 10-point, 3-fold serial dilutions of your compounds in DMSO.

      • In the assay plate, add the kinase, a suitable substrate, and your compound.

      • Pre-incubate to allow for compound binding.

      • Initiate the reaction by adding ATP (ideally at a concentration equal to the Km(ATP) for each kinase to ensure comparability).[13]

      • After a set time, stop the reaction and quantify the signal according to the assay format.

      • Calculate IC50 values from the resulting dose-response curves.

  • Cellular Target Engagement Assays:

    • Objective: To confirm that your compound binds to the intended target inside a living cell and to quantify its affinity.

    • Method: The NanoBRET™ Target Engagement Assay is a widely used method. It measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

    • Procedure:

      • Transfect cells to express the kinase of interest as a NanoLuc® fusion protein.

      • Add the NanoBRET™ tracer and varying concentrations of your test compound.

      • Measure the BRET signal. A decrease in the BRET signal indicates that your compound is displacing the tracer and binding to the target kinase.

      • Calculate the cellular IC50 from the dose-response curve.

III. Advanced Troubleshooting and Data Interpretation

Q5: My compound is highly selective in biochemical assays, but in cells, I still see effects that suggest off-target activity. How can I investigate this?

A5: This is a classic challenge that underscores the importance of cellular context.[6] Even a biochemically "clean" inhibitor can have unexpected cellular effects.

Advanced Strategies to Uncover Off-Target Effects:

  • Chemical Proteomics: Techniques like Thermal Proteome Profiling (TPP) or affinity-based pulldowns can identify the direct binding partners of your compound across the entire proteome in an unbiased manner.

  • Phenotypic Rescue Experiments: A powerful way to confirm on-target activity is through a rescue experiment. If you can express a version of your target kinase that is mutated to be resistant to your inhibitor, this resistant version should "rescue" the cells from the phenotypic effects of the compound.[4]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a completely different chemical scaffold that targets the same kinase produces the same cellular phenotype, it strengthens the case that the effect is on-target.[4]

Q6: How do I quantitatively express and compare the selectivity of different compounds?

A6: Simply stating the number of inhibited kinases is insufficient. More rigorous metrics are needed to compare selectivity profiles.[15]

Common Selectivity Metrics:

Metric Calculation Interpretation
Selectivity Score (S-score) The number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested.A lower score indicates higher selectivity. However, this method can be arbitrary.[15]
Gini Coefficient A measure of statistical dispersion derived from the Lorenz curve of inhibition data.A Gini coefficient closer to 1 indicates high selectivity (inhibition is concentrated on a few targets), while a value closer to 0 indicates promiscuity.
Selectivity Index (SI) IC50 (off-target) / IC50 (on-target)A simple and effective way to compare potency against a key off-target versus the primary target. A higher SI is better.[16]

Data Visualization: A common and effective way to visualize selectivity is through a "dendrogram" or "kinetree," where the kinome is represented as a phylogenetic tree, and inhibited kinases are marked, often with the size and color of the marker indicating the potency of inhibition.

References

Technical Support Center: Overcoming Cellular Resistance to 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers encountering cellular resistance to 5-(Pyridin-4-yl)thiazol-2-amine. This guide is designed to provide in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the mechanisms that may be driving resistance in your cell models. As your virtual application scientist, my goal is to equip you with the knowledge to diagnose, understand, and ultimately overcome these experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing decreased efficacy of this compound.

Q1: What is this compound and its likely mechanism of action?

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole-2-amine scaffold.[1] This chemical architecture is prevalent in a class of molecules developed as small-molecule kinase inhibitors.[2][3] Kinase inhibitors typically function by competing with ATP for binding to the catalytic site of a specific kinase, thereby blocking downstream signaling pathways that are often hyperactivated in disease states like cancer.[4] While the precise target of this specific compound may vary depending on the cellular context, its investigation often involves assessing its impact on signaling pathways crucial for cell proliferation, survival, and growth.[2]

Q2: My cells were initially sensitive, but now they are not responding to the compound. Why is this happening?

This phenomenon is known as acquired resistance and is a significant challenge in drug development.[5] Cancer cells, in particular, are genetically unstable and can adapt to therapeutic pressure through various mechanisms.[6] Continuous exposure to a cytotoxic or cytostatic agent like this compound creates a strong selective pressure, allowing a small subpopulation of cells with pre-existing or newly acquired resistance mechanisms to survive and proliferate, eventually dominating the culture.[7]

Q3: How can I quantitatively confirm that my cells have developed resistance?

The most direct way to confirm resistance is to demonstrate a statistically significant increase in the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[7] This is achieved by performing a cell viability assay (e.g., MTT, XTT, or MTS) on both the parental (sensitive) cell line and the suspected resistant cell line, exposing them to a range of compound concentrations. A rightward shift in the dose-response curve and a higher calculated IC50 value for the resistant line provides quantitative evidence of resistance.[7][8]

Q4: What are the most common molecular mechanisms of resistance to kinase inhibitors?

Resistance to kinase inhibitors is complex but typically falls into three main categories:

  • Target-Related Alterations : This includes the acquisition of secondary mutations in the target kinase's drug-binding site, which prevent the inhibitor from binding effectively while still allowing ATP to bind.[4] Another mechanism is the amplification of the target kinase gene, leading to its overexpression to a level that overwhelms the inhibitor.[5]

  • Activation of Bypass Signaling Pathways : Cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or redundant pathway that provides similar survival and proliferation signals.[9][10][11] For example, if the primary target is in the MAPK/ERK pathway, cells might activate the PI3K/Akt pathway to survive.[12]

  • Reduced Intracellular Drug Concentration : This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the drug from the cell, preventing it from reaching its target.[13][14][15]

Q5: I've confirmed resistance. What are the first logical steps to understand the "why"?

A systematic approach is crucial.

  • Step 1: Sequence the Target. If the primary kinase target of this compound is known, sequence the kinase domain in your resistant cells to check for mutations compared to the parental line.

  • Step 2: Check for Overexpression. Use Western blotting or qPCR to determine if the expression level of the target protein/gene has increased.

  • Step 3: Analyze Bypass Pathways. Use techniques like multiplex Western blotting or phospho-kinase arrays to screen for the activation of common survival pathways (e.g., PI3K/Akt, MAPK/ERK, JAK/STAT).[16]

  • Step 4: Investigate Drug Efflux. Test whether co-incubation with a broad-spectrum ABC transporter inhibitor (like verapamil or cyclosporin A) can re-sensitize your resistant cells to the compound.

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides detailed, problem-oriented guides to help you experimentally dissect the resistance mechanisms in your cell lines.

Problem 1: Decreased Compound Efficacy & Confirmation of Resistance

Symptom: You observe a reduced cytotoxic or anti-proliferative effect of this compound at concentrations that were previously effective.

Workflow: Quantifying Resistance by IC50 Determination

This workflow outlines the essential steps to confirm and quantify the level of resistance. The core of this process is the generation of a dose-response curve.

G cluster_assay Cell Viability Assay cluster_analysis Data Analysis P Parental (Sensitive) Cells Seed Seed cells in 96-well plates at optimal density [17] P->Seed R Suspected Resistant Cells R->Seed Treat Treat with serial dilutions of this compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddReagent Add Viability Reagent (e.g., MTT, XTT) [7, 19] Incubate->AddReagent Readout Measure Absorbance/ Fluorescence AddReagent->Readout Normalize Normalize data to untreated controls Readout->Normalize Plot Plot Dose-Response Curves (% Viability vs. log[Concentration]) Normalize->Plot Calculate Calculate IC50 values using non-linear regression [29] Plot->Calculate Compare Compare IC50 (Resistant) vs. IC50 (Parental) Calculate->Compare

Caption: Workflow for Confirming Drug Resistance.

Data Presentation: IC50 Comparison

Your results should be summarized to clearly show the fold-change in resistance.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Factor (RF)
Example: MCF-7 0.512.525-fold
Your Cell LineValueValueResistant IC50 / Parental IC50

A significant increase in the Resistance Factor (RF) confirms the resistant phenotype.

Problem 2: Identifying the Underlying Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the molecular driver.

Guide 2.1: Investigating Overexpression of ABC Transporters

ATP-binding cassette (ABC) transporters are a family of membrane proteins that function as ATP-dependent efflux pumps.[13][17] Overexpression of transporters like P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) is a common mechanism of multidrug resistance (MDR).[15][18]

Experimental Approach: A functional assay can quickly determine if drug efflux is the primary resistance mechanism. The logic is that inhibiting the efflux pump should restore the intracellular concentration of your compound and, therefore, its efficacy.

See Appendix A for Protocol 3: ABC Transporter Inhibition Assay.

Guide 2.2: Investigating Activation of Bypass Signaling Pathways

Cancer cells can achieve resistance by activating parallel signaling pathways to circumvent the drug's inhibitory effect.[9][10] For instance, even if your compound effectively inhibits its primary target, the cell can activate an alternative pathway like PI3K/Akt or JAK/STAT to maintain pro-survival signals.[11][16]

G Pathway1_R -> Proliferation1 [style=invis] cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell RTK1 Receptor Tyrosine Kinase A Target Primary Target (e.g., Kinase A) RTK1->Target Pathway1 Downstream Signaling A Target->Pathway1 Proliferation1 Proliferation/ Survival Pathway1->Proliferation1 RTK2 Receptor Tyrosine Kinase B Bypass Bypass Pathway (e.g., PI3K/Akt) RTK2->Bypass Target_R Primary Target (e.g., Kinase A) Pathway1_R Downstream Signaling A Target_R->Pathway1_R Proliferation2 Proliferation/ Survival Bypass->Proliferation2 Drug This compound Drug->Block1 Drug->Block2 Block1->Target Block2->Target_R

Caption: Activation of a Bypass Signaling Pathway.

Experimental Approach: Western blotting is a powerful technique to probe the activation state of key proteins in these pathways.[19][20] An increase in the phosphorylated (active) form of a protein, without a corresponding increase in its total protein expression, indicates pathway activation.

See Appendix A for Protocol 4: Western Blot for Signaling Pathway Analysis.

Key Proteins to Probe:

PathwayPhospho-Protein (Active)Total Protein (Control)
PI3K/Akt p-Akt (Ser473)Total Akt
MAPK/ERK p-ERK1/2 (Thr202/Tyr204)Total ERK1/2
JAK/STAT p-STAT3 (Tyr705)Total STAT3
Problem 3: Strategies to Overcome Resistance

Identifying the mechanism of resistance opens up rational therapeutic strategies to overcome it.

Guide 3.1: Rational Combination Therapy

If you have identified an active bypass pathway, a logical next step is to co-administer this compound with an inhibitor of that pathway. For example:

  • If PI3K/Akt is upregulated: Combine with a PI3K inhibitor (e.g., GDC-0941) or an Akt inhibitor (e.g., MK-2206).

  • If MAPK/ERK is upregulated: Combine with a MEK inhibitor (e.g., Trametinib).

This combination can create a synergistic effect, blocking both the primary and the escape pathway, leading to renewed cell killing. The efficacy of combinations should be tested using cell viability assays and synergy analysis (e.g., calculating a Combination Index).

Guide 3.2: Re-sensitization with Efflux Pump Inhibitors

If your resistance is mediated by ABC transporters, co-treatment with an ABC transporter inhibitor (chemosensitizer) can restore the efficacy of your primary compound.[13] This approach validates the resistance mechanism and demonstrates a potential clinical strategy.

Part 3: Appendices & References

Appendix A: Detailed Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a standard method for generating a resistant cell line through continuous, dose-escalating exposure.[7][21]

  • Determine Initial IC50: First, accurately determine the IC50 of the parental cell line for this compound.

  • Initial Exposure: Culture the parental cells in medium containing the compound at a concentration equal to the IC50.

  • Monitor and Expand: Initially, most cells will die. Monitor the culture closely. When a small population of surviving cells begins to grow confluently, subculture them and expand the population, always keeping them in the drug-containing medium.

  • Dose Escalation: Once the cells are growing robustly at the IC50 concentration, double the concentration of the compound.

  • Repeat: Repeat the process of monitoring, expanding, and dose-escalating. This process can take several months.

  • Characterization: Periodically freeze down vials of cells at different concentrations. Once cells are stably growing at a concentration 10-20 times the original parental IC50, characterize their level of resistance by re-calculating the IC50 and comparing it to the parental line.

Protocol 2: Cell Viability Assay (MTT)

This protocol is adapted from established methods for determining cell viability.[22][23][24]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., DMSO) and "no cells" (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 40% DMF, 16% SDS, 2% acetic acid solution) to each well to dissolve the formazan crystals.[22]

  • Read Absorbance: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells. Plot the results to determine the IC50.

Protocol 3: ABC Transporter Inhibition Assay
  • Cell Seeding: Seed both parental and resistant cells in 96-well plates as described in the MTT protocol.

  • Experimental Groups: For each cell line, set up four groups:

    • Vehicle control (no drug)

    • This compound alone (at its resistant IC50)

    • ABC transporter inhibitor alone (e.g., 5 µM Verapamil)

    • Combination: this compound + ABC transporter inhibitor

  • Treatment and Incubation: Add the respective compounds and incubate for 48-72 hours.

  • Viability Assessment: Perform an MTT or XTT assay as described above.

  • Interpretation: If the viability of the resistant cells in the combination group is significantly lower than in the group treated with this compound alone, it suggests that inhibition of drug efflux re-sensitizes the cells.

Protocol 4: Western Blot for Signaling Pathway Analysis

This protocol provides a framework for analyzing protein expression and phosphorylation.[19][25][26]

  • Cell Culture and Lysis: Grow parental and resistant cells to 70-80% confluency. For some experiments, you may want to treat with the compound for a short period (e.g., 1-6 hours) to observe acute signaling changes. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL). Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Stripping and Re-probing: To analyze total protein levels on the same membrane, strip the membrane of the phospho-specific antibody using a stripping buffer, re-block, and then re-probe with an antibody against the total protein (e.g., anti-Akt). This ensures that any observed changes in phosphorylation are not due to differences in the total amount of the protein.

References

Technical Support Center: Scaling Up the Synthesis of 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-(Pyridin-4-yl)thiazol-2-amine. This versatile bifunctional heteroaromatic compound is a valuable scaffold in medicinal chemistry and drug discovery.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, particularly when moving from bench-scale to larger preparations. We will address specific experimental issues in a direct question-and-answer format, grounded in the principles of the Hantzsch thiazole synthesis.[3][4]

The primary and most efficient route for preparing this compound is the Hantzsch condensation between 2-bromo-1-(pyridin-4-yl)ethanone and thiourea.[3][5][6] While robust, this reaction presents unique challenges related to starting material stability, reaction control, and product isolation as the scale increases.

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific, common problems encountered during the synthesis. Each point details the issue, probable causes, and actionable solutions with explanations.

Problem 1: Low or No Product Formation

You've run the reaction, but TLC analysis shows mostly starting material or a complex mixture of spots, and the final isolated yield is significantly below expectations (<50%).

  • Possible Cause 1: Inactive α-Bromoketone Starting Material. The key starting material, 2-bromo-1-(pyridin-4-yl)ethanone, is often supplied as a hydrobromide salt to improve its shelf life.[7] However, it can still degrade over time, especially if exposed to moisture or light. On scale-up, using larger quantities from a single bottle may mean the material is older or has been handled more frequently.

    • Solution:

      • Verify Starting Material Quality: Always run a quick NMR or melting point check on the 2-bromo-1-(pyridin-4-yl)ethanone before use, especially when starting a large-scale run.

      • Use Freshly Prepared or Sourced Material: For critical large-scale syntheses, use a newly purchased bottle or material that has been stored correctly in a desiccator, protected from light.

      • Consider In Situ Neutralization: If using the hydrobromide salt, a pre-neutralization step or ensuring sufficient base is present in the reaction can be beneficial, though typically the reaction proceeds and the product is isolated as the HBr salt before final work-up.[8]

  • Possible Cause 2: Sub-optimal Reaction Temperature. The Hantzsch synthesis requires heating to overcome the activation energy for the intramolecular cyclization and dehydration steps.[8] Insufficient heat leads to a stalled reaction, while excessive heat can promote side reactions and decomposition, especially on a larger scale where hotspots can develop.

    • Solution:

      • Controlled Heating: Use a jacketed reactor with a reliable overhead stirrer and temperature probe to ensure uniform and controlled heating. A typical target temperature is the reflux point of the chosen solvent (e.g., ethanol, methanol).[3]

      • Monitor Progress: Track the reaction's progress every 30-60 minutes using TLC. The reaction is often complete within 2-4 hours. Do not overheat for extended periods unnecessarily.

Problem 2: Product Precipitation and Isolation Issues

The product crashes out of solution during the reaction, leading to a thick, difficult-to-stir slurry, or alternatively, fails to precipitate cleanly during the basic work-up.

  • Possible Cause 1: Poor Solubility of the Product Salt. The initial product formed is the hydrobromide salt of this compound.[8] In solvents like methanol or ethanol, this salt has some solubility, but on a larger scale (higher concentrations), it can precipitate prematurely, trapping starting materials and hindering reaction completion.

    • Solution:

      • Increase Solvent Volume: On scale-up, do not maintain the same concentration as a small-scale reaction. Increase the solvent-to-reagent ratio to keep the intermediate salt in solution. A good starting point is 10-15 mL of solvent per gram of the limiting reagent.

      • Choose an Appropriate Solvent: While ethanol is common, exploring solvent systems like aqueous ethanol (e.g., 50:50 EtOH/water) can sometimes improve the solubility of intermediates.[9]

  • Possible Cause 2: Incorrect pH During Work-up. The free base of the product is poorly soluble in water and is isolated by precipitation after neutralizing the acidic reaction mixture.[3][8] If the pH is too low, the product remains in its protonated, soluble salt form. If the pH is too high, side reactions or degradation of the thiazole ring can occur.

    • Solution:

      • Controlled Base Addition: Cool the reaction mixture in an ice bath before work-up. Slowly add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring.

      • Monitor pH: Use a pH meter or pH strips to monitor the addition. Aim for a final pH of 8-9. This ensures complete neutralization to the free base without being excessively basic.

      • Allow Time for Precipitation: After reaching the target pH, allow the mixture to stir in the cold for at least 30-60 minutes to ensure complete precipitation before filtration.

Problem 3: Product Purity is Low After Isolation

The isolated solid is off-color (e.g., brown or tan instead of off-white/yellow), and NMR/LC-MS analysis shows significant impurities.

  • Possible Cause 1: Co-precipitation of Unreacted Thiourea. It is common practice to use a slight excess of thiourea (e.g., 1.2-1.5 equivalents) to ensure the complete consumption of the more expensive α-bromoketone.[8] However, thiourea has some water solubility and can co-precipitate with the product if the work-up is not performed carefully.

    • Solution:

      • Thorough Washing: During filtration, wash the collected solid (the filter cake) extensively with cold deionized water. This will remove most of the residual thiourea and other inorganic salts.

      • Recrystallization: If the product is still impure, recrystallization is the most effective purification method. Ethanol, methanol, or a mixture of ethanol and water are excellent solvent choices. Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove insoluble impurities, and allow it to cool slowly to form pure crystals.

  • Possible Cause 2: Formation of Side Products. Side reactions, such as the self-condensation of 2-bromo-1-(pyridin-4-yl)ethanone or the formation of other heterocyclic systems, can generate impurities that are structurally similar to the product and difficult to remove.

    • Solution:

      • Control Reagent Addition: On a larger scale, the initial Sₙ2 reaction between the α-bromoketone and thiourea can be exothermic. Control this by adding the α-bromoketone solution portion-wise or via an addition funnel to a heated solution of thiourea in the solvent. This maintains a low instantaneous concentration of the ketone, minimizing self-reaction.

      • Column Chromatography: If recrystallization fails to provide material of the desired purity (>98%), column chromatography may be necessary. Given the polar and basic nature of the compound, silica gel chromatography with a mobile phase like dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (0.5-1%) to prevent streaking is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Hantzsch synthesis for this compound?

The reaction proceeds in three main stages:

  • Nucleophilic Attack (Sₙ2): The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon of the ketone, displacing the bromide ion.[5][8]

  • Intramolecular Cyclization: The nitrogen of the resulting isothiouronium intermediate attacks the electrophilic carbonyl carbon to form a five-membered ring intermediate (a thiazoline derivative).

  • Dehydration: Under acidic conditions and heat, this intermediate readily eliminates a molecule of water to form the aromatic thiazole ring.[3][8]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants 2-bromo-1-(pyridin-4-yl)ethanone + Thiourea SN2_Intermediate S-Alkylation Intermediate (Isothiouronium salt) Reactants->SN2_Intermediate Sₙ2 Attack Cyclization Intramolecular Cyclization (Thiazoline intermediate) SN2_Intermediate->Cyclization N attacks C=O Product This compound (after dehydration & neutralization) Cyclization->Product -H₂O

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Q2: Why is ethanol or methanol the preferred solvent?

Ethanol and methanol are ideal for several reasons:

  • Solubility: They effectively dissolve the starting materials (thiourea and the α-bromoketone).

  • Boiling Point: Their reflux temperatures (Methanol: ~65°C, Ethanol: ~78°C) provide the necessary thermal energy for the reaction to proceed efficiently without requiring high-pressure equipment.[9][10]

  • Work-up Compatibility: They are miscible with water, which simplifies the aqueous work-up and precipitation step.

Q3: Can this reaction be run under solvent-free conditions?

Yes, solvent-free Hantzsch syntheses have been reported and can be very rapid and eco-friendly.[11] This typically involves heating a mixture of the two solids. However, on a large scale, this approach poses significant challenges:

  • Heat Transfer: Ensuring uniform heating and avoiding localized overheating (which can cause decomposition) is very difficult without a solvent to act as a heat transfer medium.

  • Mixing: Achieving efficient mixing of two solids on a multi-gram or kilogram scale is problematic and can lead to an incomplete reaction. For these reasons, a solvent-based approach is strongly recommended for reliable scale-up.

Q4: What are the critical safety considerations for this scale-up?

  • α-Bromoketones: 2-bromo-1-(pyridin-4-yl)ethanone is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exotherm: Be prepared for a potential exotherm during the initial Sₙ2 reaction. Ensure the reactor is equipped with adequate cooling, and control the addition rate of the limiting reagent.

  • Pressure: The reaction evolves HBr gas, which will be neutralized by the basic pyridine nitrogen, but some pressure can still build up in a sealed vessel upon heating. Ensure the reaction is performed in a system open to atmospheric pressure (e.g., with a condenser).

Scalable Experimental Protocol

This protocol is designed for a 10-gram scale synthesis and includes notes for further scale-up.

Materials:

  • 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (or free base)

  • Thiourea

  • Ethanol (200 proof)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Protocol:

  • Reaction Setup: To a 1 L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, reflux condenser, and temperature probe, add thiourea (6.7 g, 88.0 mmol, 1.2 equiv).

  • Reagent Dissolution: Add 400 mL of ethanol to the flask and begin stirring. Heat the mixture to a gentle reflux (~78°C) to dissolve the thiourea.

  • Charge Limiting Reagent: In a separate beaker, dissolve 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (20.0 g, 71.2 mmol, 1.0 equiv) in 100 mL of ethanol. Note: If using the free base, use 14.2 g.

  • Controlled Addition: Slowly add the ethanolic solution of the α-bromoketone to the refluxing thiourea solution over 30 minutes using an addition funnel.

  • Reaction: Maintain the mixture at reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete in 2-4 hours.

  • Cooling and Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to ~5-10°C.

  • Precipitation: With continuous stirring, slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH of the slurry reaches 8-9. A thick, off-white precipitate will form.

  • Isolation: Stir the cold slurry for an additional 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove salts and excess thiourea. Follow with a wash of cold ethanol (2 x 50 mL) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Workflow_Diagram Figure 2: Experimental Workflow Setup 1. Setup & Dissolve Thiourea in Refluxing Ethanol Addition 2. Controlled Addition of α-Bromoketone Solution Setup->Addition Reflux 3. Reflux for 2-4h (Monitor by TLC) Addition->Reflux Cooldown 4. Cool Reaction to <10°C Reflux->Cooldown Neutralize 5. Neutralize with NaHCO₃ (aq) to pH 8-9 Cooldown->Neutralize Precipitate 6. Stir Cold & Precipitate Product Neutralize->Precipitate Filter 7. Filter & Wash with H₂O, EtOH Precipitate->Filter Dry 8. Dry Under Vacuum Filter->Dry

Caption: Figure 2: Experimental Workflow.

Expected Results & Characterization

ParameterTypical ValueComments
Yield 75-90%Highly dependent on starting material quality and work-up.
Appearance Off-white to pale yellow solidDarker colors indicate impurities.
Melting Point ~210-215 °CA broad melting range suggests impurities.
¹H NMR Consistent with literature valuesKey signals for pyridine and thiazole protons should be present.
Purity (LC-MS) >95% (crude)Recrystallization can increase purity to >99%.

References

Validation & Comparative

A Comparative Guide to the Kinase Inhibitor Candidate 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The pyridinyl-thiazole core is one such "privileged structure," recognized for its versatile interaction with the ATP-binding pockets of various protein kinases.[1] 5-(Pyridin-4-yl)thiazol-2-amine is a compound built upon this scaffold, positioning it as a compelling candidate for investigation as a kinase inhibitor. While specific public data on this exact molecule is nascent, its structural analogues have demonstrated significant activity against key oncogenic kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound. We will compare its hypothesized activity profile against well-established, clinically relevant kinase inhibitors, supported by detailed experimental protocols to generate the necessary comparative data. This document is designed not merely as a repository of information, but as a strategic roadmap for the rigorous, in-depth technical evaluation of a promising kinase inhibitor candidate.

Chapter 1: Establishing the Competitive Landscape

A thorough evaluation of a new chemical entity requires benchmarking against current standards of care and widely used research compounds. Based on the activities of its structural analogues, this compound is predicted to inhibit kinases central to cell cycle progression, mitosis, and angiogenesis. Therefore, we have selected the following inhibitors as primary comparators.

Comparator Kinase Inhibitors
Comparator Inhibitor Primary Target(s) Therapeutic Class Rationale for Inclusion
Palbociclib (Ibrance®) CDK4/CDK6FDA-Approved, CDK InhibitorGold standard for CDK4/6 inhibition; sets the benchmark for potency and selectivity in cell cycle control.[3]
Ribociclib (Kisqali®) CDK4/CDK6FDA-Approved, CDK InhibitorAnother clinically successful CDK4/6 inhibitor, allowing for a nuanced comparison of on-target and off-target effects within the same class.[4]
Alisertib (MLN8237) Aurora AInvestigational, Aurora Kinase InhibitorA highly selective and potent inhibitor of Aurora A kinase, crucial for mitotic progression.[5]
Sunitinib (Sutent®) VEGFR, PDGFR, c-KITFDA-Approved, Multi-kinase InhibitorA multi-targeted inhibitor with strong activity against VEGFR2, providing a benchmark for anti-angiogenic potential.[6][7]
Sorafenib (Nexavar®) VEGFR, PDGFR, RAFFDA-Approved, Multi-kinase InhibitorAnother multi-kinase inhibitor with a distinct selectivity profile, highlighting the importance of kinome-wide screening.[8][9][10]
Foundational In Vitro Potency: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. The following table summarizes the published IC50 values for our selected comparator drugs against their primary kinase targets. This data serves as the benchmark against which this compound would be measured.

Inhibitor Target Kinase Biochemical IC50 (nM) Reference(s)
Palbociclib CDK411[3]
CDK616[3]
Ribociclib CDK410[4]
CDK639[4]
Alisertib Aurora A1.2[11]
Aurora B396.5[11]
Sunitinib VEGFR280[6][7]
PDGFRβ2[6][7]
Sorafenib VEGFR290[9][10]
B-Raf22[8]
c-Raf (Raf-1)6[9]

Chapter 2: The Experimental Roadmap: From Potency to Cellular Function

To move from hypothesis to data-driven comparison, a cascade of well-defined experiments is essential. This chapter details the step-by-step methodologies required to characterize this compound and generate robust, comparative data.

Workflow for Kinase Inhibitor Characterization

The logical flow of experiments is crucial for an efficient and comprehensive evaluation. The process begins with broad, high-throughput screening to determine potency and selectivity, followed by more complex cellular assays to confirm on-target activity and functional outcomes.

Caption: A general experimental workflow for kinase inhibitor evaluation.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a robust, luminescence-based method suitable for high-throughput IC50 determination.[11][12]

Objective: To determine the IC50 value of this compound against target kinases (e.g., CDK4/Cyclin D1, Aurora A, VEGFR2).

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinase (e.g., CDK4/Cyclin D1) and corresponding substrate (e.g., Rb peptide)

  • Test compound (this compound) and comparator inhibitors

  • ATP

  • 384-well white assay plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution (e.g., 10-point, 3-fold) of the test and comparator compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture. This typically contains the kinase, substrate, and ATP in an appropriate kinase buffer.

  • Initiate Reaction: Add the diluted compounds to the wells. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Kinase Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to calculate the IC50 value.

Protocol: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14]

Objective: To confirm that this compound directly binds to its target kinase(s) in live cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound and vehicle control (DMSO)

  • PBS and protease/phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Step-by-Step Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a relevant concentration (e.g., 10x the cellular IC50) or vehicle for a defined period (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[13]

  • Cell Lysis: Lyse the cells by a method such as three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate Soluble Fraction: Pellet the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.

  • Data Analysis: Generate a "melting curve" by plotting the band intensity of the soluble target protein against the temperature. A shift in the curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.

Chapter 3: Assessing Cellular Consequences and Functional Outcomes

Inhibiting a kinase should elicit a predictable downstream biological response. This chapter outlines key cellular assays to measure the functional consequences of target engagement by this compound, providing a direct comparison to the effects of established inhibitors.

CDK Pathway: Cell Cycle Arrest

Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the G1-to-S phase transition and thus arresting the cell cycle.[15]

Caption: Inhibition of the CDK4/6-Rb signaling pathway.

  • Experimental Validation:

    • Western Blot for Phospho-Rb: Treat Rb-positive cancer cells (e.g., MCF-7) with the inhibitor. Analyze cell lysates via Western blot using antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb. A potent inhibitor will cause a dose-dependent decrease in the p-Rb/total Rb ratio.[15]

    • Cell Cycle Analysis by Flow Cytometry: Treat cells with the inhibitor for 24-48 hours. Fix the cells, stain their DNA with propidium iodide (PI), and analyze by flow cytometry.[6] An effective CDK4/6 inhibitor will show a significant increase in the proportion of cells in the G0/G1 phase and a decrease in the S and G2/M phases.

Aurora Kinase Pathway: Mitotic Arrest and Apoptosis

Aurora A kinase is essential for proper mitotic spindle formation and chromosome segregation. Its inhibition leads to mitotic catastrophe, characterized by abnormal spindles and misaligned chromosomes, which ultimately triggers apoptosis. A key substrate of Aurora B is Histone H3, and its phosphorylation at Serine 10 is a hallmark of mitosis.[16]

  • Experimental Validation:

    • Western Blot for Phospho-Histone H3: Treat rapidly dividing cells (e.g., HCT116) with the inhibitor. A potent Aurora B inhibitor will decrease phosphorylation of Histone H3 at Serine 10 (pHH3).[16]

    • Apoptosis Assay (Annexin V Staining): Treat cells with the inhibitor for 48-72 hours. Stain cells with FITC-conjugated Annexin V and propidium iodide, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine on the surface of early apoptotic cells. An increase in the Annexin V-positive cell population indicates induction of apoptosis.

VEGFR Pathway: Inhibition of Angiogenesis

VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Inhibiting VEGFR2 on endothelial cells blocks their ability to proliferate, migrate, and form the tube-like structures that are the basis of new blood vessels.

  • Experimental Validation:

    • Endothelial Cell Tube Formation Assay: Culture human umbilical vein endothelial cells (HUVECs) on a layer of Matrigel®, an extracellular matrix extract. In the presence of pro-angiogenic factors, HUVECs will form a network of capillary-like tubes. The addition of a VEGFR inhibitor will disrupt this process.[4][9][10] The extent of tube formation (e.g., total tube length, number of junctions) can be quantified by microscopy and image analysis software.

Conclusion: A Framework for Data-Driven Decision Making

The pyridinyl-thiazole scaffold of this compound holds considerable promise, placing it in a class of compounds with proven clinical impact. However, potential does not equate to performance. A rigorous, multi-faceted experimental approach is paramount to truly understand its inhibitory profile and therapeutic potential.

This guide provides the necessary framework for such an evaluation. By systematically generating high-quality biochemical and cellular data and comparing it directly against established inhibitors like Palbociclib, Alisertib, and Sunitinib, researchers can make informed, data-driven decisions. This structured comparison will elucidate the potency, selectivity, and functional consequences of inhibiting key cancer-related pathways with this compound, ultimately determining its viability as a candidate for further drug development.

References

A Comparative Analysis of 5-(Pyridin-4-yl)thiazol-2-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 5-(pyridin-4-yl)thiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. This bicyclic heteroaromatic system offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces, allowing for potent and selective interactions with the ATP-binding pockets of various protein kinases. This guide provides a comprehensive comparative analysis of derivatives based on this core structure, offering insights into their synthesis, structure-activity relationships (SAR), and biological performance. By synthesizing data from published studies on the target scaffold and its close structural isomers, we aim to equip researchers with the knowledge to rationally design next-generation therapeutics.

The this compound Scaffold: A Versatile Pharmacophore

The core structure, this compound, is a bifunctional heteroaromatic compound that combines the electronic properties of a pyridine ring with the versatile chemistry of a thiazole-2-amine moiety[1]. This unique combination provides multiple points for chemical modification, making it an attractive starting point for the development of targeted therapies. Derivatives of the closely related 5-(1,3-thiazol-4-yl)pyridin-2-amine scaffold have demonstrated significant potential as inhibitors of key kinases implicated in cancer, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2].

The strategic importance of this scaffold lies in its ability to engage in critical interactions within the kinase ATP-binding site. The 2-amino group on the thiazole ring and the pyridine nitrogen can act as key hydrogen bond donors and acceptors, respectively, often interacting with the hinge region of the kinase. The pyridine and thiazole rings themselves provide a rigid core for the presentation of various substituents into different pockets of the active site, thereby influencing potency and selectivity.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives can be accomplished through several well-established synthetic routes. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound[2].

A representative synthetic scheme is outlined below:

Synthesis_Workflow cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Derivatization (e.g., N-Arylation) A 4-Acetylpyridine B α-Bromo-4-acetylpyridine A->B Br2, HBr/AcOH D This compound B->D C Thiourea C->D F Derivative D->F Pd-catalyzed cross-coupling E Aryl Halide E->F CDK4_6_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb Rb Rb Rb->pRb Phosphorylation E2F E2F Rb->E2F Inhibits pRb->E2F Releases G1-S Transition G1-S Transition E2F->G1-S Transition Promotes Inhibitor This compound Derivative Inhibitor->Cyclin D-CDK4/6 Inhibits Kinase_Assay_Workflow A Prepare serial dilutions of test compound in DMSO B Add kinase, substrate, and compound to 384-well plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

References

Comparative Efficacy Analysis: 5-(Pyridin-4-yl)thiazol-2-amine versus SB-431542 in the Inhibition of TGF-β Signaling

Author: BenchChem Technical Support Team. Date: January 2026

<_>

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, including cancer and fibrosis. Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest. This guide provides a detailed comparative analysis of two prominent inhibitors of the TGF-β type I receptor (ALK5): 5-(Pyridin-4-yl)thiazol-2-amine and the widely-used tool compound, SB-431542. We will delve into their mechanisms of action, present a framework for evaluating their comparative efficacy through detailed experimental protocols, and offer a structured comparison of their biochemical potency.

Introduction: The TGF-β Signaling Pathway - A Key Therapeutic Target

The TGF-β signaling cascade plays a pivotal, yet context-dependent, role in cellular regulation.[1][2][3] In normal physiological conditions, it is a key mediator of cell growth, differentiation, and apoptosis.[1][2][4] However, in pathological states such as advanced cancer, the pathway can be hijacked to promote tumor progression, metastasis, and immunosuppression.[5]

The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[6][7] This activation of ALK5's kinase domain triggers the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[1][6] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][3] Given its central role, ALK5 has emerged as a prime target for therapeutic intervention.

This guide will focus on a comparative analysis of two ALK5 inhibitors: this compound, a compound with a thiazole-pyridine scaffold, and SB-431542, a well-characterized and commercially available inhibitor.

Visualizing the TGF-β Signaling Pathway

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII ALK5 TβRI (ALK5) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocation Inhibitor1 This compound Inhibitor1->ALK5 Inhibition Inhibitor2 SB-431542 Inhibitor2->ALK5 Inhibition

Caption: Canonical TGF-β signaling pathway and points of inhibition.

Mechanism of Action: A Head-to-Head Comparison

Both this compound and SB-431542 function as ATP-competitive inhibitors of the ALK5 kinase domain. By occupying the ATP-binding pocket, they prevent the phosphorylation of SMAD2 and SMAD3, thereby blocking downstream signal transduction.[8][9]

SB-431542 is a well-established and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[10] Specifically, it potently inhibits ALK5, ALK4, and ALK7.[10][11][12] It demonstrates high selectivity for these receptors over other kinases, including p38 MAPK, and does not affect the BMP signaling pathway.[10][13]

This compound and its derivatives are also known to target various kinases.[14][15][16] The core structure, combining a pyridine and a thiazole ring, is a privileged scaffold in kinase inhibitor design.[14][15] While specific and detailed public data on the kinase selectivity profile of this compound as a TGF-β inhibitor is less abundant than for SB-431542, its structural motifs suggest potential activity against a range of kinases.

Comparative Potency

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

CompoundTarget KinaseIC50 (nM)
SB-431542 ALK594[13][17]
ALK4140[12][17]
This compound ALK5Data not publicly available

Note: The lack of publicly available, direct comparative IC50 data for this compound against ALK5 necessitates the experimental workflows outlined below to determine its relative potency.

Experimental Protocols for Efficacy Comparison

To rigorously compare the efficacy of this compound and SB-431542, a series of in vitro cellular assays are required. The following protocols provide a robust framework for this evaluation.

Experimental Workflow Overview

experimental_workflow start Start: Cell Culture treatment Treat cells with TGF-β and varying concentrations of inhibitors start->treatment lysis Cell Lysis treatment->lysis reporter_assay Luciferase Reporter Assay (SMAD-responsive promoter) treatment->reporter_assay western_blot Western Blot for pSMAD2/3 lysis->western_blot elisa ELISA for pSMAD2/3 lysis->elisa data_analysis Data Analysis: IC50 Determination western_blot->data_analysis elisa->data_analysis reporter_assay->data_analysis

Caption: General experimental workflow for inhibitor evaluation.

Protocol 1: Western Blot Analysis of SMAD2/3 Phosphorylation

This protocol allows for the direct visualization and semi-quantitative analysis of the inhibition of SMAD2/3 phosphorylation.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, A549)

  • Complete cell culture medium

  • Recombinant human TGF-β1

  • This compound and SB-431542

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-total-SMAD2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of each inhibitor (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for 1 hour.

  • TGF-β Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated control. Incubate for 1 hour.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.

  • Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated SMAD2/3 signal to the total SMAD2/3 signal.

Protocol 2: Quantitative ELISA for Phosphorylated SMAD2/3

For a more quantitative comparison, a sandwich ELISA is a highly effective method.

Materials:

  • Commercially available ELISA kit for phosphorylated SMAD2/3 and total SMAD2/3

  • Cell line, TGF-β1, inhibitors, and lysis buffer as described in Protocol 1

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Follow steps 1-5 from Protocol 1.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding cell lysates to wells coated with a capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric or fluorometric detection.

  • Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of phosphorylated and total SMAD2/3 in each sample. Calculate the ratio of phosphorylated to total SMAD2/3 for each treatment condition. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[18]

Protocol 3: SMAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity downstream of SMAD signaling.

Materials:

  • Cell line stably or transiently transfected with a SMAD-responsive luciferase reporter construct (e.g., (CAGA)12-Luc)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection (if necessary): Seed cells in a white, clear-bottom 96-well plate. If not using a stable cell line, transfect with the reporter plasmid.

  • Inhibitor Treatment and TGF-β Stimulation: Pre-treat cells with a serial dilution of each inhibitor for 1 hour, followed by stimulation with TGF-β1 for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the inhibitor concentration to calculate the IC50.

Concluding Remarks

Both this compound and SB-431542 are valuable tools for the investigation and potential therapeutic targeting of the TGF-β signaling pathway. While SB-431542 is a well-documented, selective inhibitor of ALK4/5/7, the thiazole-pyridine scaffold of this compound represents a promising chemical starting point for the development of novel kinase inhibitors. The experimental protocols detailed in this guide provide a comprehensive framework for a direct, head-to-head comparison of their efficacy in a cellular context. The resulting data will be crucial for researchers and drug development professionals in selecting the most appropriate compound for their specific application, be it for basic research or as a lead compound in a drug discovery program. Further studies to elucidate the broader kinase selectivity profile of this compound are warranted to fully understand its potential off-target effects and therapeutic window.

References

A Comparative Guide to the Cross-Reactivity Profile of 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 5-(Pyridin-4-yl)thiazol-2-amine. As specific experimental data for this molecule is not widely available in the public domain, this document synthesizes information from structurally related compounds to build a robust predictive model for its target profile.[1] We will compare its structural motifs to well-characterized kinase inhibitors and provide detailed, field-proven experimental protocols to empirically determine its selectivity.

The core structure of this compound features a 2-aminothiazole moiety linked to a pyridine ring.[2] This arrangement is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][3] The 2-aminothiazole group is adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited by many potent inhibitors.[4] Consequently, understanding the potential for off-target binding across the kinome is paramount for any drug development program involving this scaffold.

Hypothesized Target Profile and Structural Analogs

Based on extensive literature analysis of compounds sharing the aminothiazole or pyridinyl-thiazole core, this compound is predicted to function as an ATP-competitive kinase inhibitor.[5] The primary targets are likely to be found within kinase families known to be inhibited by this scaffold.

Predicted Target Families:

  • Cyclin-Dependent Kinases (CDKs): Numerous 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives are potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle.[5][6] Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), leading to G1 cell cycle arrest.[3]

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, which are crucial for mitotic progression.[7][8] Compounds of this class have been shown to suppress histone H3 phosphorylation, a key cellular marker of Aurora B activity.[8]

  • Src Family Kinases: The 2-aminothiazole structure was the foundational template for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor also active against Bcr-Abl.[9][10]

  • VEGFR-2 (KDR): N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of KDR, a primary mediator of angiogenesis essential for tumor growth.[3]

To provide a tangible benchmark for cross-reactivity studies, we will compare the potential profile of this compound with Dasatinib , a well-known multi-kinase inhibitor containing the aminothiazole core, and Palbociclib , a highly selective CDK4/6 inhibitor.

Comparative Analysis of Kinase Inhibitory Profiles

The following table summarizes the known inhibitory activities (IC50 values) of our selected reference compounds. This data provides a quantitative baseline against which the experimental results for this compound can be assessed.

Kinase TargetDasatinib IC50 (nM)Palbociclib IC50 (nM)This compound
Primary Targets
ABL1<1>10,000To Be Determined
SRC0.8>10,000To Be Determined
LCK1.1>10,000To Be Determined
CDK410011To Be Determined
CDK66916To Be Determined
Key Off-Targets
Aurora A->10,000To Be Determined
Aurora B->10,000To Be Determined
VEGFR2 (KDR)164,770To Be Determined
PDGFRβ288,260To Be Determined
c-KIT12>10,000To Be Determined
MEK13,900>10,000To Be Determined
EGFR>200>10,000To Be Determined

Data compiled from multiple sources. Note: Dasatinib is a potent inhibitor of a broad range of kinases; only a selection is shown. Palbociclib demonstrates high selectivity for CDK4/6.

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the selectivity profile of this compound, a multi-faceted approach is required, combining large-scale in vitro screening with cell-based validation.

Protocol 1: Comprehensive In Vitro Kinase Panel Screening

Rationale: The most direct way to assess cross-reactivity is to screen the compound against a large, representative panel of purified human kinases. This provides a global view of the compound's activity across the kinome and allows for the calculation of selectivity scores. A competitive binding assay is often preferred as it measures direct physical interaction, independent of enzyme activity or substrate.

Methodology: KINOMEscan™ (DiscoverX) or similar competitive binding assay

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: The test compound is added to wells of a microplate containing DNA-tagged kinases.

  • Ligand Addition: A proprietary, immobilized, broad-spectrum kinase inhibitor is added to the wells.

  • Binding Competition: The test compound and the immobilized ligand compete for binding to the kinase's ATP site. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.

  • Quantification: After a defined incubation period, unbound kinase is washed away. The amount of kinase remaining is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically expressed as "% Control", where lower percentages indicate stronger binding. These values are used to calculate dissociation constants (Kd) or to identify significant interactions at a single screening concentration (e.g., 1 µM).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare 10 mM stock of This compound in DMSO add_compound Add test compound to assay plates compound_prep->add_compound assay_prep Dispense DNA-tagged kinases into assay plates assay_prep->add_compound add_ligand Add immobilized competitor ligand add_compound->add_ligand incubation Incubate to allow competitive binding add_ligand->incubation wash Wash to remove unbound kinase incubation->wash quantify Quantify bound kinase using qPCR wash->quantify analyze Calculate % Control or Kd values quantify->analyze profile Generate kinome selectivity profile analyze->profile

General workflow for a competitive binding kinase assay.
Protocol 2: Cellular Target Engagement & Pathway Modulation

Rationale: While in vitro assays are essential, it is crucial to confirm that the compound engages its intended target(s) in a cellular environment and modulates the relevant signaling pathway. A Western blot analysis of downstream substrate phosphorylation is a robust and widely accepted method for this validation.

Methodology: Western Blot for Phospho-Substrate Analysis

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., MCF-7 for CDK4/6, HeLa for Aurora B) to ~70-80% confluency. Treat cells with a dose-response curve of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include positive controls (e.g., Palbociclib for pRb, a known Aurora inhibitor for pHH3).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-Rb (Ser780) for CDK4/6 activity or anti-phospho-Histone H3 (Ser10) for Aurora B activity).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein (e.g., total Rb) and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.[5]

G cluster_pathway CDK4/6-Rb Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates Inhibitor {this compound | (Hypothesized)} Inhibitor->CDK46 inhibits pRb pRb (Phosphorylated) E2F E2F Rb->E2F sequesters G1_S G1-S Phase Transition E2F->G1_S promotes

Hypothesized inhibition of the CDK4/6-Rb pathway.

Interpreting the Data: Building a Selectivity Profile

The ultimate goal is to build a comprehensive picture of the compound's selectivity. The data from the kinase panel screen can be used to calculate a Selectivity Score (S-Score) , which quantifies the compound's promiscuity. A common definition is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

The cellular data provides crucial validation. A compound that shows potent inhibition of CDK4/6 in a biochemical assay should also demonstrate a dose-dependent decrease in pRb levels in a cell-based assay. A lack of correlation between biochemical potency and cellular activity can indicate poor cell permeability, rapid metabolism, or engagement of compensatory pathways.

By comparing the S-score and cellular activity of this compound to that of Dasatinib and Palbociclib, researchers can classify the compound on a spectrum from highly selective to multi-targeted and make informed decisions about its therapeutic potential and potential liabilities.

Conclusion

The this compound scaffold holds significant promise as a kinase inhibitor. Its structural similarity to a host of successful clinical and preclinical compounds suggests a high probability of activity against targets like CDKs, Aurora kinases, and Src family kinases.[3][5] However, this same structural heritage necessitates a rigorous and unbiased assessment of its cross-reactivity profile. The experimental framework outlined in this guide, combining broad in vitro screening with targeted cellular validation, provides a reliable pathway to define the compound's selectivity, validate its mechanism of action, and ultimately determine its viability as a candidate for further drug development.

References

A Researcher's Guide to Specificity: Evaluating 5-(Pyridin-4-yl)thiazol-2-amine in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of targeted therapeutics, the specificity of a small molecule inhibitor is paramount. An ideal inhibitor potently engages its intended target while leaving the rest of the cellular machinery untouched, minimizing off-target effects and maximizing therapeutic index. This guide provides a comprehensive framework for assessing the specificity of 5-(Pyridin-4-yl)thiazol-2-amine, a compound belonging to a privileged scaffold in kinase inhibitor development.

While direct, extensive experimental data for this specific molecule is limited in the public domain, its structural architecture, featuring a 2-amino-5-(thiazolyl)pyridine core, allows us to build a robust, data-driven hypothesis of its potential target profile.[1] This guide will leverage data from close structural analogs to establish a predicted specificity profile and compare it against well-characterized inhibitors of relevant kinase families. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to empirically validate these predictions and rigorously characterize the selectivity of this and other novel chemical entities.

The 2-Amino-5-(thiazolyl)pyridine Scaffold: A Foundation for Kinase Inhibition

The fusion of pyridine and thiazole rings creates a heterocyclic system of significant interest in medicinal chemistry.[2] The 2-aminopyridine moiety can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for many ATP-competitive inhibitors.[1] The thiazole ring offers a versatile platform for chemical modifications to enhance potency and modulate selectivity.[2]

Structural analogs containing this core have shown potent inhibitory activity against several key kinase families implicated in oncology and other diseases:

  • Cyclin-Dependent Kinases (CDKs): Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have demonstrated high potency and selectivity for CDK4 and CDK6, key regulators of the cell cycle.[1][3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The N-(1,3-thiazol-2-yl)pyridin-2-amine series was developed as potent and selective inhibitors of KDR (VEGFR2), a critical mediator of angiogenesis.[4]

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and B kinases, which are essential for mitotic progression.[3]

Based on this evidence, a primary hypothesis is that this compound functions as a protein kinase inhibitor, with a high probability of targeting members of the CDK or VEGFR families.

Comparative Analysis: Benchmarking Against Established Inhibitors

To contextualize the potential specificity of this compound, we compare the profiles of leading inhibitors targeting the predicted kinase families. A truly specific inhibitor will demonstrate a significant potency window between its primary target(s) and other kinases.

CDK4/6 Inhibitors: Palbociclib vs. Ribociclib

Palbociclib and Ribociclib are highly selective CDK4/6 inhibitors.[5][6][7] Their specificity is a key factor in their clinical success and manageable safety profiles. Abemaciclib, while also a potent CDK4/6 inhibitor, is known to inhibit other kinases, which may contribute to its different clinical profile.[5][6]

CompoundTarget(s)IC50 / Ki (nM)Key Off-Targets (at clinical exposures)
Palbociclib CDK4, CDK6CDK4: 11 nM, CDK6: 16 nMHighly selective for CDK4/6.[5][7]
Ribociclib CDK4, CDK6CDK4: 10 nM, CDK6: 39 nMHighly selective for CDK4/6.[8]
Abemaciclib CDK4, CDK6CDK4: 2 nM, CDK6: 10 nMCDK1, CDK2, CDK9, GSK3β.[5][6]

Table 1: Comparative selectivity of approved CDK4/6 inhibitors. Data is compiled from multiple sources and assay conditions may vary.

VEGFR Inhibitors: Axitinib vs. Sunitinib

Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[9] Sunitinib is a multi-kinase inhibitor that also targets VEGFRs but has a broader range of activity, which can lead to more off-target effects.[10][11]

CompoundTarget(s)IC50 (nM)Key Off-Targets
Axitinib VEGFR1, 2, 3VEGFR1: 0.1, VEGFR2: 0.2, VEGFR3: 0.1-0.3PDGFR, KIT (at higher concentrations).[10]
Sunitinib VEGFR1, 2, 3VEGFR1: 10, VEGFR2: 10, VEGFR3: 10PDGFRα/β, KIT, FLT3, RET, CSF-1R.[10][11]

Table 2: Comparative selectivity of representative VEGFR inhibitors. IC50 values can vary based on assay conditions.

Experimental Protocols for Specificity Assessment

To empirically determine the specificity of this compound, a multi-tiered approach is essential. This process moves from broad, initial screens to detailed, cell-based validation of target engagement.

Broad Kinome Profiling

The most effective initial step is to screen the compound against a large panel of kinases to identify its primary targets and potential off-targets. This provides a global view of the inhibitor's selectivity.

Workflow: Kinome Scanning

G cluster_prep Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis Compound Test Compound (e.g., this compound) Assay Competition Binding Assay (ATP-independent) Compound->Assay KinasePanel Large Kinase Panel (e.g., KINOMEscan®, >450 kinases) KinasePanel->Assay Detection Quantitative PCR (qPCR) or similar readout Assay->Detection Analysis Data Analysis (Calculate Kd or % Inhibition) Detection->Analysis Result Selectivity Profile (TREEspot® visualization) Analysis->Result

Caption: Workflow for broad kinase profiling using a competition binding assay.

Protocol: KINOMEscan® Profiling

The KINOMEscan® platform is an industry-standard method for determining kinase inhibitor specificity.[12][13] It utilizes a proprietary, ATP-independent competition binding assay that measures the ability of a test compound to displace a ligand from the active site of over 460 kinases.

  • Compound Submission: Provide the test compound at a specified concentration (typically 1-10 µM for a primary screen).

  • Assay Principle: The assay consists of three components: a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[12]

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the qPCR signal indicates that the test compound has bound to the kinase.[12]

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding. For hits, a dissociation constant (Kd) is determined by running an 11-point dose-response curve.

  • Visualization: Data is often visualized using a TREEspot® diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of selectivity.[13]

In-Cell Target Engagement

Confirming that the inhibitor binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells.[14][15]

Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_process Sample Processing cluster_analysis Analysis Cells Intact Cells Treatment Incubate with Compound or Vehicle (DMSO) Cells->Treatment Heating Heat Cells across a Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifuge Centrifugation to separate soluble vs. aggregated proteins Lysis->Centrifuge Detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifuge->Detection Result Generate Melt Curve (Thermal Shift indicates binding) Detection->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: CETSA® for Target Engagement

This protocol is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][15]

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a detection method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift of the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and confirms direct target engagement in the cellular environment.[16]

Conclusion: A Path to Validated Specificity

While the this compound scaffold shows immense promise for the development of targeted kinase inhibitors, rigorous and objective assessment of specificity is non-negotiable. By leveraging data from close analogs, we can predict that this compound is likely a kinase inhibitor, potentially targeting CDK or VEGFR families. However, this prediction must be substantiated with empirical data.

The experimental workflows detailed in this guide—starting with broad kinome profiling to identify all potential targets and followed by cellular thermal shift assays to confirm on-target engagement in a physiological context—provide a robust pathway for a comprehensive specificity assessment. This systematic approach not only validates the primary mechanism of action but also uncovers potential off-target liabilities, enabling the rational design of more selective and ultimately safer therapeutic agents.

References

A Senior Application Scientist's Guide to Benchmarking 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the 5-(pyridin-4-yl)thiazol-2-amine scaffold represents a privileged heterocyclic motif with significant therapeutic potential. This guide provides an in-depth comparative analysis of this compound, benchmarking its potential against established agents in key therapeutic areas. While direct head-to-head experimental data for the parent compound is emerging, a wealth of information on its structural analogs allows for a robust predictive comparison and provides a clear roadmap for its evaluation.

The fusion of a pyridine ring and a 2-aminothiazole core creates a unique electronic and structural landscape, making it a versatile candidate for targeting a range of biological entities, from protein kinases to microbial pathogens.[1][2] This guide will delve into the comparative analysis of this scaffold in the realms of oncology and infectious diseases, providing the foundational data and experimental protocols necessary for its comprehensive assessment.

I. Comparative Analysis in Oncology: A Focus on Kinase Inhibition

The 2-aminothiazole moiety is a cornerstone in the design of numerous kinase inhibitors, most notably the FDA-approved drug Dasatinib.[2] This structural feature is known to interact with the ATP-binding pocket of various kinases, making the this compound scaffold a prime candidate for the development of novel anti-cancer therapeutics.[1]

Structural Analogs as Performance Benchmarks

While specific IC50 values for this compound against a broad kinase panel are not yet widely published, the performance of its close structural relatives provides a strong indication of its potential efficacy and selectivity. The following table summarizes the activity of key analogs and established kinase inhibitors, offering a benchmark for evaluation.

Compound/AnalogTarget Kinase(s)IC50 / Ki (nM)Reference Compound(s)
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives Aurora A, Aurora BKi values of 8.0 nM and 9.2 nM for a lead compound.[3][4]CYC116[4]
4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine CDK4, CDK6Ki values of 1 nM and 34 nM, respectively.[3]Palbociclib, Ribociclib
5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines CDK9, CDK1, CDK2Ki values ranging from 1 to 6 nM.[5]Flavopiridol
2-amino-5-[(thiomethyl)aryl]thiazoles ItkPotent and selective inhibition reported.[6]Ibrutinib (targets BTK, a related kinase)
Dasatinib (BMS-354825) Pan-Src family, AblSubnanomolar to nanomolar potencies.[7]Saracatinib, Bosutinib

Causality Behind Experimental Choices: The selection of these analogs for comparison is based on the conserved 2-aminothiazole core and the presence of a pyridine or pyrimidine ring, which are known to be critical for kinase binding. The reference compounds are established clinical agents that serve as the gold standard for potency and selectivity against their respective targets.

Signaling Pathway Context: CDK4/6 Inhibition

A key therapeutic target for compounds bearing this scaffold is the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest.

CDK4_6_Pathway cluster_0 G1 Phase Progression cluster_1 Inhibitor Action CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates (P) E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor This compound (or Analog) Inhibitor->CDK4_6 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by pyridin-thiazole derivatives.

II. Comparative Analysis in Infectious Diseases: Antimicrobial and Antifungal Potential

The 2-aminothiazole scaffold is also a recognized pharmacophore in the development of antimicrobial and antifungal agents.[8][9] Modifications at the 5-position of the thiazole ring have been shown to significantly enhance antimicrobial potency.[8]

Benchmarking Against Standard Antimicrobials

The following table presents the antimicrobial activity of 5-substituted 2-aminothiazole derivatives, providing a benchmark for the potential of this compound in this therapeutic area.

Compound IDR-group (at 5-position)MicroorganismMIC (µg/mL)Reference Compound(s)
2-AT (Parent) -HE. coli, S. aureusWeak activity reported.[8]Ciprofloxacin, Penicillin G
Compound 6 -ArylazoE. coliSignificant activity reported.[8]Ciprofloxacin
Compound 7 -ArylazoS. aureusSignificant activity reported.[8]Penicillin G
Compound 8 -ArylazoA. nigerSignificant activity reported.[8]Ketoconazole
Compound 9 -ArylazoA. oryzaeSignificant activity reported.[8]Ketoconazole

Causality Behind Experimental Choices: The comparison with the unsubstituted 2-aminothiazole highlights the critical role of the substituent at the 5-position in determining antimicrobial activity. The arylazo group, in this case, dramatically enhances potency. Ciprofloxacin, Penicillin G, and Ketoconazole are standard-of-care agents for bacterial and fungal infections, respectively, providing a high bar for comparison.

III. Experimental Protocols for Benchmark Studies

To facilitate the direct evaluation of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a common and robust method for determining the IC50 value of a test compound against a specific protein kinase.[5][10]

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Prep_Compound Prepare serial dilution of test compound Start->Prep_Compound Add_Reagents Add kinase, substrate, and compound to microplate Prep_Compound->Add_Reagents Initiate_Rxn Initiate reaction with ATP Add_Reagents->Initiate_Rxn Incubate Incubate at room temperature Initiate_Rxn->Incubate Stop_Rxn Stop reaction and add detection reagents (TR-FRET) Incubate->Stop_Rxn Read_Plate Read plate on a fluorescence reader Stop_Rxn->Read_Plate Analyze Calculate % inhibition and determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well microplate, add the target kinase, a biotinylated peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Signal Reading: Read the plate on a time-resolved fluorescence reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism, following CLSI guidelines.[11][12][13]

MIC_Workflow cluster_workflow MIC Determination Workflow Start Start Prep_Compound Prepare serial dilution of test compound in broth Start->Prep_Compound Prep_Inoculum Prepare standardized microbial inoculum Start->Prep_Inoculum Inoculate Inoculate compound dilutions with microbial suspension Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at optimal growth temperature Inoculate->Incubate Read_MIC Visually inspect for growth and determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microplate with the microbial suspension.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in oncology and infectious diseases. The extensive data on its structural analogs strongly suggests its potential as a potent inhibitor of various protein kinases and as an effective antimicrobial agent. This guide provides the necessary comparative data and robust experimental protocols to empower researchers to conduct their own benchmark studies. Future work should focus on generating a comprehensive biological profile for the parent compound and exploring structure-activity relationships through systematic medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

V. References

  • A Comparative Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine and Established Kinase Inhibitors. Benchchem. Available from: --INVALID-LINK--

  • Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Benchchem. Available from: --INVALID-LINK--

  • A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. Benchchem. Available from: --INVALID-LINK--

  • A Comparative Guide to Validating the Kinase Inhibitory Activity of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Benchchem. Available from: --INVALID-LINK--

  • Methodologies for Antimicrobial Susceptibility Testing. Available from: --INVALID-LINK--

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. Available from: --INVALID-LINK--

  • A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. Benchchem. Available from: --INVALID-LINK--

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: --INVALID-LINK--

  • In Vitro Kinase Assays. Revvity. Available from: --INVALID-LINK--

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available from: --INVALID-LINK--

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available from: --INVALID-LINK--

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available from: --INVALID-LINK--

  • In vitro kinase assay. Protocols.io. Available from: --INVALID-LINK--

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: --INVALID-LINK--

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. Available from: --INVALID-LINK--

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Available from: --INVALID-LINK--

  • Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available from: --INVALID-LINK--

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. Available from: --INVALID-LINK--

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. ResearchGate. Available from: --INVALID-LINK--

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: --INVALID-LINK--

  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PMC - NIH. Available from: --INVALID-LINK--

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: --INVALID-LINK--

  • Fig. 3. Determination of IC50 values obtained from the cytotoxicity.... ResearchGate. Available from: --INVALID-LINK--

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. Available from: --INVALID-LINK--

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: --INVALID-LINK--

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Available from: --INVALID-LINK--

  • IC50 values of some of the representative compounds. ResearchGate. Available from: --INVALID-LINK--

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Available from: --INVALID-LINK--

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available from: --INVALID-LINK--

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PMC - NIH. Available from: --INVALID-LINK--

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. OUCI. Available from: --INVALID-LINK--

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Available from: --INVALID-LINK--

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Available from: --INVALID-LINK--

References

A Head-to-Head Comparison of 5-(Pyridin-4-yl)thiazol-2-amine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-(pyridin-4-yl)thiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting a range of protein kinases implicated in oncology.[1] This guide provides a comprehensive, head-to-head comparison of key analogs, delving into their structure-activity relationships (SAR), inhibitory potency against critical cancer-related kinases, and the experimental methodologies used for their evaluation.

The core structure, characterized by a hydrogen bond-donating 2-amino group and strategically placed nitrogen atoms within the pyridine and thiazole rings, is adept at forming key interactions within the ATP-binding pocket of various kinases.[2][3] Modifications to this scaffold have yielded highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle, and other important oncogenic kinases.[4]

Comparative Analysis of Kinase Inhibitory Potency

The efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyridine and thiazole rings. The following table summarizes the in vitro kinase inhibitory and antiproliferative activities of a selection of representative analogs, highlighting the impact of these structural modifications.

Compound IDR Group (on Pyrimidine/Pyridine Ring)Target KinaseKᵢ (nM)Antiproliferative Activity (Cell Line)GI₅₀ (nM)Reference
1 4-(4-Ethylpiperazin-1-yl) on pyrimidineCDK41MV4-1123[5]
CDK634
2 4-(Piperidin-4-yloxy) on pyrimidineCDK41MV4-11591[5]
CDK642
3 4-((1-Ethylpiperidin-4-yl)oxy) on pyrimidineCDK41MV4-11456[5]
CDK624
4 4-(Piperidin-4-ylmethoxy) on pyrimidineCDK41MV4-11358[5]
CDK629
5 4-((1-Ethylpiperidin-4-yl)methoxy) on pyrimidineCDK41MV4-11298[5]
CDK620

Note: The presented data is for N-(pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine derivatives, which are structurally related to the core topic and illustrate the impact of substitutions.

Expert Insights into Structure-Activity Relationships (SAR):

The data reveals a clear SAR trend for these kinase inhibitors. The 2-aminopyridine moiety is crucial for activity, as it typically forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket.[1] For the CDK4/6 inhibitors shown, the introduction of a piperazine or piperidine group at the 4-position of the pyrimidine ring significantly influences potency and cellular activity. Specifically, the ethylpiperazine substituent in Compound 1 results in the most potent antiproliferative activity (GI₅₀ = 23 nM) in the MV4-11 leukemia cell line, suggesting that this group may enhance cell permeability or engage in additional favorable interactions with the target.[5] While all the listed compounds exhibit potent inhibition of CDK4 (Kᵢ = 1 nM), their activity against CDK6 and their cellular efficacy vary, underscoring the subtle yet critical role of these substituents in determining the overall pharmacological profile.

The CDK4/6-Rb Signaling Pathway: A Key Target

Many of the most promising this compound analogs exert their anticancer effects by inhibiting the CDK4/6-Retinoblastoma (Rb) signaling pathway.[6] This pathway is a critical regulator of the G1-S phase transition in the cell cycle, and its dysregulation is a common event in many cancers.

CDK4_6_Rb_Pathway cluster_0 Upstream Signaling cluster_1 G1-S Transition Control Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex Rb Rb CDK4/6->Rb phosphorylates (P) E2F E2F Rb->E2F releases Gene Transcription Gene Transcription E2F->Gene Transcription activates Cell Cycle Progression (S-phase) Cell Cycle Progression (S-phase) Gene Transcription->Cell Cycle Progression (S-phase) Inhibitor 5-(Pyridin-4-yl)thiazol- 2-amine Analog Inhibitor->CDK4/6

Caption: The CDK4/6-Rb signaling pathway and the point of inhibition by this compound analogs.

In a normal cell, mitogenic signals lead to the expression of Cyclin D, which then binds to and activates CDK4 and CDK6.[7][8] This active complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to enter the S phase and replicate its DNA.[6] In cancer cells where this pathway is hyperactive, this compound analogs act as ATP-competitive inhibitors of CDK4/6, preventing the phosphorylation of Rb and thereby arresting the cell cycle in the G1 phase.[2][8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of a Representative Analog

A common synthetic route to this class of compounds involves the Hantzsch thiazole synthesis.[3]

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis Start 4-Acetylpyridine Step1 React with Bromine in Acetic Acid Start->Step1 Intermediate1 2-Bromo-1-(pyridin-4-yl)ethan-1-one Step1->Intermediate1 Step2 Cyclocondensation in Ethanol (Reflux) Intermediate1->Step2 Thiourea Thiourea Thiourea->Step2 Final_Product This compound Step2->Final_Product

Caption: A generalized workflow for the synthesis of the this compound core structure.

Step-by-Step Protocol:

  • Bromination of 4-acetylpyridine: To a solution of 4-acetylpyridine in a suitable solvent such as acetic acid, add bromine dropwise at 0°C. The reaction is then typically warmed to room temperature and stirred until completion. The resulting 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide salt is isolated by filtration.

  • Hantzsch Thiazole Synthesis: The crude 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide is then reacted with thiourea in a solvent such as ethanol. The mixture is heated to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the final product, this compound.

Causality Behind Experimental Choices: The use of bromine in an acidic medium for the alpha-bromination of the ketone is a standard and efficient method. The subsequent cyclocondensation with thiourea is a classic Hantzsch synthesis, which is a reliable method for forming the thiazole ring.[3] Ethanol is a common solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at reflux temperature.

In Vitro Kinase Inhibition Assay (CDK4/Cyclin D1)

A common method to determine the potency of these inhibitors is a competitive binding assay.[5]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Serially dilute the stock solution to obtain a range of concentrations.

    • Prepare a solution of recombinant human CDK4/Cyclin D1 enzyme in assay buffer.

    • Prepare a solution of a fluorescently labeled ATP-competitive ligand (tracer) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the CDK4/Cyclin D1 enzyme to each well.

    • Incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

    • Add the fluorescent tracer to each well.

    • Incubate for another period to allow the tracer to bind to the enzyme.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization or a similar signal that differentiates bound from unbound tracer using a plate reader.

    • The signal will be inversely proportional to the amount of test compound bound to the enzyme.

    • Calculate the percent inhibition for each concentration of the test compound relative to controls (no inhibitor and no enzyme).

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.

    • The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kᴅ and concentration.

Self-Validating System: The inclusion of positive (a known CDK4 inhibitor) and negative (DMSO vehicle) controls in each assay plate is crucial for validating the results. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening data.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationship data clearly indicates that strategic modifications to this core can lead to highly potent and selective compounds with significant antiproliferative activity. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new analogs in this important class of potential anticancer agents.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-(Pyridin-4-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of the research chemical 5-(Pyridin-4-yl)thiazol-2-amine (CAS No. 30235-26-8). This document is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection. As no specific Safety Data Sheet (SDS) is broadly available for this compound, the following guidance is conservatively based on the known hazards of its structural components: aminopyridines and aminothiazoles.

Core Safety Principles: Hazard Assessment and Personal Protection

The foundational step in safe disposal is a thorough understanding of the potential risks. The molecular structure, combining a toxic aminopyridine ring with an irritant aminothiazole moiety, necessitates handling this compound as hazardous.

Assumed Hazard Profile

Based on data from structurally related compounds, this compound should be presumed to exhibit the following hazards:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin, a characteristic of many aminopyridine derivatives.[1][2]

  • Skin and Eye Irritation: Thiazole and aminothiazole compounds are known to cause skin irritation and serious eye irritation or damage.[1][2]

  • Environmental Hazard: Pyridine derivatives can be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.[3]

The following table summarizes key identifiers and the assumed hazard classification for this compound.

ParameterValueReference
Chemical Name This compound[4]
CAS Number 30235-26-8[4]
Molecular Formula C₈H₇N₃S[4]
Molecular Weight 177.23 g/mol [4]
Assumed Hazard Class Acute Toxicant, Skin/Eye Irritant, Environmental Hazard[1][2]
Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound or its waste. The causality behind these choices is to create a complete barrier against the primary exposure routes: inhalation, dermal contact, and eye contact.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile rubber gloves are required. Double-gloving is recommended to protect against undetected punctures. Gloves must be changed immediately if contamination is suspected.[1]
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes during liquid waste handling.[5]
Body Laboratory coatA fully buttoned lab coat with fitted cuffs prevents incidental skin contact.
Respiratory NIOSH-approved respiratorA respirator with particulate filters is necessary if there is any risk of generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol: From Generation to Collection

The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as a hazardous waste from its point of generation.[6][7] This "cradle-to-grave" responsibility requires a systematic, documented approach.[6]

Step 2.1: Waste Identification and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[8] Never mix waste streams unless compatibility is confirmed.

  • Solid Waste: This stream includes unused or expired pure compounds, contaminated weighing paper, pipette tips, and disposable PPE (gloves, etc.).

  • Liquid Waste: This stream includes any solutions containing the dissolved compound and any solvent rinses from decontaminating glassware.

  • Sharps Waste: Needles, razor blades, or broken glassware contaminated with the compound must be segregated into a dedicated sharps container.[1]

Step 2.2: Containment and Labeling

All hazardous waste containers must be in good condition, compatible with the waste, and kept closed except when adding or removing waste.[6][9]

  • Select Appropriate Containers:

    • For Solid Waste: Use a sealable, wide-mouth container made of a material like high-density polyethylene (HDPE).

    • For Liquid Waste: Use a sealable, leak-proof container intended for liquid hazardous waste. HDPE is generally suitable for pyridine-based compounds at room temperature, but glass may be preferred for long-term storage.[10][11] Do not use food-grade containers like milk jugs.[6]

  • Label Containers Immediately: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[3]

Step 2.3: Storage Pending Disposal

Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9]

  • Store containers in a well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[12]

  • Ensure containers are sealed tightly to prevent the release of vapors.[6]

  • Secondary containment (placing the waste container inside a larger, chemically resistant bin) is best practice to contain potential leaks.

Step 2.4: Final Disposal

Final disposal of hazardous waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][8]

  • Never dispose of this chemical down the drain or in regular trash.[3][13]

  • The standard and most effective disposal method for this type of organic compound is high-temperature incineration .[14][15] Pyridine-based wastes are typically incinerated in a rotary kiln at temperatures between 820°C and 1,600°C to ensure complete destruction.[14][15] For non-halogenated organic compounds, a temperature of at least 870°C (1600°F) with a residence time of 0.75 seconds is recommended to achieve 98% or greater destruction efficiency.[16]

DisposalWorkflow Start Waste Generation: This compound Decision_Form Identify Waste Form Start->Decision_Form Solid_Waste Solid Waste (Contaminated PPE, unused solid) Decision_Form->Solid_Waste  Solid Liquid_Waste Liquid Waste (Solutions, solvent rinses) Decision_Form->Liquid_Waste  Liquid Container_Solid Place in Labeled SOLID Hazardous Waste Container Solid_Waste->Container_Solid Container_Liquid Place in Labeled LIQUID Hazardous Waste Container Liquid_Waste->Container_Liquid Storage Store Sealed Container in Satellite Accumulation Area Container_Solid->Storage Container_Liquid->Storage EHS Arrange Pickup by EHS for High-Temperature Incineration Storage->EHS

Caption: Waste segregation and disposal workflow.

Emergency Protocol: Spill Management

Immediate and correct action during a spill is vital to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assess and Equip: For small spills that you are trained to handle, don the full PPE described in Section 1.2. For large spills, evacuate the area, restrict access, and contact your institution's EHS department or emergency response team immediately.[12]

  • Contain and Absorb:

    • For solid spills , carefully scoop or sweep the material, avoiding dust generation. Place it into a labeled hazardous waste container.[3]

    • For liquid spills , cover with an inert absorbent material like vermiculite, sand, or earth.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3] Collect all cleanup materials and residues as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size.[3]

By adhering to this comprehensive disposal plan, laboratory professionals can manage this compound waste safely and responsibly, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Researcher's Guide to Handling 5-(Pyridin-4-yl)thiazol-2-amine: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 5-(Pyridin-4-yl)thiazol-2-amine. As no specific, official Safety Data Sheet (SDS) is broadly available for this compound, the guidance herein is synthesized from a conservative assessment of its structural components: a pyridine ring and a thiazole-2-amine scaffold.[1][2] This approach ensures a high margin of safety when handling this novel compound.

The core principle of this guide is the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while essential, is the final line of defense after engineering and administrative controls have been implemented.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling. Based on analogous structures like aminopyridines and thiazole derivatives, this compound should be treated as a substance with potential for high acute toxicity and irritation.[1]

Primary aromatic amines are a class of compounds known for potential health hazards, including carcinogenicity, and can be readily absorbed through the skin.[3] Structurally related compounds exhibit a range of hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4][5][6]

Table 1: Hazard Profile based on Structural Analogs

Hazard Category Potential Severity & GHS Classification Primary Routes of Exposure
Acute Toxicity High (Harmful if swallowed - H302) Ingestion, Skin Contact, Inhalation of dust
Skin Corrosion/Irritation Irritant (Causes skin irritation - H315) Skin Contact
Eye Damage/Irritation Severe Irritation (Causes serious eye irritation - H319) Eye Contact

| Respiratory Irritation | Irritant (May cause respiratory irritation - H335) | Inhalation of dust |

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment itself must be engineered for safety.

  • Engineering Controls :

    • Chemical Fume Hood : All weighing, handling, and preparation of solutions involving this compound solid must be conducted inside a certified chemical fume hood.[7] This is critical for preventing the inhalation of airborne particulates.

    • Ventilation : Ensure the laboratory has adequate general ventilation. Do not handle this compound in poorly ventilated areas or on an open bench.[8]

  • Administrative Controls :

    • Chemical Hygiene Plan (CHP) : Your institution's CHP is the foundational document for safe laboratory work.[7][9] All procedures involving this compound must be conducted in accordance with the CHP.

    • Designated Area : Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

    • Training : All personnel must be trained on the specific hazards and handling procedures outlined in this guide and in accordance with OSHA standards before working with this compound.[8][10]

Personal Protective Equipment (PPE) Protocol

PPE is a critical barrier between the researcher and the chemical hazard.[11] The selection of appropriate PPE must be based on a thorough risk assessment.[9][10]

Table 2: Minimum Required PPE for Handling this compound

Body Part Required PPE Specifications and Rationale
Hands Double-gloved chemical-resistant gloves Inner Glove: Nitrile. Outer Glove: Neoprene or thicker nitrile. This combination provides robust protection against potential skin absorption.[1][12] Gloves must be changed immediately if contamination is suspected.[13]
Eyes/Face Chemical splash goggles and a full-face shield Goggles must provide a complete seal around the eyes to protect from dust and splashes.[11][14] A face shield worn over goggles is required during procedures with a high risk of splashing.[11]
Body Flame-resistant laboratory coat with tight-fitting cuffs A fully buttoned lab coat protects skin and personal clothing from contamination.[7][11]
Respiratory NIOSH-approved respirator A half-mask or full-face respirator with P100 particulate filters is mandatory when handling the solid compound outside of a certified chemical fume hood.[1][7]

| Footwear | Closed-toe shoes | Sandals, perforated shoes, or other open footwear are strictly prohibited in the laboratory to protect from spills.[12][14] |

Safe Handling and Operations Workflow

A systematic approach to handling minimizes risk. The following workflow should be adopted for all procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Materials (Spatula, Weigh Paper, Solvent) prep_1->prep_2 prep_3 Don Full PPE prep_2->prep_3 handle_1 Tare Balance with Weigh Paper prep_3->handle_1 Begin Work handle_2 Carefully Weigh Solid Compound handle_1->handle_2 handle_3 Slowly Add Solid to Solvent to Dissolve handle_2->handle_3 handle_4 Tightly Cap Primary Container handle_3->handle_4 clean_1 Decontaminate Spatula and Work Surface handle_4->clean_1 Complete Handling clean_2 Segregate Waste into Labeled Containers clean_1->clean_2 clean_3 Doff PPE in Correct Order clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Standard workflow for handling this compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accident.

Emergency Equipment:

  • Ensure an OSHA-compliant eyewash station and safety shower are accessible and unobstructed.[7]

  • A spill kit appropriate for solid chemical spills must be readily available.

Spill Response:

G start Spill Occurs q_location Is the spill outside the fume hood? start->q_location evacuate Alert others. Evacuate the area. Contact EHS. q_location->evacuate Yes q_size Is the spill >1g or unmanageable? q_location->q_size No q_size->evacuate Yes contain Contain the spill with absorbent pads from kit. q_size->contain No neutralize Gently cover with sodium bicarbonate or spill neutralizer. contain->neutralize collect Carefully sweep solid material into a labeled hazardous waste bag. neutralize->collect decon Decontaminate the area with 70% ethanol, then soap and water. collect->decon dispose_spill Dispose of all materials as hazardous waste. decon->dispose_spill

Caption: Decision workflow for responding to a chemical spill.

Exposure Response:

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[15]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Decontamination and Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.[8][16] Amines can be harmful to aquatic life and should never be disposed of down the drain.[16]

Step-by-Step Disposal Protocol:

  • Segregation : All waste contaminated with this compound must be segregated from other waste streams.[16] This includes contaminated gloves, weigh paper, pipette tips, and spill cleanup materials.

  • Labeling : Use a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name, "Hazardous Waste," and the associated hazard pictograms.

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]

  • Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[16] Do not attempt to treat or neutralize the chemical waste unless it is part of a specific, EHS-approved protocol.[17]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-4-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.